2-Ethyl-N-methylbenzamide
Description
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Structure
3D Structure
Properties
CAS No. |
634924-12-2 |
|---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2-ethyl-N-methylbenzamide |
InChI |
InChI=1S/C10H13NO/c1-3-8-6-4-5-7-9(8)10(12)11-2/h4-7H,3H2,1-2H3,(H,11,12) |
InChI Key |
WLZGIDWQSBLOAU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)NC |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Mechanistic Pathways of 2-Ethyl-N-methylbenzamide: From Classical Amidation to Advanced Cross-Electrophile Coupling
Abstract
The synthesis of ortho-substituted secondary benzamides, specifically 2-Ethyl-N-methylbenzamide, presents unique steric and electronic challenges. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for three distinct synthetic pathways: classical acyl chloride activation, uronium-mediated peptide coupling, and cutting-edge nickel-catalyzed denitrogenative cross-electrophile coupling (XEC). By examining the causality behind reagent selection and reaction conditions, this guide equips drug development professionals with the strategic knowledge required to scale and optimize this critical pharmacophore.
Pathway Analysis & Mechanistic Causality
The selection of a synthetic route for 2-Ethyl-N-methylbenzamide depends heavily on the scale of production, the tolerance for harsh reagents, and the availability of starting materials.
Figure 1: Divergent synthetic pathways to 2-Ethyl-N-methylbenzamide.
The Industrial Standard: Acyl Chloride Activation
The most scalable approach involves a two-step process converting 2-ethylbenzoic acid to 2-ethylbenzoyl chloride, followed by nucleophilic acyl substitution with methylamine. Causality: Thionyl chloride (SOCl₂) is utilized as the chlorinating agent because the byproducts (SO₂ and HCl) are gaseous. According to Le Chatelier's principle, their continuous evolution irreversibly drives the equilibrium toward the acyl chloride [[1]](). Direct amidation without activation often fails or requires extreme temperatures (>150 °C) due to the formation of an unreactive carboxylate salt [[2]]().
The Discovery Standard: Uronium-Mediated Amidation
For medicinal chemistry discovery, where functional group tolerance is paramount, direct coupling using HATU or EDC/HOBt is preferred. Causality: HATU rapidly converts the carboxylic acid into a highly reactive HOAt ester. The addition of a sterically hindered base like DIPEA is critical; it deprotonates the methylamine hydrochloride to render it nucleophilic, while its own steric bulk prevents it from competing for the electrophilic ester 2.
The Catalytic Frontier: Denitrogenative Cross-Electrophile Coupling
A modern, cutting-edge approach synthesizes 2-Ethyl-N-methylbenzamide via a Nickel-catalyzed, Manganese-mediated denitrogenative cross-electrophile coupling (XEC) of N-methyl-1,2,3-benzotriazinone with ethyl tosylate 3. Causality: The extrusion of N₂ gas provides a massive entropic driving force. However, alkyl tosylates are notoriously sluggish in radical generation. To solve this, Tetrabutylammonium iodide (TBAI) is added as a co-catalyst to perform an in situ Finkelstein reaction, converting the unreactive ethyl tosylate into highly reactive ethyl iodide 4. Manganese powder acts as the stoichiometric reductant to regenerate the active Ni(0) species.
Figure 2: Mechanism of Ni-catalyzed denitrogenative cross-electrophile coupling.
Experimental Methodologies (Self-Validating Protocols)
To ensure scientific integrity, each protocol below is designed as a self-validating system, incorporating strict In-Process Controls (IPCs) to prevent the carryover of impurities.
Protocol A: Classical Acyl Chloride Amidation
-
Activation Setup: In a fume hood, combine 2-ethylbenzoic acid (1.0 equiv) and thionyl chloride (1.5 equiv) in a round-bottom flask equipped with a reflux condenser.
-
Reaction: Heat the mixture to reflux (approx. 75 °C) for 2 hours.
-
IPC Validation: Monitor the cessation of HCl/SO₂ gas evolution. Quench a 10 µL aliquot in anhydrous methanol and analyze via TLC/GC-MS to confirm 100% conversion to the methyl ester derivative (indicating complete acyl chloride formation) 1.
-
-
Distillation: Remove excess SOCl₂ via distillation under reduced pressure to isolate crude 2-ethylbenzoyl chloride.
-
Amidation: Dissolve the crude intermediate in anhydrous THF. Add dropwise to a vigorously stirred, chilled (0 °C) solution of methylamine (3.0 equiv) in THF.
-
Workup: Extract with ethyl acetate. Wash the organic layer sequentially with 1M HCl (to remove excess amine), saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate in vacuo.
Protocol B: Uronium-Mediated Coupling (HATU)
-
Setup: Dissolve 2-ethylbenzoic acid (1.0 equiv) and methylamine hydrochloride (1.2 equiv) in anhydrous DMF (0.2 M).
-
Base Addition: Add DIPEA (3.0 equiv) and cool the system to 0 °C.
-
Activation: Add HATU (1.1 equiv) portion-wise to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
-
IPC Validation: Validate reaction completion via LC-MS. The starting acid mass (m/z 150) must be entirely consumed, replaced by the product peak (m/z 164).
-
-
Workup: Dilute with EtOAc. Wash the organic phase with 5% aqueous LiCl (3x) to thoroughly partition the DMF into the aqueous layer. Wash with 1M HCl and brine, dry, and concentrate.
Protocol C: Ni-Catalyzed Denitrogenative XEC
-
Catalyst Setup: In a dry 25 mL flask under N₂ atmosphere, combine N-methyl-1,2,3-benzotriazinone (1.0 equiv), ethyl tosylate (1.5 equiv), NiCl₂(DME) (5 mol%), 2,2'-bipyridine (bpy) (5 mol%), TBAI (3 mol%), and Mn powder (2.0 equiv) 3.
-
Solvent & Activation: Add non-anhydrous Dimethylacetamide (DMA) followed by TMSCl (10 mol%). Note: TMSCl chemically scrubs the oxide layer off the Mn powder, activating the metal surface for efficient electron transfer4.
-
Reaction: Stir the mixture at 60 °C for 12 hours.
-
IPC Validation: Monitor via GC-MS. Confirm the absence of the proto-denitrogenation side product (N-methylbenzamide) and verify the formation of the 2-Ethyl-N-methylbenzamide peak.
-
-
Workup: Filter the crude mixture through a Celite pad to remove Mn residues. Extract with EtOAc, wash with water, and purify via silica gel column chromatography.
Quantitative Pathway Comparison
Choosing the optimal synthetic route requires balancing yield, scalability, and environmental impact. The data below summarizes the operational metrics of the three methodologies.
| Metric | Classical Acyl Chloride | Uronium Coupling (HATU) | Denitrogenative XEC |
| Primary Reagents | SOCl₂, CH₃NH₂ | HATU, DIPEA, CH₃NH₂ | NiCl₂, Mn, TBAI, EtOTs |
| Yield Potential | >90% | 85–95% | ~88% |
| Reaction Temp | 75 °C (Reflux) | 0 °C to 25 °C | 60 °C |
| Scalability | High (Kilogram scale) | Low (Discovery scale) | Moderate (Gram scale) |
| Green Chem Profile | Poor (Toxic SO₂/HCl gas) | Moderate (High E-factor) | Good (Non-anhydrous, catalytic) |
Conclusion
The synthesis of 2-Ethyl-N-methylbenzamide can be tailored to the specific needs of the laboratory or manufacturing plant. While the classical acyl chloride route remains the undisputed champion of industrial scalability, peptide-coupling reagents offer a milder alternative for sensitive discovery workflows. Furthermore, the advent of Ni-catalyzed denitrogenative cross-electrophile coupling represents a paradigm shift, allowing chemists to bypass carboxylic acids entirely and construct complex ortho-substituted benzamides directly from benzotriazinones and simple alkyl sulfonates.
References
-
BenchChem. "Common side reactions and impurities in 2-Ethylbenzamide synthesis." BenchChem Technical Support. 1
-
ResearchGate Contributors. "How to produce amide from Benzoic acid and amine directly?" ResearchGate Q&A. 2
-
Hong, Y., Zhang, X., & Zou, G. "Iodide/Nickel Co-Catalyzed Manganese-Mediated Denitrogenative Cross-Electrophile Coupling of Benzotriazinones with Alkyl Sulfonates." Molecules, 2025, 30(11), 2397. 3
-
Hong, Y., et al. (PDF Supplement). "Iodide/Nickel Co-Catalyzed Manganese-Mediated Denitrogenative Cross-Electrophile Coupling of Benzotriazinones with Alkyl Sulfonates." ResearchGate. 4
Sources
2-Ethyl-N-methylbenzamide: Molecular Structure, Conformational Dynamics, and Experimental Characterization
Executive Summary
2-Ethyl-N-methylbenzamide (CAS Registry Number: 634924-12-2)[1] is a highly specialized ortho-substituted benzamide derivative that serves as a critical structural motif in medicinal chemistry and advanced organic synthesis. The presence of an ethyl group at the ortho position of the aromatic ring, combined with an N-methyl amide functionality, creates a unique steric environment that fundamentally dictates the molecule's 3D architecture. Understanding its conformational landscape—specifically the restricted rotation around the C(aryl)–C(carbonyl) and C–N bonds—is paramount for rational drug design, as these rotational barriers directly influence receptor binding affinity, membrane permeability, and overall pharmacokinetics[2].
This technical guide provides an in-depth analysis of the structural mechanics of 2-Ethyl-N-methylbenzamide, detailing the causality behind its rotameric states, and establishes self-validating experimental protocols for its synthesis and conformational analysis.
Structural and Electronic Architecture
The Ortho-Effect and Disruption of Planarity
In unsubstituted benzamides, the conjugated system strongly favors a planar conformation to maximize the overlap between the aromatic π-system and the carbonyl π-bond. However, the introduction of the ortho-ethyl group in 2-Ethyl-N-methylbenzamide introduces severe A1,3 steric strain[3].
To minimize this steric clash, the molecule undergoes a conformational adjustment where the amide plane twists out of the aromatic plane. This orthogonal (or near-orthogonal) geometry significantly reduces the resonance overlap between the benzene ring and the carbonyl group. Consequently, the carbonyl oxygen and the N-methyl group are forced into specific spatial orientations relative to the ethyl substituent, creating a rigidified scaffold that is highly valued in the design of conformationally locked pharmacophores (such as cereblon binders in PROTACs)[2].
Amide Bond Resonance and Cis/Trans Isomerism
The C–N bond in secondary amides possesses partial double-bond character due to the delocalization of the nitrogen lone pair into the carbonyl π∗ antibonding orbital. This restricts rotation, leading to two distinct geometric isomers (rotamers):
-
Trans (Z) Conformation: The N-methyl group is anti to the carbonyl oxygen. This is typically the thermodynamically preferred state due to minimized steric repulsion between the N-alkyl group and the aryl moiety.
-
Cis (E) Conformation: The N-methyl group is syn to the carbonyl oxygen. This state is higher in energy but remains accessible depending on the solvent environment and temperature.
Caption: Conformational equilibrium and rotational barriers in 2-Ethyl-N-methylbenzamide.
Conformational Dynamics & Rotameric Exchange
NMR Manifestation of Restricted Rotation
The restricted rotation in ortho-substituted N-methylbenzamides manifests uniquely in Nuclear Magnetic Resonance (NMR) spectroscopy. At ambient temperature (25 °C), the thermal energy is often insufficient to overcome the rotational barrier of the C–N bond rapidly on the NMR timescale.
As documented in analogous ortho-substituted benzamides, this slow exchange rate results in the appearance of "broad humps" in the 1 H NMR spectrum for the N-methyl protons, rather than the sharp singlets observed in meta- or para-substituted derivatives[4]. The ortho-ethyl group acts as a steric wall, elevating the activation energy ( ΔG‡ ) required for the N-methyl group to rotate past the carbonyl oxygen.
Variable Temperature (VT) NMR Principles
To quantify this rotational barrier, Variable Temperature (VT) NMR is employed. By systematically increasing the temperature, the thermal energy eventually surpasses the rotational barrier. The distinct signals of the cis and trans rotamers broaden, coalesce into a single broad peak at the "coalescence temperature" ( Tc ), and finally resolve into a single sharp time-averaged peak at higher temperatures (e.g., 75 °C).
Experimental Workflows
The following protocols outline the self-validating synthesis of 2-Ethyl-N-methylbenzamide and its subsequent conformational analysis.
Protocol A: Synthesis of 2-Ethyl-N-methylbenzamide
While novel transition-metal-catalyzed denitrogenative cross-electrophile couplings (e.g., using benzotriazinones and ethyl tosylate) have been reported[5][6], standard amide coupling remains the most robust and scalable method for generating this compound[7].
Reagents & Materials:
-
2-Ethylbenzoic acid (1.0 equiv)
-
Methylamine hydrochloride (1.5 equiv)
-
Coupling Agent: HATU (1.2 equiv) or EDC·HCl/HOBt
-
Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or DMF
Step-by-Step Methodology:
-
Activation: Dissolve 2-ethylbenzoic acid in anhydrous DCM under an inert argon atmosphere. Add HATU and stir for 10 minutes at 0 °C to form the active ester intermediate. Causality: Pre-activation minimizes side reactions and ensures rapid coupling.
-
Amine Addition: Add methylamine hydrochloride followed by the slow, dropwise addition of DIPEA. The excess base is required to neutralize the hydrochloride salt and drive the reaction.
-
Propagation: Allow the reaction mixture to warm to room temperature and stir for 4–6 hours. Monitor progression via TLC or LC-MS until the complete consumption of the starting acid.
-
Quench & Extraction: Quench the reaction with saturated aqueous NaHCO3 . Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl, water, and brine to remove unreacted amine and urea byproducts.
-
Purification: Dry over anhydrous Na2SO4 , concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/Ethyl Acetate) to yield 2-Ethyl-N-methylbenzamide as a white solid[5].
Protocol B: VT-NMR Conformational Analysis
To determine the thermodynamic parameters of the C–N bond rotation.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 15 mg of purified 2-Ethyl-N-methylbenzamide in 0.6 mL of a high-boiling deuterated solvent (e.g., DMSO- d6 or Toluene- d8 ). Causality: High-boiling solvents prevent sample boiling at the elevated temperatures required to reach coalescence.
-
Probe Tuning: Insert the sample into a 400 MHz or higher NMR spectrometer. Tune and match the probe at 25 °C.
-
Data Acquisition (Thermal Gradient): Acquire 1 H NMR spectra at 10 °C increments from 25 °C up to 90 °C. Allow 5–10 minutes of equilibration time at each temperature step before pulsing to ensure thermal homogeneity.
-
Line Shape Analysis: Export the FID data and perform dynamic NMR line shape analysis on the N-methyl proton signals to extract the exchange rate constant ( k ) at each temperature.
-
Thermodynamic Extraction: Plot ln(k/T) versus 1/T (Eyring Plot) to calculate the activation enthalpy ( ΔH‡ ) and entropy ( ΔS‡ ).
Caption: Integrated workflow from chemical synthesis to thermodynamic conformational analysis.
Quantitative Data Summaries
Table 1: Physicochemical Properties of 2-Ethyl-N-methylbenzamide
| Property | Value | Reference / Source |
| IUPAC Name | 2-ethyl-N-methylbenzamide | [1] |
| CAS Registry Number | 634924-12-2 | [1][8] |
| Molecular Formula | C10H13NO | Derived |
| Molecular Weight | 163.22 g/mol | [1] |
| Physical State | White solid | [5] |
| Melting Point | 92–93 °C | [5] |
| 1 H NMR (N-Methyl Shift) | ~2.94 ppm (d, J = 4.8 Hz, CDCl3 ) | [5] |
Table 2: Typical Thermodynamic Parameters for Ortho-Substituted N-Methylbenzamide Bond Rotation
(Note: Values represent generalized data for the ortho-alkyl N-methylbenzamide class derived from dynamic NMR studies).
| Parameter | Symbol | Typical Value Range | Mechanistic Implication |
| Activation Free Energy | ΔG‡ | 16.0 – 18.5 kcal/mol | High barrier due to ortho-steric clash preventing planar transition states. |
| Coalescence Temperature | Tc | 60 °C – 80 °C | Requires elevated heat to observe time-averaged NMR signals. |
| Rotamer Ratio (Trans:Cis) | Keq | > 90:10 | Strong preference for the trans geometry to minimize A-strain. |
References
- Benzamida, 2-etil-N-metil- (9CI) 634924-12-2 wiki - Es - Guidechem Guidechem.
- 2-Methyl-N-(3-methyl-phenyl)benzamide PubMed (NIH).
- Iodide/Nickel Co-Catalyzed Manganese-Mediated Denitrogenative Cross-Electrophile Coupling of Benzotriazinones with Alkyl Sulfon
- Conformations of the ortho-substituted molecules in the Experimental Set ResearchG
- Benzamide, 2-ethyl-N-methyl- (9CI)
- Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides NIScPR.
- (PDF)
- Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs ChemRxiv.
- Selective Inhibition of Adenylyl Cyclase 1 for the Treatment of Chronic Pain Purdue University Gradu
- Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides Semantic Scholar.
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CAS number 57056-81-2 properties
Comprehensive Technical Guide on N-Ethyl-2-methylbenzamide (CAS 57056-81-2): Properties, Synthesis, and Applications in Drug Development
Executive Summary
As a Senior Application Scientist, I frequently evaluate chemical intermediates not just for their static properties, but for their dynamic utility in complex synthetic workflows. CAS 57056-81-2, formally known as N-ethyl-2-methylbenzamide (or N-ethyl-o-toluamide), is a prime example of a deceptively simple molecule that serves as a critical linchpin in multiple domains of therapeutic development[1]. Structurally, it is a secondary amide featuring an ortho-methylated benzene ring. This specific steric and electronic arrangement makes it a highly valuable pharmacophore and synthetic building block—most notably as the direct precursor to the anti-parasitic drug Crotamiton[2], a scaffold for next-generation insect repellents[3], and a structural anchor in modern Janus Kinase (JAK) inhibitors[4].
This whitepaper deconstructs the physicochemical profile, mechanistic utility, and self-validating synthetic protocols associated with CAS 57056-81-2.
Physicochemical Profiling
Understanding the baseline properties of CAS 57056-81-2 is essential for predicting its behavior in organic solvents and its pharmacokinetic potential. The presence of the secondary amide allows it to act as both a hydrogen bond donor and acceptor, while the ortho-methyl group restricts rotation, locking the molecule into specific conformations favorable for target binding[1].
| Property | Value | Clinical / Synthetic Relevance |
| IUPAC Name | N-ethyl-2-methylbenzamide | Standard nomenclature[1]. |
| Molecular Formula | C10H13NO | Determines stoichiometric calculations[1]. |
| Molecular Weight | 163.22 g/mol | Low MW allows it to be a fragment in larger APIs[1]. |
| XLogP3 | 1.3 | Optimal lipophilicity for topical penetration (e.g., Crotamiton)[1]. |
| Hydrogen Bond Donors | 1 | Crucial for kinase hinge-region binding[1]. |
| Hydrogen Bond Acceptors | 1 | Facilitates target interaction and solubility[1]. |
| Rotatable Bonds | 2 | Low conformational entropy favors high-affinity binding[1]. |
Core Synthetic Utility I: Precursor to Crotamiton
Crotamiton (N-ethyl-N-(2-methylphenyl)-2-butenamide) is an essential anti-scabies and anti-pruritic agent. CAS 57056-81-2 is the exact intermediate generated in the penultimate step of its commercial production[2].
Causality in Synthesis: The synthesis relies on the sequential functionalization of o-toluic acid. By first forming the secondary amide (CAS 57056-81-2), the nitrogen is primed for a subsequent N-acylation. The steric hindrance of the ortho-methyl group requires careful temperature control during the final condensation with crotonyl chloride to ensure high yields of the tertiary amide[2].
Caption: Workflow for the synthesis of Crotamiton utilizing CAS 57056-81-2 as the critical intermediate.
Core Synthetic Utility II: Scaffold for Novel Carboxamide Repellents
While N,N-diethyl-3-methylbenzamide (DEET) remains the gold standard for arthropod repellency, its high volatility limits its duration of action[3]. CAS 57056-81-2 serves as a foundational scaffold to develop heavier, less volatile carboxamides.
Mechanistic Insight: By shifting the methyl group to the ortho position and utilizing an N-ethyl secondary amide, researchers can synthesize tertiary amides (e.g., N-butyl-N-ethyl-2-methylbenzamide) via alkylation[3]. These modifications lower the vapor pressure, allowing the compound to remain on the skin longer, effectively doubling the protection time against mosquito vectors compared to standard DEET formulations[3],[5].
Core Synthetic Utility III: Building Block in JAK Inhibitors
In modern targeted therapies, particularly for autoimmune diseases like hidradenitis suppurativa, Janus Kinase (JAK) inhibitors are paramount[6]. CAS 57056-81-2 derivatives are frequently incorporated into complex aminopyrimidinyl compounds[4].
Binding Causality: The benzamide fragment mimics the adenine ring of ATP. The secondary amide of the N-ethyl-2-methylbenzamide moiety acts as a critical hydrogen bond donor/acceptor pair, anchoring the inhibitor into the hinge region of the JAK1/TYK2 ATP-binding pocket[4]. The ortho-methyl group forces the aromatic ring out of coplanarity with the amide, perfectly angling the molecule to occupy the hydrophobic specificity pocket of the kinase, thereby preventing STAT phosphorylation[4],[6].
Caption: Mechanism of action for JAK inhibitors utilizing the benzamide scaffold to block STAT phosphorylation.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the following methodologies are designed as self-validating systems, where each step contains an inherent quality control checkpoint.
Protocol A: Synthesis of N-Ethyl-2-methylbenzamide (CAS 57056-81-2) Objective: High-yield amidation of 2-methylbenzoyl chloride.
-
Acyl Chloride Formation : Reflux o-toluic acid (1.0 eq) with thionyl chloride (1.5 eq) for 2 hours. Causality: The evolution of SO2 and HCl gases drives the reaction to completion. Validation: Cease reflux when gas evolution stops; remove excess SOCl2 in vacuo.
-
Amidation : Dissolve the resulting 2-methylbenzoyl chloride in anhydrous dichloromethane (DCM). Cool to 0°C in an ice bath. Dropwise, add a 70% aqueous solution of ethylamine (2.5 eq). Causality: The 0°C environment suppresses thermal degradation and side-reactions. The excess ethylamine acts as both the nucleophile and an acid scavenger, neutralizing the generated HCl to form ethylammonium chloride salts.
-
Workup : Wash the organic layer sequentially with 1M HCl (to remove unreacted amine) and brine. Dry over anhydrous MgSO4 and concentrate.
-
Self-Validation Checkpoint : Perform Thin-Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The disappearance of the high-Rf acyl chloride spot confirms completion. 1H-NMR will definitively show a triplet (~1.2 ppm) and a multiplet/quartet (~3.4 ppm) for the ethyl group, alongside a broad singlet for the amide N-H.
Protocol B: Conversion to Crotamiton (Tertiary Amide Formation) Objective: N-acylation of the secondary amide[2].
-
Deprotonation : Dissolve CAS 57056-81-2 in anhydrous tetrahydrofuran (THF). Add sodium hydride (NaH, 1.2 eq) at 0°C. Causality: Secondary amides are poor nucleophiles. NaH irreversibly deprotonates the amide nitrogen, generating a highly reactive, resonance-stabilized amide anion.
-
Condensation : Slowly add crotonyl chloride (1.1 eq). Stir for 4 hours at room temperature.
-
Self-Validation Checkpoint : Quench with water and extract with ethyl acetate. Purify via vacuum distillation. Use GC-MS to confirm the molecular weight (203.28 g/mol ) and assess the cis/trans isomer ratio of the crotonyl double bond, ensuring the API meets pharmacopeial standards[2].
References
-
Title: N-ethyl-2-methylbenzamide | C10H13NO | CID 4060517 Source: PubChem - NIH URL: [Link]
-
Title: Crotamiton Source: AERU - University of Hertfordshire URL: [Link]
-
Title: Novel Carboxamides as Potential Mosquito Repellents Source: Journal of Medical Entomology | Oxford Academic URL: [Link]
- Title: WO2016027195A1 - Aminopyrimidinyl compounds as jak inhibitors Source: Google Patents URL
- Title: WO2021048736A1 - Methods of treating hidradenitis suppurativa Source: Google Patents URL
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- 1. N-ethyl-2-methylbenzamide | C10H13NO | CID 4060517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Crotamiton [sitem.herts.ac.uk]
- 3. academic.oup.com [academic.oup.com]
- 4. WO2016027195A1 - Aminopyrimidinyl compounds as jak inhibitors - Google Patents [patents.google.com]
- 5. academic.oup.com [academic.oup.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Technical Guide to the Spectroscopic Characterization of 2-Ethyl-N-methylbenzamide
Introduction: The Analytical Imperative for Substituted Benzamides
Substituted benzamides are a prevalent scaffold in medicinal chemistry, valued for their role in creating compounds with a wide array of biological activities. The precise arrangement of substituents on the aromatic ring and the amide nitrogen dictates the molecule's three-dimensional conformation, reactivity, and interaction with biological targets. Consequently, unambiguous characterization is not merely a procedural step but a fundamental requirement for reproducible and meaningful research.
The analysis of 2-Ethyl-N-methylbenzamide presents a distinct challenge due to the ortho-ethyl substitution. This steric bulk in proximity to the amide functionality is expected to influence the rotation around the aryl-carbonyl and carbonyl-nitrogen bonds. These conformational restrictions can manifest as complex and temperature-dependent phenomena in Nuclear Magnetic Resonance (NMR) spectra, a key insight for the analytical scientist. This guide will deconstruct the predicted spectroscopic signature of the molecule across NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing both the expected data and the scientific rationale behind it.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Framework
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. For 2-Ethyl-N-methylbenzamide, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern and connectivity.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. Due to hindered rotation around the amide C-N bond, it is plausible that the N-methyl and N-H protons (if a secondary amide were present) could appear as broadened signals or even as distinct sets of signals (rotamers) at room temperature.
Table 1: Predicted ¹H NMR Data for 2-Ethyl-N-methylbenzamide (500 MHz, in CDCl₃)
| Atom Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Rationale & Insights |
|---|---|---|---|---|
| CH₃ (Ethyl) | ~1.25 | triplet | ~7.6 | Shielded aliphatic protons, split by the adjacent CH₂ group. |
| CH₃ (N-Methyl) | ~2.95 | singlet (broad) | N/A | Deshielded by the adjacent nitrogen and carbonyl group. Broadening is anticipated due to potential restricted C-N bond rotation. |
| CH₂ (Ethyl) | ~2.70 | quartet | ~7.6 | Diastereotopic protons due to proximity to the chiral center created by rotamers, but likely to appear as a simple quartet. Deshielded by the aromatic ring. |
| Aromatic H (4 positions) | ~7.20 - 7.40 | multiplet | N/A | The ortho-ethyl group breaks the symmetry of the ring, leading to a complex multiplet for the four aromatic protons. |
| NH (Amide) | ~6.0 - 6.5 | singlet (broad) | N/A | This signal would only be present if the compound were a secondary amide. For the tertiary amide 2-Ethyl-N-methylbenzamide, this signal will be absent. |
Predicted ¹³C NMR Spectral Data
Proton-decoupled ¹³C NMR spectroscopy reveals the number of unique carbon environments and provides information about their electronic state.
Table 2: Predicted ¹³C NMR Data for 2-Ethyl-N-methylbenzamide (125 MHz, in CDCl₃)
| Atom Assignment | Predicted Chemical Shift (δ) ppm | Rationale & Insights |
|---|---|---|
| CH₃ (Ethyl) | ~15 | Standard aliphatic carbon signal. |
| CH₂ (Ethyl) | ~26 | Aliphatic carbon attached to the aromatic ring. |
| CH₃ (N-Methyl) | ~35 | Carbon attached to nitrogen, deshielded. May be broadened due to rotamers. |
| Aromatic CH (4 carbons) | ~125 - 130 | A complex set of signals is expected due to the lack of symmetry. |
| Aromatic C (quaternary, C-CO) | ~135 | Quaternary carbon attached to the carbonyl group. |
| Aromatic C (quaternary, C-Ethyl) | ~140 | Quaternary carbon attached to the ethyl group. |
| C=O (Amide) | ~171 | Deshielded carbonyl carbon, characteristic for amides. |
Experimental Protocol for NMR Spectroscopy
A robust NMR protocol ensures data quality and reproducibility. The choice of solvent and acquisition parameters is critical.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of purified 2-Ethyl-N-methylbenzamide for ¹H NMR (20-50 mg for ¹³C NMR).[1]
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for small organic molecules due to its good solubilizing power and well-defined residual solvent peak.[2]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrumentation & Acquisition:
-
Use a spectrometer with a field strength of at least 400 MHz to achieve good signal dispersion, especially for the aromatic region.
-
Lock & Shim: Lock the spectrometer on the deuterium signal of CDCl₃ and perform automated or manual shimming to optimize magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Utilize a standard single-pulse experiment (e.g., 'zg30').
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a 30° pulse angle, an acquisition time of ~4 seconds, and a relaxation delay of 1-2 seconds.[1]
-
Acquire 16-32 scans for a sufficient signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a standard proton-decoupled pulse program.
-
Set the spectral width to cover 0-220 ppm.
-
Use a relaxation delay of 2 seconds. A longer delay may be needed for quaternary carbons if quantitative analysis is required.
-
Acquire a sufficient number of scans (e.g., 1024 or more) as the ¹³C nucleus is much less sensitive than ¹H.[1]
-
-
NMR Workflow Diagram
Caption: Standard workflow for NMR analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations. For 2-Ethyl-N-methylbenzamide, the most characteristic signals will be from the amide carbonyl group and the aromatic ring.
Table 3: Predicted IR Absorption Bands for 2-Ethyl-N-methylbenzamide
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale & Insights |
|---|---|---|---|
| ~3060 | C-H Aromatic | Medium-Weak | Characteristic stretching of sp² C-H bonds on the benzene ring. |
| ~2970, ~2870 | C-H Aliphatic | Medium | Asymmetric and symmetric stretching of sp³ C-H bonds in the ethyl and methyl groups. |
| ~1645 | C=O Amide (Amide I Band) | Strong | This is the most prominent and diagnostic peak for an amide, arising from the carbonyl stretch. Its position indicates a conjugated amide system.[3] |
| ~1600, ~1470 | C=C Aromatic | Medium-Strong | Skeletal vibrations of the benzene ring. |
| ~1400 | C-N Stretch | Medium | Stretching vibration of the bond between the carbonyl carbon and the nitrogen. |
| ~750 | C-H Aromatic Bend | Strong | Out-of-plane bending for an ortho-disubstituted benzene ring. |
Experimental Protocol for IR Spectroscopy
The choice of sampling technique depends on the physical state of the compound. Assuming it is a solid or viscous liquid at room temperature, a KBr pellet or ATR-FTIR would be appropriate.
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar and pestle.
-
The goal is to create a fine, homogeneous powder to minimize light scattering.[4]
-
Place the powder into a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent disc.
-
-
Sample Preparation (ATR-FTIR Method):
-
This modern technique requires minimal sample preparation.[3]
-
Place a small amount of the neat sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Place the prepared sample (KBr pellet or ATR unit) in the spectrometer's sample compartment.
-
Acquire a background spectrum of the empty instrument (or clean ATR crystal) first.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through analysis of its fragmentation patterns.
Predicted Mass Spectrum Data
For a molecule like 2-Ethyl-N-methylbenzamide, Electron Ionization (EI) is a common technique that will induce fragmentation, while a softer ionization method like Electrospray Ionization (ESI) or Chemical Ionization (CI) would be used to confirm the molecular ion.[5]
-
Molecular Ion (M⁺•): The expected exact mass is 163.0997 g/mol . A high-resolution mass spectrometer (HRMS) would be used to confirm this value, thereby validating the elemental formula C₁₀H₁₃NO.
-
Key Fragmentation Pathways (under EI):
-
The molecular ion peak at m/z = 163 should be observable.
-
Loss of the ethyl group (-CH₂CH₃): A fragment at m/z = 134 is possible, though less common than alpha-cleavage.
-
Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the aromatic ring is highly characteristic. This would lead to a prominent peak corresponding to the 2-ethylbenzoyl cation at m/z = 119 . This is often the base peak for such structures.
-
Formation of the tropylium ion: The fragment at m/z = 119 can lose carbon monoxide (CO) to form an ethyl-substituted tropylium-type ion at m/z = 91 .
-
Table 4: Predicted Key Fragments in EI-MS
| m/z | Proposed Fragment | Rationale |
|---|---|---|
| 163 | [C₁₀H₁₃NO]⁺• | Molecular Ion (M⁺•) |
| 119 | [C₈H₇O]⁺ | Base Peak. Loss of the N-methyl, N-ethyl group via cleavage alpha to the carbonyl. |
| 91 | [C₇H₇]⁺ | Loss of CO from the m/z 119 fragment. |
Experimental Protocol for Mass Spectrometry (GC-MS with EI)
This protocol combines Gas Chromatography for separation with MS for detection and is ideal for a volatile, thermally stable compound.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
-
Instrumentation & Acquisition:
-
GC Conditions:
-
Injector: Set to a temperature that ensures rapid volatilization without degradation (e.g., 250 °C).
-
Column: Use a standard nonpolar capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280 °C.
-
-
MS Conditions (EI):
-
Ionization Energy: Standard 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: ~230 °C.
-
-
MS Workflow Diagram
Caption: Workflow for GC-MS structural analysis.
Conclusion
This guide provides a detailed, predictive framework for the comprehensive spectroscopic characterization of 2-Ethyl-N-methylbenzamide. By integrating predicted data from ¹H NMR, ¹³C NMR, IR, and MS with robust, field-proven experimental protocols, researchers are equipped with the necessary tools and scientific rationale to confidently elucidate and confirm the structure of this molecule. The key analytical signatures to anticipate are the broadened N-methyl signal in the ¹H NMR spectrum, the strong amide I band around 1645 cm⁻¹ in the IR spectrum, and the characteristic base peak at m/z 119 in the EI mass spectrum. This document serves as a self-validating system for the analysis of this and structurally related substituted benzamides.
References
-
Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60. [Link]
-
Bitesize Bio. (2025, March 19). Making Molecules Fly: Ionization Methods in Mass Spec. Retrieved March 13, 2026, from [Link]
-
University of Notre Dame. (n.d.). Ionization Modes - Mass Spectrometry & Proteomics Facility. Retrieved March 13, 2026, from [Link]
- Harikrishna, K., et al. (2014). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Journal of the Indian Chemical Society, 91, 1-6.
-
Scribd. (n.d.). IR Spectroscopy of Amides and Applications. Retrieved March 13, 2026, from [Link]
-
Patsnap Eureka. (2026, February 28). Amide Infrared Spectroscopy: Determining Purity via Peak Analysis. Retrieved March 13, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). N-ethyl-2-methylbenzamide. PubChem Compound Database. Retrieved March 13, 2026, from [Link]
-
MDPI. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Retrieved March 13, 2026, from [Link]
-
Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved March 13, 2026, from [Link]
-
NIST. (n.d.). Benzamide, N-methyl-. NIST Chemistry WebBook. Retrieved March 13, 2026, from [Link]
-
SpectraBase. (n.d.). N-[2-(1H-indol-3-yl)ethyl]-2-methylbenzamide - Optional[1H NMR] - Spectrum. Retrieved March 13, 2026, from [Link]
-
Chemistry LibreTexts. (2022, September 5). IR Sample Preparation: A Practical Guide. Retrieved March 13, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Ethyl-N-methyl-benzamide. PubChem Compound Database. Retrieved March 13, 2026, from [Link]
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The Benzamide Scaffold: A Technical Whitepaper on N-Substituted Derivatives in Modern Therapeutics
Executive Summary
N-substituted benzamide derivatives represent a highly modular and privileged scaffold in medicinal chemistry. By systematically altering the N-substituent and the benzamide core, researchers can radically shift the pharmacological profile of these molecules—from epigenetic modulators (HDAC inhibitors) in oncology to neuroleptic agents and apoptosis-inducing compounds. This whitepaper synthesizes current literature, elucidates the structure-activity relationships (SAR), and provides self-validating synthetic protocols for drug development professionals.
Pharmacological Landscapes & Mechanisms of Action
Epigenetic Modulation via HDAC Inhibition
In the realm of oncology, N-substituted benzamides are critical components of Class I Histone Deacetylase (HDAC) inhibitors[1]. The prototypical compound, Entinostat (MS-275), utilizes an N-(2-aminophenyl)benzamide motif.
Mechanistic Causality: The efficacy of these compounds relies on the 2-amino substituent on the phenyl ring, which acts as a bidentate chelator for the zinc ion (Zn²⁺) buried within the HDAC active site[2]. Recent structural optimizations, such as the introduction of indole fragments into the surface-recognition cap, have yielded novel derivatives (e.g., Compound 3j) that exhibit superior HDAC1 selectivity and sub-micromolar inhibitory potency compared to legacy molecules[3].
Apoptosis and NF-κB Pathway Uncoupling
Certain N-substituted benzamides, such as declopramide (3-chloroprocainamide), exhibit a potent, dual-action mechanism: they induce rapid apoptosis while simultaneously inhibiting the NF-κB inflammatory pathway[4].
Mechanistic Causality: At concentrations exceeding 250 μM, declopramide triggers mitochondrial membrane depolarization[5]. This physical destabilization forces the release of cytochrome c into the cytosol, activating caspase-9 and culminating in a G2/M cell cycle arrest[5]. Crucially, this apoptotic cascade is entirely independent of p53 activation, making it a highly viable mechanism for targeting p53-deficient malignancies[5]. Concurrently, the compound blocks the breakdown of IκBβ, which sequesters NF-κB in the cytoplasm, thereby preventing the transcription of pro-inflammatory cytokines[4].
Mechanism of N-substituted benzamide-induced apoptosis and NF-κB inhibition.
Neuropharmacology: D2/D3 Receptor Antagonism
Structurally related benzamides (e.g., amisulpride, sulpiride, tiapride) exhibit a dose-dependent, dual activity on dopaminergic receptors[6]. At low therapeutic doses, they preferentially block presynaptic D3 receptors, which increases dopamine levels in the synaptic cleft (yielding an antidepressant effect). At higher doses, they antagonize postsynaptic D2 receptors, providing antipsychotic efficacy[6].
Structure-Activity Relationship (SAR) Data Summaries
To streamline drug design, the following table synthesizes the quantitative bioactivity and structural determinants of key N-substituted benzamide classes.
| Compound Class / Prototype | Primary Target | Key Structural Determinant | Observed Bioactivity / IC₅₀ |
| N-(2-aminophenyl)benzamides (MS-275) | HDAC1 / HDAC2 | 2-amino group for Zn²⁺ chelation | HDAC1 IC₅₀ ≈ 0.668 µM[3] |
| Indole-containing benzamides (Compound 3j) | HDAC1 | 5-fluoro-indole cap + 1,2-phenylenediamine ZBG | HDAC1 IC₅₀ ≈ 0.330 µM[3] |
| 3-chloro-N-substituted benzamides (Declopramide) | Caspase-9 / NF-κB | 3'-chloro substitution on the benzamide ring | Apoptosis induction at >250 µM[5] |
| Amisulpride analogs | D2 / D3 Receptors | N-substitution with pyrrolidine/aliphatic amines | Dose-dependent receptor antagonism[6] |
Synthetic Methodologies & Self-Validating Protocols
As application scientists, selecting the correct synthetic route is paramount. The traditional use of thionyl chloride (SOCl₂) to form acid chlorides is robust but highly aggressive, often degrading acid-sensitive moieties (e.g., indole rings) and causing racemization of stereocenters[7]. For complex drug candidates, we employ HBTU-mediated coupling, which provides a mild, room-temperature alternative that preserves functional group integrity[3].
Protocol 1: HBTU-Mediated Amide Coupling (Mild Conditions)
Rationale: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) generates a highly reactive but stable active ester intermediate, ensuring high yields without the harsh acidic byproducts of SOCl₂[3].
Step-by-Step Methodology:
-
Activation: Dissolve the substituted benzoic acid (1.0 eq) and HBTU (1.2 eq) in anhydrous acetonitrile (CH₃CN) or DMF. Stir for 20 minutes.
-
Causality: Pre-activation ensures the complete conversion of the carboxylic acid into the active ester before the amine is introduced, preventing the amine from forming an unreactive salt with the free acid.
-
-
Base Addition: Add triethylamine (TEA) or DIPEA (2.5 eq) to the mixture.
-
Causality: The base serves a dual purpose: it neutralizes the acidic hexafluorophosphate byproduct and deprotonates the target amine, maximizing its nucleophilicity.
-
-
Coupling: Introduce the target aryl or alkyl amine (1.05 eq) dropwise. Stir the reaction at room temperature for 2 to 6 hours[3].
-
Self-Validation Checkpoint 1 (Reaction Progress): Monitor the disappearance of the starting benzoic acid via Thin-Layer Chromatography (TLC) using an EtOAc/Hexane eluent system. The active ester will appear as a distinct, transient spot that converts to the final product.
-
Quenching & Precipitation: Slowly adjust the pH of the solution to 5–6 using dilute aqueous HCl.
-
Causality: Mild acidification protonates any unreacted aliphatic/aryl amines, rendering them water-soluble, while forcing the highly hydrophobic N-substituted benzamide product to crash out of solution as a solid precipitate.
-
-
Self-Validation Checkpoint 2 (Purity & Identity): Filter the precipitate and wash with cold water. Validate the amide bond formation via IR spectroscopy (look for the characteristic C=O stretch at ~1650 cm⁻¹) and ¹H NMR (confirming the presence of the amide N-H proton, typically shifting between 8.0–10.0 ppm).
HBTU-mediated direct coupling workflow for N-substituted benzamide synthesis.
Protocol 2: Acid Chloride Intermediate (For Sterically Hindered Amines)
Rationale: When reacting highly sterically hindered amines, HBTU coupling may stall. In these specific cases, converting the acid to an acid chloride is a necessary, albeit harsher, alternative[2].
Step-by-Step Methodology:
-
Chlorination: Reflux the substituted benzoic acid with an excess of SOCl₂ for 2–3 hours[7].
-
Evaporation: Remove the excess SOCl₂ entirely under reduced pressure.
-
Causality: Residual SOCl₂ will violently exotherm upon the addition of the amine or solvent, leading to the degradation of the product and the formation of dark, tarry impurities.
-
-
Coupling & Workup: Dissolve the hindered amine in pyridine (which acts as both the solvent and an acid scavenger) and slowly add the benzoyl chloride intermediate[8]. Quench with dilute sulfuric acid to neutralize the pyridine, and extract the product using ethyl acetate[8].
Conclusion
The N-substituted benzamide scaffold is a cornerstone of modern drug discovery. By understanding the mechanistic causality behind their biological targets—whether chelating zinc in HDAC active sites, uncoupling NF-κB pathways, or modulating dopamine receptors—researchers can rationally design highly potent therapeutics. Coupled with self-validating synthetic workflows, this structural motif will continue to yield breakthrough candidates in oncology, neurology, and immunology.
References
-
Mechanism of action for N-substituted benzamide-induced apoptosis. NIH PMC / British Journal of Cancer. 5
-
N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms. NIH PMC.4
-
Antidepressant effect after acute and subacute administration of novel n-substituted benzamides. Farmacia Journal. 6
-
A Comparative Analysis of N-Substituted Benzamides on Bioactivity. Benchchem. 1
-
An In-depth Technical Guide to N-arylbenzamide Derivatives. Benchchem. 7
-
Discovery of Indole-Containing Benzamide Derivatives as HDAC1 Inhibitors with In Vitro and In Vivo Antitumor Activities. Thieme Connect. 3
-
Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. ACS Publications / Journal of Medicinal Chemistry. 2
-
Synthesis and biological activities of local anesthetics. RSC Publishing. 8
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The Benzamide Scaffold: A Technical Guide to the Discovery, History, and Rational Design of Novel Therapeutics
Executive Summary
The benzamide scaffold—a simple aromatic ring attached to a carboxamide group—has proven to be one of the most versatile and enduring pharmacophores in medicinal chemistry. As a Senior Application Scientist overseeing drug discovery pipelines, I have witnessed the evolution of benzamides from serendipitous psychiatric drugs to rationally designed, targeted epigenetic modulators in oncology. This technical whitepaper provides an in-depth exploration of the history, mechanistic structure-activity relationships (SAR), and the rigorous experimental workflows underlying the development of novel benzamide compounds.
Historical Evolution: From Serendipity to Epigenetic Targeting
The pharmacological journey of benzamides began in the mid-20th century, driven more by serendipitous clinical observation than rational design[1]. Initially, researchers modifying the antiarrhythmic agent procainamide discovered metoclopramide, a potent antiemetic that acts as a dopamine D2 receptor antagonist[1]. This discovery pivoted the focus of benzamides toward the central nervous system. Subsequent structural modifications yielded sulpiride and amisulpride, atypical antipsychotics that selectively antagonize mesolimbic dopamine D2 and D3 receptors, drastically reducing the extrapyramidal side effects associated with classical phenothiazines[2].
However, the modern renaissance of the benzamide scaffold lies in oncology, specifically in the inhibition of Histone Deacetylases (HDACs). Aberrant HDAC activity leads to the silencing of tumor suppressor genes, driving malignant cellular transformation[3]. While early HDAC inhibitors like suberoylanilide hydroxamic acid (SAHA/vorinostat) were pan-HDAC inhibitors, they suffered from broad off-target toxicities. The breakthrough discovery that o-aminobenzamides could selectively inhibit Class I HDACs (HDAC1, 2, and 3) revolutionized the field. This targeted approach led to the clinical development of benzamide-based epigenetic drugs such as entinostat (MS-275), mocetinostat (MGCD0103), and chidamide (tucidinostat)[4].
Mechanistic Grounding: The HDAC Inhibitor Pharmacophore
The rational design of benzamide HDAC inhibitors relies on a well-defined tripartite pharmacophore that dictates enzyme binding and isotype selectivity:
-
Zinc-Binding Group (ZBG): The o-aminobenzamide moiety acts as the ZBG. Unlike hydroxamic acids, which aggressively chelate zinc across all HDAC classes, the o-aminobenzamide forms a highly specific, bidentate chelation complex with the catalytic Zn²⁺ ion[3]. Furthermore, it exploits a 14-Å internal cavity (the "foot pocket") adjacent to the active site, which is uniquely accessible in Class I HDACs, thereby conferring isotype selectivity[4].
-
Hydrophobic Linker: A carbon chain or aromatic system that spans the narrow, hydrophobic channel leading to the active site, stabilizing the molecule through Van der Waals interactions[5].
-
Surface Recognition Cap: A bulky, solvent-exposed group that interacts with the rim of the HDAC active site. This region dictates cellular permeability, pharmacokinetic properties, and secondary protein-protein interactions[3].
Logical flow of the benzamide HDAC inhibitor pharmacophore binding.
Structure-Activity Relationship (SAR) and Isoform Selectivity
The substitution pattern on the benzamide ring profoundly impacts isoform selectivity. For instance, an unsubstituted o-aminobenzamide (as seen in entinostat) generally targets HDAC1 and HDAC2 with sub-micromolar affinity, while showing weaker activity against HDAC3[4][6]. However, introducing a substituent at the 2-position of the aniline ring (e.g., a 2-methylamino or 2-fluoro group) can dramatically shift the binding geometry, yielding highly selective HDAC3 inhibitors[7].
Table 1: Comparative IC₅₀ Values of Key Benzamide HDAC Inhibitors
| Compound | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | HDAC6 (Class IIb) IC₅₀ (nM) |
| Entinostat (MS-275) | ~100 - 500 | ~100 - 500 | ~1,000 - 2,000 | >10,000 |
| Mocetinostat (MGCD0103) | ~150 | ~290 | ~1,500 | >10,000 |
| Chidamide | ~95 | ~160 | ~67 | >10,000 |
| Compound 16 (HDAC3 Selective) | >10,000 | >10,000 | ~30 | >10,000 |
(Note: Data synthesized from comprehensive biochemical profiling studies[6][7].)
Experimental Methodologies: Synthesis and Validation Workflows
To ensure reproducibility and scientific integrity, drug discovery protocols must be designed as self-validating systems. Below are the standard operating procedures for synthesizing and evaluating novel benzamides.
Step-by-step experimental workflow for validating novel benzamide HDAC inhibitors.
Protocol 1: Chemical Synthesis of o-Aminobenzamide Derivatives
Objective: Synthesize an entinostat analog by coupling a functionalized carboxylic acid (linker-cap) with 1,2-phenylenediamine (ZBG). Causality & Logic: 1,2-phenylenediamine is highly nucleophilic but prone to double-acylation and oxidation. We utilize HBTU (a mild coupling reagent) and precisely control stoichiometry to ensure selective mono-acylation without the need for harsh heating[3]. Methodology:
-
Activation: Dissolve 1.0 equivalent of the carboxylic acid (e.g., 4-(pyridin-3-ylmethoxycarbonylamino)methylbenzoic acid) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere to prevent oxidation.
-
Coupling Reagent Addition: Add 1.2 equivalents of HBTU and 2.5 equivalents of N,N-diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, allowing HBTU to form an active ester intermediate[3]. Stir for 30 minutes at room temperature.
-
Amine Addition: Slowly add 1.5 equivalents of 1,2-phenylenediamine. Self-Validation: The slight excess of the diamine statistically favors mono-acylation over di-acylation.
-
Reaction Monitoring: Monitor the reaction via TLC (Dichloromethane:Methanol 9:1) and LC-MS. The disappearance of the active ester mass peak confirms completion.
-
Workup & Purification: Quench with water, extract with ethyl acetate, and wash with brine. Purify the crude product using silica gel column chromatography to isolate the pure o-aminobenzamide[8].
Protocol 2: In Vitro Fluorometric HDAC Inhibition Assay
Objective: Determine the IC₅₀ of the synthesized benzamide against recombinant HDAC1. Causality & Logic: We utilize a fluorogenic substrate (Fluor de Lys) that mimics an acetylated lysine residue. When deacetylated by HDAC1, the substrate becomes susceptible to a developer enzyme, which cleaves it to release a fluorophore. Inhibiting HDAC1 prevents this cascade, resulting in a quantifiable decrease in fluorescence[6]. Methodology:
-
Reagent Preparation: Prepare serial dilutions of the benzamide compound (from 10 μM down to 1 nM) in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
Enzyme Incubation: In a 96-well black microplate, combine 10 μL of the compound dilution with 15 μL of recombinant human HDAC1 enzyme (optimized concentration). Self-Validation Controls: Include a "No Enzyme" well (background fluorescence) and a "Positive Control" well containing 1 μM Trichostatin A (TSA), a potent pan-HDAC inhibitor, to ensure assay dynamic range.
-
Substrate Addition: Add 25 μL of the fluorogenic substrate (50 μM final concentration). Incubate at 37°C for 30 minutes.
-
Development: Add 50 μL of the developer solution (containing trypsin-like activity and 2 μM TSA to stop further HDAC activity). Incubate for 15 minutes at room temperature.
-
Quantification: Read the plate on a fluorometer (Excitation: 360 nm, Emission: 460 nm). Calculate percentage inhibition relative to the vehicle control and determine the IC₅₀ using non-linear regression analysis[6].
Future Perspectives: Targeted Protein Degradation (PROTACs)
The benzamide scaffold is not limited to traditional, reversible inhibition. Recently, entinostat has been repurposed as a warhead for Proteolysis Targeting Chimeras (PROTACs). By tethering the surface recognition cap of entinostat to an E3 ligase ligand (such as a Von Hippel-Lindau (VHL) ligand) via a flexible linker, researchers can induce the ubiquitination and subsequent proteasomal degradation of Class I HDACs[9]. This approach transforms a reversible inhibitor into an irreversible degrader, potentially overcoming drug resistance in refractory cancers and opening a new frontier for benzamide-based therapeutics.
References
- The Enduring Scaffold: A Technical Guide to the Discovery and History of Novel Benzamide Deriv
- The Benzamides: A Journey from Chemical Curio to Therapeutic Cornerstone. BenchChem.
- Discovery of Indole-Containing Benzamide Derivatives as HDAC1 Inhibitors with In Vitro and In Vivo Antitumor Activities. Thieme Connect.
- Potency of hydroxamic acid and benzamide HDAC inhibitors against HDAC1-10.
- Development of novel benzamide class I selective lysine deacetylase inhibitors as potent anticancer agents. PMC / Taylor & Francis.
- Chapter 14: Discovery of HDAC-Inhibiting Multi-Target Inhibitors. RSC Books.
- Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. PMC.
- A 'click' chemistry approach to novel entinostat (MS-275) based class I histone deacetylase proteolysis targeting chimeras. PMC.
- Synthesis methods of histone deacetylase inhibitors (hdacis).
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- 6. researchgate.net [researchgate.net]
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Methodological & Application
Application Notes & Protocols: Strategic Amide Coupling for the Synthesis of 2-Ethyl-N-methylbenzamide
Introduction: Navigating the Challenges of Amide Bond Formation
The amide bond is a cornerstone of modern chemistry, forming the backbone of peptides, proteins, and a vast array of pharmaceuticals and functional materials. Consequently, the development of robust and efficient methods for amide bond formation remains a critical focus in organic synthesis. While numerous protocols exist, their application to specific targets is not always trivial. The synthesis of 2-Ethyl-N-methylbenzamide, a disubstituted benzamide, presents a common yet illustrative challenge: the coupling of a sterically hindered carboxylic acid (2-ethylbenzoic acid) with a secondary amine (methylamine). The ortho-ethyl group can impede the approach of the amine to the activated carboxylic acid, potentially leading to lower yields or requiring harsher reaction conditions.
This document provides a detailed guide for researchers, scientists, and drug development professionals on three distinct and reliable protocols for the synthesis of 2-Ethyl-N-methylbenzamide. As a senior application scientist, this guide moves beyond simple step-by-step instructions to explain the underlying chemical principles and the rationale behind procedural choices. We will explore a classic carbodiimide-mediated approach, a highly efficient method using a modern uronium salt-based reagent, and the traditional acyl chloride route. Each protocol is designed to be a self-validating system, offering insights into troubleshooting and optimization for this and similar challenging coupling reactions.
Protocol 1: EDC/HOBt-Mediated Carbodiimide Coupling
This approach is one of the most widely used methods for amide bond formation due to its operational simplicity and the commercial availability and water-solubility of the reagents, which simplifies purification.[1][2] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) serves as the activating agent, converting the carboxylic acid into a reactive O-acylisourea intermediate.[1][3] However, this intermediate can rearrange into an unreactive N-acylurea byproduct, reducing the yield.[1] To mitigate this, an additive such as 1-Hydroxybenzotriazole (HOBt) is introduced. HOBt rapidly traps the O-acylisourea intermediate to form a more stable HOBt-active ester, which then efficiently reacts with the amine to form the desired amide.[4][5]
Experimental Protocol: EDC/HOBt Coupling
Materials:
-
2-Ethylbenzoic acid
-
Methylamine solution (e.g., 2.0 M in THF)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine (saturated NaCl solution)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator and purification apparatus (e.g., column chromatography)
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 2-ethylbenzoic acid (1.0 eq.), HOBt (1.2 eq.), and anhydrous DCM. Stir the mixture at room temperature until all solids dissolve.
-
Amine Addition: Add methylamine solution (1.1 eq.) and DIPEA (2.0 eq.) to the flask. The base is crucial for neutralizing the HCl salt of EDC and the HOBt, as well as ensuring the amine is in its free-base form.
-
Activation: Cool the reaction mixture to 0 °C in an ice bath. Once cooled, add EDC·HCl (1.2 eq.) portion-wise to manage any potential exotherm.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Reaction progress should be monitored by an appropriate technique like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching & Work-up: Upon completion, dilute the reaction mixture with additional DCM. Transfer the solution to a separatory funnel.
-
Aqueous Washes: Wash the organic layer sequentially with 1 M HCl (to remove excess amine and DIPEA), saturated NaHCO₃ solution (to remove unreacted carboxylic acid and HOBt), and finally with brine.[6]
-
Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by column chromatography on silica gel to yield pure 2-Ethyl-N-methylbenzamide.
Protocol 2: High-Efficiency Coupling with HATU
For more challenging substrates, such as the sterically hindered 2-ethylbenzoic acid, uronium/aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) offer superior performance.[6][7] HATU is renowned for its rapid reaction kinetics and high efficiency, even with sterically demanding couplings.[6][8] Its mechanism involves the formation of a highly reactive OAt-active ester, which is more reactive than the corresponding HOBt ester, leading to faster and more complete conversions.[6] The use of HATU often results in cleaner reactions and higher yields, making it a preferred choice in medicinal chemistry despite its higher cost.[6][8]
Experimental Protocol: HATU Coupling
Materials:
-
2-Ethylbenzoic acid
-
Methylamine solution (e.g., 2.0 M in THF)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Lithium Chloride (LiCl) solution (e.g., 5% aqueous)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 2-ethylbenzoic acid (1.0 eq.) in anhydrous DMF.
-
Reagent Addition: Add HATU (1.1 eq.) and DIPEA (3.0 eq.) to the solution. Stir for 10-15 minutes at room temperature. This "pre-activation" step allows for the formation of the reactive OAt-ester.[6]
-
Amine Coupling: Add the methylamine solution (1.2 eq.) dropwise to the activated mixture.
-
Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor for completion by TLC or LC-MS. These reactions are typically much faster than EDC couplings.
-
Work-up: Dilute the reaction mixture with Ethyl Acetate (EtOAc).
-
Aqueous Washes: Transfer to a separatory funnel and wash with a 5% LiCl solution (this helps to remove DMF), followed by saturated NaHCO₃ solution, and finally brine. Repeat the aqueous washes if necessary to completely remove DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography to obtain the final product.
Protocol 3: Acyl Chloride Formation and Aminolysis
This classic, two-step method is a powerful and often cost-effective way to synthesize amides.[9][10] The first step involves converting the carboxylic acid to a highly reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[9][10] The acyl chloride is then reacted with the amine in a process called aminolysis.[11] This reaction is typically fast and high-yielding due to the high electrophilicity of the acyl chloride.[11] However, this method requires careful handling of moisture-sensitive and corrosive reagents and strict anhydrous conditions to prevent hydrolysis of the acyl chloride back to the carboxylic acid.[9][11]
Experimental Protocol: Acyl Chloride Route
Materials:
-
2-Ethylbenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Catalytic amount of anhydrous DMF (if using oxalyl chloride)
-
Methylamine solution (e.g., 2.0 M in THF)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
Step A: Formation of 2-Ethylbenzoyl Chloride
-
Reaction Setup: In a fume hood, add 2-ethylbenzoic acid (1.0 eq.) to a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution).
-
Chlorination: Add thionyl chloride (2.0-3.0 eq.) dropwise. The reaction is typically performed neat or in a solvent like DCM.
-
Reaction: Gently heat the mixture to reflux (approx. 40-60 °C) for 1-2 hours. The evolution of SO₂ and HCl gas will be observed. The reaction is complete when gas evolution ceases.
-
Isolation of Acyl Chloride: Remove the excess thionyl chloride by distillation or under reduced pressure. The crude 2-ethylbenzoyl chloride is often a yellow-to-brown oil and is typically used immediately in the next step without further purification.
Step B: Aminolysis
-
Reaction Setup: Dissolve the crude 2-ethylbenzoyl chloride in anhydrous DCM and cool the flask to 0 °C in an ice bath.
-
Amine Addition: In a separate flask, dissolve methylamine solution (1.1 eq.) and a base like triethylamine (1.5 eq.) in anhydrous DCM. The base is essential to neutralize the HCl byproduct generated during the reaction.[11]
-
Reaction: Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C. The reaction is often highly exothermic.[11]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor completion by TLC or LC-MS.
-
Work-up and Purification: Follow the same work-up (Step 5) and purification (Step 8) procedures described in Protocol 1.
Data and Protocol Comparison
| Feature | Protocol 1: EDC/HOBt | Protocol 2: HATU | Protocol 3: Acyl Chloride |
| Key Reagents | EDC·HCl, HOBt, DIPEA | HATU, DIPEA | SOCl₂ or Oxalyl Chloride, TEA |
| Typical Time | 12-24 hours | 1-4 hours | 2-4 hours (total) |
| Temperature | 0 °C to Room Temp | Room Temperature | 0 °C to Reflux |
| Pros | Cost-effective, water-soluble byproducts, mild conditions.[1][12] | High yields, fast reactions, effective for hindered substrates.[6][8] | Very cost-effective, high reactivity, scalable.[10][11] |
| Cons | Slower reactions, potential for N-acylurea byproduct.[1][12] | High reagent cost, requires anhydrous conditions. | Harsh/corrosive reagents, moisture-sensitive, two steps.[9][11] |
Visualization of Workflow and Mechanism
Caption: General experimental workflow for amide synthesis.
Caption: Mechanism of HATU-mediated amide coupling.
References
-
Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. [Link]
-
Organic Chemistry Tutor. (n.d.). Carbodiimide-Mediated Coupling. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). [Link]
-
Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
ResearchGate. (n.d.). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling...[Link]
-
Chemguide. (n.d.). the preparation of amides. [Link]
-
Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (via Acid Chloride). [Link]
-
ACS Publications. (2020, August 3). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. [Link]
-
ACS Publications. (n.d.). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
Organic Chemistry Portal. (2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. [Link]
-
PatSnap Eureka. (2026, February 28). Amide Chain Limitations – Addressing with Unique Reactants. [Link]
-
ResearchGate. (n.d.). Coupling Reagents. [Link]
-
Royal Society of Chemistry. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
High-yield synthesis of N-methylated benzamides
High-Yield Synthesis of N-Methylated Benzamides: Application Notes and Protocols
Introduction & Strategic Importance
N-methylated benzamides are critical pharmacophores and versatile intermediates in organic synthesis, medicinal chemistry, and agrochemical development. They serve as the structural backbone for numerous bioactive compounds, including potent phosphodiesterase 10A (PDE10A) inhibitors, antipsychotic agents (e.g., amisulpride), and insect repellents (e.g., DEET)[1][2][3].
Achieving high-yield, monoselective N-methylation of primary and secondary benzamides presents a unique synthetic challenge. Traditional methods often suffer from poor regioselectivity (O-alkylation vs. N-alkylation) and over-alkylation (yielding tertiary amides)[4]. As a Senior Application Scientist, I have structured this guide to move beyond basic procedures, detailing the mechanistic causality behind reagent selection and providing self-validating protocols for both traditional acylation and advanced direct N-methylation methodologies.
Mechanistic Rationale: Overcoming Alkylation Challenges
The Pitfalls of Traditional Methyl Iodide (MeI)
Direct methylation of amides using methyl iodide (MeI) under basic conditions frequently results in competitive O-alkylation or exhaustive N-bis-methylation[4][5]. The ambident nature of the amide anion means that the outcome is highly substrate-dependent. Furthermore, MeI is highly toxic and volatile, posing significant safety and environmental concerns.
The Quaternary Ammonium Salt Advantage
To achieve strict monoselectivity, modern protocols utilize quaternary ammonium salts, specifically Phenyltrimethylammonium iodide (PhMe₃NI) , as solid methylating agents[5][6].
-
Causality: PhMe₃NI operates via a direct nucleophilic substitution mechanism rather than thermal decomposition into MeI[5]. This controlled methyl transfer prevents the formation of bis-methylated byproducts.
-
Base Selection: The use of Cesium Carbonate (Cs₂CO₃) is critical. As a stronger and more soluble base in organic solvents compared to KOH, it efficiently deprotonates the benzamide without inducing aqueous hydrolysis of the substrate[5][6].
Nucleophilic Acyl Substitution (The "Bottom-Up" Approach)
When direct methylation of a complex primary amide is unfeasible, the most robust alternative is the acylation of an N-methylamine with a benzoyl chloride derivative[7]. This nucleophilic acyl substitution bypasses the regioselectivity issues of direct methylation entirely, guaranteeing a 100% N-methylated structural motif, albeit requiring the handling of moisture-sensitive acid chlorides.
Quantitative Data: Methodological Comparison
The following table summarizes the efficiency, selectivity, and operational parameters of three distinct N-methylation strategies.
| Synthesis Strategy | Reagents / Catalyst | Temp (°C) | Yield Range | Monoselectivity | Key Advantage |
| Direct N-Methylation | PhMe₃NI, Cs₂CO₃, Toluene | 120°C | 85–92% | Excellent (>95%) | Solid reagent, no over-alkylation[5]. |
| Acyl Substitution | Benzoyl Chloride, MeNH₂, TEA | 0°C to RT | 90–95% | Absolute (100%) | Highly reliable, easily scalable[7]. |
| Borrowing Hydrogen | [Co]/PP₃, MeOH, Cs₂CO₃ | 130°C | 65–99% | High | Uses green MeOH as C1 source[8]. |
Experimental Protocols
Protocol A: Monoselective N-Methylation using PhMe₃NI
This protocol is optimized for substrates where pre-existing amide bonds must be selectively methylated without disrupting other functional groups.
Materials Required:
-
Benzamide substrate (1.0 equiv)
-
Phenyltrimethylammonium iodide (PhMe₃NI) (1.2 equiv)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous Toluene (0.2 M)
Step-by-Step Methodology:
-
Preparation (Self-Validation Step): Ensure all glassware is oven-dried. Moisture leads to amide hydrolysis. Purge the reaction vessel with Argon or Nitrogen[6].
-
Reagent Loading: To a screw-cap reaction tube equipped with a magnetic stir bar, add the benzamide substrate, PhMe₃NI, and Cs₂CO₃[6].
-
Solvent Addition: Add anhydrous toluene to achieve a 0.2 M concentration relative to the substrate. Seal the tube under an inert atmosphere.
-
Thermal Activation: Heat the reaction mixture to 120 °C and stir vigorously for 16–24 hours. Mechanistic note: The elevated temperature is required to overcome the activation energy barrier for the methyl transfer from the bulky PhMe₃N⁺ cation.
-
Quenching & Workup: Cool the mixture to room temperature. The byproduct, N,N-dimethylaniline, is formed stoichiometrically. Quench the reaction with 1M HCl to protonate the aniline byproduct, rendering it water-soluble[5].
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify via silica gel flash chromatography (Hexane/EtOAc gradient) to yield the pure N-methylbenzamide.
Workflow for the monoselective N-methylation of benzamides using PhMe3NI.
Protocol B: Synthesis via Acylation of N-Methylamine
This protocol is ideal for synthesizing tertiary benzamides (e.g., N-Benzyl-N-methylbenzamide) from scratch using acid chlorides[7].
Materials Required:
-
Benzoyl chloride derivative (1.1 equiv)
-
N-methylamine (or N-benzylmethylamine) (1.0 equiv)
-
Triethylamine (TEA) (1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Amine Preparation: In a round-bottom flask, dissolve the N-methylamine derivative and TEA in anhydrous DCM (~0.2 M). Causality: TEA acts as a non-nucleophilic acid scavenger to neutralize the HCl generated, preventing the protonation of the reactant amine[7].
-
Temperature Control: Cool the solution to 0 °C using an ice bath. Exothermic acyl substitutions require thermal control to prevent side reactions.
-
Acylation: Dissolve the benzoyl chloride in a small volume of anhydrous DCM. Add this solution dropwise to the stirred amine mixture over 15–20 minutes[7].
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2–4 hours. Monitor via TLC.
-
Workup: Transfer to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid) and brine. Dry over MgSO₄, filter, and concentrate in vacuo[7].
Advanced Outlook: Catalytic "Borrowing Hydrogen" N-Methylation
For researchers focused on green chemistry, replacing stoichiometric methylating agents with Methanol (MeOH) is the frontier of amide functionalization. Recent breakthroughs utilize an in-situ generated Cobalt(I) hydride catalyst ([Co]/PP₃) to achieve this[8].
Mechanistic Pathway:
-
Dehydrogenation: The Co catalyst dehydrogenates methanol to formaldehyde, generating a Co-hydride species and releasing H₂[8][9].
-
Condensation: The benzamide attacks the formaldehyde, forming an N-(hydroxymethyl)amide intermediate, which dehydrates to an imine[8].
-
Reduction: The Co-hydride reduces the imine intermediate to the final N-methylbenzamide, returning the catalyst to its active state.
Cobalt-catalyzed borrowing hydrogen mechanism for N-methylation using methanol.
References
-
A new method for synthesis of N,N-diethyl-m-methylbenzamide. SciELO - Infomed. Available at:[Link]
-
Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates. ResearchGate. Available at:[Link]
-
Cobalt Catalyzed N-Methylation of Amides using Methanol. eScholarship.org. Available at:[Link]
-
Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride. Scientific Update. Available at:[Link]
-
Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts. ACS Publications. Available at:[Link]
-
A green and sustainable catalytic protocol for methoxymethylation of primary amides using methanol. RSC Publishing. Available at:[Link]
Sources
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- 2. A new method for synthesis of N,N-diethyl-m-methylbenzamide [scielo.sld.cu]
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- 4. scientificupdate.com [scientificupdate.com]
- 5. pubs.acs.org [pubs.acs.org]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. escholarship.org [escholarship.org]
- 9. A green and sustainable catalytic protocol for methoxymethylation of primary amides using methanol with dihydrogen release - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC05864J [pubs.rsc.org]
Application Note: Purification of 2-Ethyl-N-methylbenzamide via Flash Column Chromatography
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Technique: Normal-Phase Flash Column Chromatography
Introduction & Physicochemical Rationale
2-Ethyl-N-methylbenzamide is a secondary amide frequently synthesized as a key intermediate in medicinal chemistry and transition-metal-catalyzed cross-coupling methodologies[1]. Following its synthesis (typically via the amidation of 2-ethylbenzoyl chloride with methylamine or through cross-electrophile coupling), the crude reaction mixture often contains unreacted starting materials, acidic byproducts (e.g., 2-ethylbenzoic acid), and transition metal residues.
Mechanistic Causality of Separation: Secondary amides possess a dual hydrogen-bonding character—they act as both hydrogen-bond donors (N-H) and strong hydrogen-bond acceptors (C=O). This causes them to interact strongly with the acidic silanol groups present on normal-phase silica gel[2]. If the crude mixture is loaded onto the column in a highly polar solvent, the amide will hydrogen-bond indiscriminately as it travels, leading to severe band broadening (streaking) and poor resolution. To counteract this, this protocol utilizes a dry-loading technique to ensure a tight initial band, followed by a step-gradient elution to systematically displace the amide from the silica stationary phase.
Quantitative Data & Parameters
To ensure reproducibility, all column parameters must be scaled mathematically to the mass of the crude mixture. The following tables outline the physicochemical targets and standardized column sizing.
Table 1: Physicochemical Profile of the Target Compound
| Property | Specification |
| Compound Name | 2-Ethyl-N-methylbenzamide |
| CAS Registry Number | 634924-12-2[3] |
| Molecular Formula | C₁₀H₁₃NO |
| Molecular Weight | 163.22 g/mol |
| Target TLC Rf | 0.25 – 0.30 |
| Optimal Eluent System | Hexanes / Ethyl Acetate (Gradient) |
Table 2: Standardized Column Sizing & Fraction Volumes
Adapted from standardized rapid flash chromatography protocols[4].
| Crude Mass | Column Diameter | Silica Gel Mass (230-400 mesh) | Fraction Volume |
| 50 – 300 mg | 20 mm | 10 g | ~4 mL |
| 300 mg – 1.0 g | 25 mm | 20 g | ~7 mL |
| 1.0 g – 5.0 g | 50 mm | 50 – 100 g | ~12 mL |
Pre-Column Optimization: The Self-Validating TLC System
Before packing the column, the mobile phase must be empirically validated to guarantee a self-correcting workflow[5].
-
Prepare the Eluent: Mix a binary solvent system of 30% Ethyl Acetate (EtOAc) in Hexanes.
-
Spotting: On a silica gel TLC plate, spot the crude mixture alongside a pure reference standard (if available) and a co-spot.
-
Self-Validation Check: Develop the plate.
-
Pass Condition: The target 2-Ethyl-N-methylbenzamide spot resolves at an Rf of ~0.25, with a separation ( ΔRf ) of at least 0.15 from the nearest impurity. The system is validated for scale-up.
-
Fail Condition: If ΔRf<0.15 , the solvent is too polar. Decrease the EtOAc concentration by 5% increments and re-evaluate.
-
Step-by-Step Purification Protocol
Step 1: Column Preparation (Slurry Packing)
Using silica gel with a particle size of 40–63 μm (230–400 mesh) ensures optimal theoretical plate count for flash chromatography under positive pressure[6].
-
Secure the appropriately sized glass column (see Table 2) perfectly vertical in a fume hood.
-
Suspend the required mass of silica gel in 100% Hexanes to create a uniform slurry.
-
Pour the slurry into the column in a single, continuous motion to prevent stratification or air bubble entrapment.
-
Apply compressed air (or nitrogen) to pack the bed tightly. Crucial: Never allow the solvent level to drop below the top of the silica bed, as this causes channeling and ruins resolution[7].
-
Add a 0.5 cm protective layer of washed sea sand to the top of the silica.
Step 2: Sample Loading (Dry Loading)
Dry loading is mandatory for amides to prevent the polar injection solvent from dragging the compound down the column prematurely[5].
-
Dissolve the crude 2-Ethyl-N-methylbenzamide in a minimal volume of Dichloromethane (DCM).
-
Add dry silica gel to the flask (approximately 2.5× the mass of the crude mixture).
-
Evaporate the DCM completely using a rotary evaporator until a free-flowing powder is achieved.
-
Carefully pour the dry-loaded powder evenly onto the sand layer of the prepared column. Top with another 0.5 cm layer of sand to prevent physical disturbance during solvent addition.
Step 3: Gradient Elution & Fraction Collection
-
Non-Polar Wash: Carefully add 2 column volumes (CV) of 10% EtOAc in Hexanes. Apply positive pressure to achieve a flow rate of ~50 mm/min. This elutes non-polar impurities (e.g., unreacted hydrocarbons).
-
Target Elution: Step the gradient up to 30% EtOAc in Hexanes.
-
Begin collecting fractions in test tubes sized according to Table 2.
-
In-Process Validation: Spot every 3rd fraction on a TLC plate. Once the amide begins eluting (visualized via UV light at 254 nm or potassium permanganate stain), spot every sequential fraction to map the elution curve.
Step 4: Isolation and QA/QC
-
Pool only the fractions that demonstrate a single, distinct spot corresponding to the validated Rf of 2-Ethyl-N-methylbenzamide.
-
Concentrate the pooled fractions under reduced pressure using a rotary evaporator[2].
-
Place the resulting product under high vacuum for 2 hours to remove trace EtOAc.
-
Final Validation: Confirm the structural integrity and purity of the isolated 2-Ethyl-N-methylbenzamide via 1 H NMR and LC-MS[1].
Experimental Workflow Visualization
Workflow for the flash column purification of 2-Ethyl-N-methylbenzamide.
References
-
HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES. University of California, Santa Barbara (UCSB).[Link]
-
8.9 - Flash Column Chromatography Guide. MIT OpenCourseWare.[Link]
-
Column chromatography. Wikipedia.[Link]
-
Iodide/Nickel Co-Catalyzed Manganese-Mediated Denitrogenative Cross-Electrophile Coupling of Benzotriazinones with Alkyl Sulfonates. MDPI.[Link]
-
Flash Column Chromatography - College of Engineering Safety. University of Wisconsin-Madison.[Link]
Sources
- 1. Iodide/Nickel Co-Catalyzed Manganese-Mediated Denitrogenative Cross-Electrophile Coupling of Benzotriazinones with Alkyl Sulfonates | MDPI [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. guidechem.com [guidechem.com]
- 4. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. Column chromatography - Wikipedia [en.wikipedia.org]
- 7. safety.engr.wisc.edu [safety.engr.wisc.edu]
Application Note & Protocol: A Guide to the Continuous-Flow Scale-Up Synthesis of 2-Ethyl-N-methylbenzamide in a Fixed-Bed Reactor
Preamble: Embracing Continuous Flow for Amide Synthesis
The synthesis of amides is a cornerstone of modern organic chemistry, with N-substituted benzamides like 2-Ethyl-N-methylbenzamide serving as crucial intermediates in the development of fine chemicals and pharmacologically active molecules. Traditional batch-mode synthesis, while effective at the lab scale, often presents challenges during scale-up, including issues with heat management, reaction control, and safety, particularly for exothermic reactions. Furthermore, methods relying on coupling agents suffer from poor atom economy and generate significant waste, a critical concern for industrial applications.[1][2]
This guide details a robust and scalable methodology for the synthesis of 2-Ethyl-N-methylbenzamide via direct catalytic amidation in a continuous-flow, fixed-bed reactor system. This approach offers significant advantages over conventional batch processing, including superior heat and mass transfer, precise control over reaction parameters, enhanced safety, and the potential for straightforward automation and scale-up.[3] By leveraging a heterogeneous catalyst, this protocol also facilitates product purification and catalyst recycling, aligning with the principles of green and sustainable chemistry.[1]
Process Chemistry and Catalytic Mechanism
The core transformation is the direct condensation reaction (amidization) between 2-ethylbenzoic acid and methylamine. This process forms the desired amide bond with the elimination of a water molecule.
Reaction Scheme:
-
2-Ethylbenzoic Acid + Methylamine → 2-Ethyl-N-methylbenzamide + Water
While thermodynamically feasible, this direct coupling is often kinetically slow and requires high temperatures to proceed without a catalyst.[3][4][5] The key to an efficient continuous-flow process is the use of a solid-supported, heterogeneous catalyst packed into a fixed-bed reactor.
The Role of the Heterogeneous Catalyst: For this amidation, an acidic metal oxide catalyst, such as sulfated zirconia or titania, is highly effective.[1] The catalytic cycle can be understood through the following mechanistic principles:
-
Lewis Acid Activation: The metal centers on the catalyst surface act as Lewis acids, coordinating to the carbonyl oxygen of the 2-ethylbenzoic acid. This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The activated carbonyl is now highly susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen atom of methylamine.
-
Proton Transfer & Dehydration: A series of proton transfers occurs, leading to the formation of a tetrahedral intermediate. The catalyst surface facilitates the elimination of a water molecule, which is the rate-determining step.
-
Product Desorption: The final product, 2-Ethyl-N-methylbenzamide, desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.
The use of a fixed-bed reactor provides an ideal environment for this catalysis, ensuring high catalyst-to-reactant contact while simplifying downstream processing, as the catalyst remains contained within the reactor.[1]
Experimental Workflow and System Configuration
A successful continuous-flow synthesis relies on a well-designed reactor setup that allows for precise control over all critical parameters. The following diagram illustrates the logical flow of the process from reactant delivery to product collection.
Caption: Workflow for the continuous synthesis of 2-Ethyl-N-methylbenzamide.
Detailed Experimental Protocols
This section provides a step-by-step guide for the setup, execution, and purification stages of the synthesis.
Protocol 1: Reactor Packing and System Assembly
-
Catalyst Preparation: Use a commercially available sulfated zirconia or titania catalyst (pellet size: 125–250 µm). Ensure the catalyst is dried in a vacuum oven at 110 °C for 12 hours prior to use to remove any adsorbed water.
-
Reactor Column Packing:
-
Select a stainless-steel reactor column (e.g., 10 cm length, 6.6 mm internal diameter).[1]
-
Insert a small plug of deactivated glass wool or a stainless-steel frit at the outlet end of the column.
-
Carefully add the dried catalyst to the column, gently tapping the column to ensure uniform packing and avoid voids.
-
Once packed, insert another plug of glass wool at the inlet end to secure the catalyst bed.
-
-
System Assembly:
-
Connect the packed reactor column to the flow system.
-
Install the column within a column heater or oven capable of maintaining the desired reaction temperature.
-
Connect the outlets of two separate HPLC pumps to a T-mixer or static mixer.
-
Connect the outlet of the mixer to the inlet of the packed reactor column.
-
Connect the outlet of the reactor column to a back-pressure regulator (BPR) set to the desired operating pressure.
-
Run a line from the BPR outlet to a cooled collection vessel.
-
Protocol 2: Synthesis Execution
-
Reactant Preparation:
-
Solution A: Prepare a 0.5 M solution of 2-ethylbenzoic acid in anhydrous toluene.
-
Solution B: Prepare a 0.6 M solution of methylamine (e.g., from a 2.0 M solution in THF) in anhydrous toluene. Using a slight excess of the amine can help drive the reaction to completion.
-
-
System Priming:
-
Prime both pumps and all lines with anhydrous toluene at a moderate flow rate (e.g., 1.0 mL/min) to remove air and ensure a solvent-filled system.
-
-
Initiating the Reaction:
-
Heat the reactor column to the target temperature (e.g., 150 °C).[6]
-
Pressurize the system to the target pressure (e.g., 7 bar) using the back-pressure regulator.[6] This ensures the solvent and methylamine remain in the liquid phase.
-
Set Pump A (2-ethylbenzoic acid) to a flow rate of 0.5 mL/min.
-
Simultaneously, set Pump B (methylamine) to a flow rate of 0.5 mL/min. This provides a total flow rate of 1.0 mL/min and a 1:1.2 molar ratio of acid to amine.
-
Allow the system to run for at least three residence times to reach a steady state before collecting the product. (Residence Time = Reactor Volume / Total Flow Rate).
-
-
Product Collection:
-
Collect the effluent from the BPR in a round-bottom flask cooled in an ice bath.
-
Continue collection for the desired duration of the production run.
-
Monitor reaction progress periodically by taking small aliquots and analyzing them via GC-MS or HPLC.
-
Protocol 3: Product Work-up and Purification
-
Solvent Removal: Concentrate the collected product solution under reduced pressure using a rotary evaporator to remove the toluene solvent.
-
Aqueous Wash:
-
Drying and Final Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate again via rotary evaporation.[7]
-
The resulting crude 2-Ethyl-N-methylbenzamide can be purified by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system to yield the final, high-purity product.[8]
-
Process Parameters and Optimization
The efficiency and yield of the synthesis are highly dependent on the reaction conditions. The following table summarizes the key parameters and their impact on the reaction.
| Parameter | Recommended Range | Rationale & Impact on Reaction |
| Temperature | 130 - 180 °C | Higher temperatures increase the reaction rate. However, excessively high temperatures (>180 °C) can promote side reactions, such as the dehydration of the amide product to form 2-ethylbenzonitrile.[9] |
| Pressure | 5 - 10 bar | Maintains the reactants and solvent in the liquid phase, which is crucial for consistent flow and reaction kinetics, especially given the volatility of methylamine.[6] |
| Reactant Molar Ratio | 1:1 to 1:1.5 (Acid:Amine) | A slight excess of the more volatile methylamine can help drive the reaction equilibrium towards the product side, maximizing the conversion of the carboxylic acid. |
| Residence Time | 5 - 20 minutes | Determined by the reactor volume and total flow rate. A longer residence time allows for higher conversion but reduces overall throughput. This parameter must be optimized for the specific catalyst activity. |
| Catalyst Loading | Full Packed Bed | The amount of catalyst directly impacts the number of available active sites. A fully packed bed maximizes the potential for conversion within the given reactor volume.[6] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion / Yield | 1. Temperature is too low. 2. Residence time is too short (flow rate is too high). 3. Catalyst deactivation.[1] | 1. Incrementally increase the reactor temperature within the optimal range. 2. Decrease the total flow rate to increase residence time. 3. Regenerate the catalyst (see below) or repack the reactor with fresh catalyst. |
| Reactor Clogging | 1. Precipitation of ammonium carboxylate salt before the heated zone. 2. Product insolubility at lower temperatures post-reactor. | 1. Ensure the static mixer and tubing leading to the reactor are also heated. 2. Heat the transfer line from the reactor to the BPR. Consider using a co-solvent to improve solubility. |
| Catalyst Deactivation | Deposition of carbon-containing species ("coking") on the active sites of the catalyst over time on stream.[1][10] | Periodically flush the reactor with an inert gas (e.g., nitrogen) at high temperature. For severe coking, the catalyst can often be regenerated by treating it with a flow of air at 400 °C to burn off deposits.[1] |
| Formation of Nitrile Impurity | Reaction temperature is too high, causing dehydration of the primary amide product.[9] | Reduce the operating temperature. Optimize for the highest temperature that provides good conversion without significant impurity formation. |
Critical Safety Considerations
Operating a continuous-flow reactor at elevated temperatures and pressures requires strict adherence to safety protocols.
-
Chemical Hazards:
-
Methylamine: Is a flammable, toxic, and corrosive gas/liquid. Handle only in a well-ventilated fume hood. Ensure all fittings and connections are secure to prevent leaks.[11]
-
Toluene: Is a flammable solvent with associated health risks. Minimize inhalation and skin contact.
-
2-Ethylbenzoic Acid: Can cause skin and eye irritation.
-
-
Operational Hazards:
-
High Pressure: The system must be equipped with a pressure relief valve or rupture disc to prevent over-pressurization.[11][12] Always perform a pressure test with an inert gas before introducing flammable solvents.
-
High Temperature: Ensure the reactor and heater are properly insulated to prevent burns. Be aware of the auto-ignition temperatures of the solvents used.
-
Runaway Reactions: While inherently safer than batch, exothermic reactions can still pose a risk. Implement an emergency cooling system and ensure the process is well-understood before scaling up.[13][14]
-
-
Personal Protective Equipment (PPE): Safety glasses or goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves are mandatory at all times.
References
- Direct Amide Synthesis over Composite Magnetic Catalysts in a Continuous Flow Reactor. (2021). MDPI.
- Common side reactions and impurities in 2-Ethylbenzamide synthesis. (2025). BenchChem.
- Direct Amide Synthesis over Composite Magnetic Catalysts in a Continuous Flow Reactor. (2025). MDPI.
- How to Increase Amide Synthesis Yield via Catalytic Innovations. (2026).
- Direct amide synthesis over core–shell TiO2@NiFe2O4 catalysts in a continuous flow radiofrequency-he
- The First Continuous Flow Hydrogenation of Amides to Amines. (n.d.). Queen's University Belfast.
- Benzoic Acid + Methylamine = ?? (Amide Reaction). (2020). YouTube.
- Butanoic Acid + Methylamine = ??
- Catalytic N-methyl amidation of carboxylic acids under cooper
- Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs. (2025). BenchChem.
- SAFETY in the Operation of Laboratory Reactors and Pressure Vessels. (n.d.). 230M.
- Essential Safety Protocols for Reactor Oper
- thermal safety. (n.d.). Reactor Lab.
- A new method for synthesis of N,N-diethyl-m-methylbenzamide. (n.d.). SciELO - Infomed.
- Synthesis and Application of N-Methylbenzamide. (n.d.). ChemicalBook.
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- 14. reactorlab.net [reactorlab.net]
One-Pot Synthesis of N,N-Disubstituted Benzamides: A Comprehensive Guide for the Modern Chemist
The benzamide moiety is a cornerstone in medicinal chemistry and materials science, present in over 25% of all pharmaceutical drugs. Its synthesis, therefore, is of paramount importance. Traditional multi-step approaches for the formation of N,N-disubstituted benzamides, often involving the isolation of reactive intermediates like acyl chlorides, are frequently plagued by poor atom economy, the use of hazardous reagents, and the generation of significant waste. In response to the growing demand for greener and more efficient synthetic methodologies, one-pot syntheses have emerged as a powerful alternative. This application note provides an in-depth guide to two robust and widely applicable one-pot methods for the synthesis of N,N-disubstituted benzamides, tailored for researchers, scientists, and drug development professionals.
Introduction: The Rationale for One-Pot Amidation
The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically challenging transformation. One-pot methodologies circumvent this by activating the starting materials in situ, facilitating the reaction without the need for isolating intermediates. This approach not only streamlines the synthetic process, saving time and resources, but also often leads to higher overall yields by minimizing product loss during purification steps. Herein, we will explore two distinct and effective one-pot strategies: a titanium(IV) chloride-mediated condensation of carboxylic acids and amines, and a copper-catalyzed oxidative amidation of aldehydes with secondary amines.
Method 1: Titanium(IV) Chloride-Mediated One-Pot Condensation of Carboxylic Acids and Amines
This method leverages the oxophilic nature of titanium(IV) chloride (TiCl₄) to activate the carboxylic acid, enabling its direct reaction with a secondary amine. The reaction is typically performed in pyridine, which acts as both a solvent and a base to neutralize the hydrogen chloride generated during the reaction.[1][2]
Mechanistic Insights
The reaction is proposed to proceed through the formation of a titanium-carboxylate adduct. The strong Lewis acidity of TiCl₄ enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the amine. Several pathways for the intermediate have been suggested, including the formation of an acyl pyridinium ion or an acyl chloride in situ, both of which are highly reactive towards amines.[3][4][5]
Caption: Proposed mechanism for TiCl₄-assisted direct amidation.
Detailed Protocol: One-Pot Synthesis of N,N-Diethylbenzamide
Materials:
-
Benzoic acid (1.0 mmol, 122.1 mg)
-
Diethylamine (1.0 mmol, 103 µL)
-
Titanium(IV) chloride (3.0 mmol, 330 µL)
-
Pyridine (10 mL)
-
Toluene (for co-evaporation)
-
1 N Hydrochloric acid (HCl) solution
-
Methylene chloride (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Screw-capped vial (e.g., 20 mL)
-
Magnetic stirrer and heating block
Procedure:
-
To a clean, dry screw-capped vial equipped with a magnetic stir bar, add benzoic acid (1.0 mmol).
-
Add pyridine (10 mL) to dissolve the benzoic acid.
-
Heat the solution to 85 °C with stirring.
-
Caution: Titanium(IV) chloride is highly corrosive and reacts violently with moisture. Handle in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[6][7][8][9] Add TiCl₄ (3.0 mmol) dropwise to the heated solution. A fuming reaction will occur.
-
Immediately following the TiCl₄ addition, add diethylamine (1.0 mmol) to the reaction mixture.
-
Tightly seal the vial and continue to stir at 85 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the pyridine by co-evaporation with toluene under reduced pressure.
-
To the residue, add 1 N HCl (10 mL) and extract the product with methylene chloride (3 x 10 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N,N-diethylbenzamide.
-
Purify the product by column chromatography on silica gel if necessary.
Method 2: Copper-Catalyzed One-Pot Oxidative Amidation of Aldehydes and Secondary Amines
This method offers an alternative route to N,N-disubstituted benzamides starting from readily available aldehydes. The reaction is typically catalyzed by an inexpensive copper salt, such as copper(II) sulfate (CuSO₄) or a copper-based metal-organic framework (Cu-MOF), and utilizes an oxidant like tert-butyl hydroperoxide (TBHP) or N-chlorosuccinimide (NCS).[10][11][12][13]
Mechanistic Insights
The proposed mechanism for the copper-catalyzed oxidative amidation involves a radical pathway. The amine first reacts with the aldehyde to form a hemiaminal intermediate. This intermediate is then oxidized by the copper catalyst and the oxidant to generate an acyl radical and an amino radical, which then couple to form the final amide product.[10]
Caption: Simplified workflow for copper-catalyzed oxidative amidation.
Detailed Protocol: One-Pot Synthesis of N-Benzoylmorpholine
Materials:
-
Benzaldehyde (1.0 mmol, 102 µL)
-
Morpholine (1.0 mmol, 87 µL)
-
N-Chlorosuccinimide (NCS) (1.0 mmol, 133.5 mg)
-
tert-Butyl hydroperoxide (TBHP, 70% in water) (1.0 mmol, 143 µL)
-
Copper(I) oxide (Cu₂O) or Copper(II) sulfate (CuSO₄·5H₂O) (0.1 mmol)
-
Acetonitrile (CH₃CN) (5 mL)
-
Magnetic stirrer and heating block
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add morpholine (1.0 mmol) and acetonitrile (5 mL).
-
Add NCS (1.0 mmol) to the solution and stir for 1 hour at room temperature to generate the N-chloroamine in situ.
-
Caution: NCS is a corrosive solid and TBHP is a strong oxidizing agent. Handle with appropriate PPE in a well-ventilated fume hood.[14][15][16][17] Add benzaldehyde (1.0 mmol), the copper catalyst (0.1 mmol), and TBHP (1.0 mmol) to the reaction mixture.
-
Heat the reaction to 65 °C and stir for 2 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
If using a heterogeneous catalyst like a Cu-MOF, it can be recovered by filtration.[11]
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure N-benzoylmorpholine.
Substrate Scope and Yield Comparison
The following table summarizes the yields of various N,N-disubstituted benzamides synthesized using the one-pot methods described.
| Entry | Carboxylic Acid/Aldehyde | Amine | Method | Yield (%) | Reference |
| 1 | Benzoic Acid | Diethylamine | TiCl₄-mediated | 90 | [3] |
| 2 | 4-Nitrobenzoic Acid | Aniline | TiCl₄-mediated | 98 | [3] |
| 3 | 4-Methoxybenzoic Acid | Aniline | TiCl₄-mediated | 95 | [5] |
| 4 | Pivalic Acid | Aniline | TiCl₄-mediated | 90 | [3] |
| 5 | Benzaldehyde | Benzylamine | Cu-MOF catalyzed | 75 | [11] |
| 6 | 4-Chlorobenzaldehyde | Benzylamine | Cu-MOF catalyzed | 82 | [11] |
| 7 | Thiophene-2-carbaldehyde | Diethylamine | Copper-catalyzed | Good | [10] |
| 8 | Benzaldehyde | N-Methylaniline | Copper-catalyzed | 85 | [10] |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no product yield | Inactive catalyst or reagents. | Ensure the use of fresh and pure starting materials and catalysts. For the TiCl₄ method, ensure anhydrous conditions. |
| Steric hindrance. | For sterically hindered substrates, longer reaction times or higher temperatures may be required. Yields may be inherently lower.[1] | |
| Formation of side products | Hydrolysis of TiCl₄ or acyl intermediates. | Strictly maintain anhydrous conditions. Use dry solvents and glassware. |
| Over-oxidation in the copper-catalyzed method. | Carefully control the stoichiometry of the oxidant. | |
| Difficult purification | Co-elution of product with byproducts. | Optimize the solvent system for column chromatography or consider recrystallization. |
Conclusion
The one-pot synthesis of N,N-disubstituted benzamides from either carboxylic acids or aldehydes represents a significant advancement over traditional multi-step procedures. The TiCl₄-mediated and copper-catalyzed methods described herein are robust, versatile, and offer high yields for a broad range of substrates. By understanding the underlying mechanisms and adhering to the detailed protocols and safety precautions, researchers can efficiently synthesize these valuable compounds, accelerating discovery in drug development and materials science.
References
-
Ghosh, S. C., Ngiam, J. S. Y., Seayad, A. M., Tuan, D. T., Chai, C. L. L., & Chen, A. (2012). Copper-Catalyzed Oxidative Amidation of Aldehydes with Amine Salts: Synthesis of Primary, Secondary, and Tertiary Amides. The Journal of Organic Chemistry, 77(18), 8007–8015. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safe Handling and Storage of Titanium Tetrachloride (TiCl4). Retrieved from [Link]
-
Leggio, A., Bagalà, J., Belsito, E. L., Comandè, A., & Greco, M. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 87. [Link]
-
HSE. (n.d.). Safety Advice for Storage and Handling of Anhydrous Titanium Tetrachloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the TiCl4 assisted direct amidation. Retrieved from [Link]
-
Leggio, A., Bagalà, J., Belsito, E. L., Comandè, A., Greco, M., & Liguori, A. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 87. [Link]
-
ResearchGate. (2017). (PDF) Formation of amides: One-pot condensation of carboxylic acids and amines mediated by TiCl4. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Titanium tetrachloride. Retrieved from [Link]
-
Yoo, W.-J., & Li, C.-J. (2006). Highly Efficient Oxidative Amidation of Aldehydes with Amine Hydrochloride Salts. Journal of the American Chemical Society, 128(40), 13064–13065. [Link]
-
Zhang, Y., Li, Y., & Wang, X. (2021). Copper-Catalyzed Aldehyde Exchanged Amidation. Organic Letters, 24(1), 183-188. [Link]
-
R Discovery. (2017, September 15). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Retrieved from [Link]
-
Pan, S., Liu, J., Li, H., Wang, Z., Chen, X., & Zhang, M. (2012). Copper-Catalyzed Aerobic Oxidative Cross-Dehydrogenative Coupling of Amine and α-Carbonyl Aldehyde: A Practical and Efficient Approach to α-Ketoamides with Wide Substrate Scope. Organic Letters, 14(13), 3352-3355. [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY: TITANIUM TETRACHLORIDE. Retrieved from [Link]
-
RSC Publishing. (n.d.). One-pot synthesis of amides via the oxidative amidation of aldehydes and amines catalyzed by a copper-MOF. Retrieved from [Link]
-
RSC Publishing. (n.d.). Copper-catalyzed highly efficient oxidative amidation of aldehydes with 2-aminopyridines in an aqueous micellar system. Retrieved from [Link]
-
Praxair. (n.d.). MATERIAL SAFETY DATA SHEET: TITANIUM TETRACHLORIDE. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). One-Pot Synthesis of Functionalized Benzimidazoles and 1H-Pyrimidines via Cascade Reactions of o-Aminoanilines or Naphthalene-1,8-diamine with Alkynes and p-Tolylsulfonyl Azide. Retrieved from [Link]
-
Mohammadi, F., Ghorbani-Choghamarani, A., & Norouzi, M. (2019). One-pot synthesis of amides via the oxidative amidation of aldehydes and amines catalyzed by a copper-MOF. RSC Advances, 9(41), 23831–23837. [Link]
-
Leggio, A., Bagalà, J., Belsito, E. L., Comandè, A., Greco, M., & Liguori, A. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 87. [Link]
-
Ghosh, S. C., Ngiam, J. S. Y., Seayad, A. M., Tuan, D. T., Chai, C. L. L., & Chen, A. (2012). Copper-Catalyzed Oxidative Amidation of Aldehydes with Amine Salts: Synthesis of Primary, Secondary, and Tertiary Amides. The Journal of Organic Chemistry, 77(18), 8007-8015. [Link]
-
ResearchGate. (2019). (PDF) One-pot synthesis of amides via the oxidative amidation of aldehydes and amines catalyzed by a copper-MOF. Retrieved from [Link]
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - N-Chlorosuccinimide, 98+%. Retrieved from [Link]
-
Angeli, A., Bartolucci, G., & Supuran, C. T. (2021). One-Pot Procedure for the Synthesis of Asymmetric Substituted Ureido Benzene Sulfonamides as Effective Inhibitors of Carbonic Anhydrase Enzymes. Journal of Medicinal Chemistry, 65(1), 824-837. [Link]
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Application Note: Derivatization of 2-Ethyl-N-methylbenzamide for High-Throughput HPK1 Inhibitor Screening
Executive Summary
The benzamide pharmacophore is a privileged scaffold in medicinal chemistry, frequently utilized to probe the ATP-binding pockets of various kinases. This application note details a comprehensive, scalable workflow for the late-stage derivatization of 2-Ethyl-N-methylbenzamide to generate a biaryl library. The synthesized library is specifically designed for high-throughput screening (HTS) against Hematopoietic Progenitor Kinase 1 (HPK1) , a critical negative regulator of T-cell activation and a highly sought-after target in modern immuno-oncology[1][2].
Chemical Rationale & Derivatization Strategy
To transform the simple 2-Ethyl-N-methylbenzamide building block into a diverse screening library, we employ a two-step late-stage functionalization strategy: regioselective halogenation followed by parallel Suzuki-Miyaura cross-coupling.
Causality in Regioselectivity: The aromatic ring of 2-Ethyl-N-methylbenzamide is governed by two competing directing groups. The C2 ethyl group is electron-donating (activating) and directs electrophiles to the ortho and para positions. Conversely, the C1 N-methylamide is electron-withdrawing (deactivating) and directs to the meta position. These effects synergistically activate the C5 position (which is para to the ethyl and meta to the amide). By utilizing N-Bromosuccinimide (NBS) in trifluoroacetic acid (TFA), we exploit this electronic bias to selectively yield 5-bromo-2-ethyl-N-methylbenzamide, avoiding complex protecting group chemistry.
Causality in Library Generation: The Suzuki-Miyaura cross-coupling is selected for library generation due to its unparalleled functional group tolerance and reliability in parallel synthesis[3]. We utilize Pd(dppf)Cl2 as the catalyst; the large bite angle of the bidentate dppf ligand enforces a cis-coordination geometry on the palladium center, which significantly accelerates the rate-limiting reductive elimination step—a critical requirement when coupling sterically hindered aromatic systems.
Caption: Chemical workflow for the derivatization of 2-Ethyl-N-methylbenzamide into a biaryl screening library.
Experimental Protocols
Protocol A: Synthesis of 5-Bromo-2-ethyl-N-methylbenzamide (Self-Validating Scale-up)
Objective: Generate the universal electrophilic coupling partner with >95% regiochemical purity.
-
Reaction Setup: Dissolve 2-Ethyl-N-methylbenzamide (10.0 g, 61.3 mmol) in 100 mL of anhydrous Trifluoroacetic Acid (TFA) in a 250 mL round-bottom flask equipped with a magnetic stirrer.
-
Electrophile Activation: Protect the flask from light (using aluminum foil) to prevent radical side-reactions. Slowly add N-Bromosuccinimide (NBS) (11.4 g, 64.3 mmol, 1.05 eq) in small portions over 30 minutes at 0 °C.
-
Expert Insight: TFA acts not just as a solvent, but as an acid catalyst that protonates NBS, generating a highly reactive bromonium ( Br+ ) equivalent.
-
-
Propagation & Monitoring: Allow the reaction to warm to room temperature and stir for 4 hours.
-
Self-Validation Step: Monitor via LC-MS. The reaction is complete when the starting material peak disappears and a new peak emerges with a characteristic 1:1 isotopic doublet at m/z 242.0 and 244.0 [M+H]+ , confirming mono-bromination.
-
-
Workup & Purification: Pour the mixture into 500 mL of ice water. Neutralize cautiously with saturated aqueous NaHCO3 until pH 7 is reached. Extract with Ethyl Acetate ( 3×150 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo. Recrystallize from heptane/ethyl acetate to afford the pure 5-bromo intermediate.
Protocol B: Parallel Suzuki-Miyaura Cross-Coupling (96-Well Format)
Objective: Rapid generation of a structurally diverse biaryl library for SAR elucidation.
-
Plate Preparation: To a 96-well deep-well block, add a unique aryl/heteroaryl boronic acid (0.15 mmol, 1.5 eq) to each well.
-
Master Mix Addition: Prepare a master mix containing 5-Bromo-2-ethyl-N-methylbenzamide (0.10 mmol, 1.0 eq), Pd(dppf)Cl2 (0.005 mmol, 5 mol%), and K2CO3 (0.30 mmol, 3.0 eq) in a degassed solvent mixture of 1,4-Dioxane/ H2O (4:1 v/v). Dispense 1.0 mL of this master mix into each well.
-
Expert Insight: The 4:1 Dioxane/Water ratio is critical; it ensures the solubility of both the hydrophobic benzamide and the inorganic base, facilitating the transmetalation step of the catalytic cycle.
-
-
Reaction Execution: Seal the block with a pierceable silicone mat. Heat the block in a customized shaker at 90 °C for 12 hours under a nitrogen atmosphere.
-
High-Throughput Purification: Cool the plate, dilute each well with 1 mL of Ethyl Acetate, and filter through a 96-well Celite/Silica pad into a collection plate. Concentrate using a vacuum centrifuge (SpeedVac). Submit the crude library directly for preparative HPLC purification.
Biological Screening: HPK1 Inhibition Assay
HPK1 (MAP4K1) phosphorylates the adaptor protein SLP76, leading to the degradation of the TCR complex and subsequent T-cell exhaustion[2][4]. Inhibiting this kinase restores immune function. We utilize a Homogeneous Time-Resolved Fluorescence (HTRF) assay to quantify HPK1 inhibition.
Causality in Assay Design: HTS campaigns are notoriously plagued by false positives from auto-fluorescent compounds. HTRF utilizes a time delay (time-resolved) between excitation and emission reading, allowing short-lived background fluorescence to decay, thereby isolating the specific signal of the kinase activity.
Caption: High-Throughput Screening (HTS) workflow for evaluating HPK1 kinase inhibition using HTRF.
Protocol C: HTRF Kinase Assay
-
Enzyme Reaction: In a 384-well low-volume white microplate, dispense 5 µL of HPK1 enzyme (0.5 nM final) and SLP76 peptide substrate in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2 , 1 mM EGTA, 0.01% Brij-35).
-
Compound Addition: Add 100 nL of the test compound (from the synthesized library) in DMSO using an acoustic liquid handler (e.g., Echo 550). Incubate for 15 minutes at room temperature.
-
Initiation: Add 5 µL of ATP (at the predetermined Km concentration) to start the reaction. Incubate for 60 minutes.
-
Detection: Add 10 µL of HTRF detection buffer containing Eu3+ -cryptate-labeled anti-phospho-SLP76 antibody and d2-labeled streptavidin. Incubate for 60 minutes.
-
Readout: Read the plate on a multi-mode microplate reader (e.g., PHERAstar) measuring the emission ratio at 665 nm / 620 nm.
Data Presentation: Representative SAR Profile
The following table summarizes the structure-activity relationship (SAR) data for a subset of the synthesized library. Note that incorporating a pyrazole moiety significantly enhances binding affinity to the HPK1 hinge region, a trend consistent with advanced clinical candidates like BGB-15025[5][6].
| Compound ID | Boronic Acid R-Group (C5 Position) | Yield (%) | HPK1 IC50 (nM) | Selectivity vs. GLK (Fold) |
| LIB-001 | Phenyl | 88 | >10,000 | N/A |
| LIB-002 | 4-Fluorophenyl | 85 | 4,520 | 1.2x |
| LIB-003 | 3-Pyridyl | 79 | 1,250 | 3.5x |
| LIB-004 | 4-(4-Methylpiperazin-1-yl)phenyl | 72 | 145 | 15x |
| LIB-005 | 1H-Pyrazol-4-yl | 68 | 12 | >100x |
Data Interpretation: The transition from a simple phenyl ring (LIB-001) to a hydrogen-bond donating pyrazole ring (LIB-005) results in a nearly 1000-fold increase in potency. The pyrazole nitrogen likely forms a critical hydrogen bond with the hinge region backbone (e.g., Cys94) of the HPK1 ATP-binding pocket[1].
References
-
BGB 15025 | CAS 2766481-17-6 - DC Chemicals DC Chemicals.[Link]
-
An updated review of small-molecule HPK1 kinase inhibitors (2016-present) National Center for Biotechnology Information (PMC).[Link]
-
Updated patent review for hematopoietic progenitor kinase (HPK1) inhibitors and degraders (2021-present) Taylor & Francis Online.[Link]
- WO2021175270A1 - Novel hpk1 inhibitor, preparation method therefor and application thereof Google P
-
Application of a macrocyclization strategy in kinase inhibitor development ScienceOpen.[Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development MDPI.[Link]
Sources
- 1. An updated review of small-molecule HPK1 kinase inhibitors (2016-present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development | MDPI [mdpi.com]
- 4. WO2021175270A1 - Novel hpk1 inhibitor, preparation method therefor and application thereof - Google Patents [patents.google.com]
- 5. BGB 15025|CAS 2766481-17-6|DC Chemicals [dcchemicals.com]
- 6. Application of a macrocyclization strategy in kinase inhibitor development – ScienceOpen [scienceopen.com]
Application Note: 2-Ethyl-N-methylbenzamide as a Privileged Scaffold in Medicinal Chemistry & Drug Discovery
Executive Summary
In modern medicinal chemistry, the strategic placement of small alkyl groups can drastically alter the pharmacokinetic and pharmacodynamic profiles of a drug candidate—a phenomenon often referred to as the "magic methyl" or "magic ethyl" effect. 2-Ethyl-N-methylbenzamide (CAS: 634924-12-2) has emerged as a highly versatile building block and privileged scaffold. By leveraging the precise steric bulk of the ortho-ethyl group, medicinal chemists can enforce strict conformational locks on the amide bond, optimizing the molecule's spatial geometry for deep-pocket kinase inhibition (e.g., HPK1) and G-protein coupled receptor (GPCR) binding.
This application note details the mechanistic rationale behind utilizing 2-Ethyl-N-methylbenzamide, provides a self-validating protocol for its high-yield synthesis via denitrogenative cross-electrophile coupling (XEC), and outlines its downstream applications in oncology and virology.
Mechanistic Insights: The Steric Conformational Lock
The utility of 2-Ethyl-N-methylbenzamide lies in its ability to dictate molecular topology. Unlike unsubstituted benzamides, which freely rotate around the aryl-carbonyl axis, the introduction of an ortho-ethyl group introduces significant allylic strain (A-strain).
Causality of the Conformational Lock: The steric clash between the ortho-ethyl group and the N-methylamide proton restricts the rotation of the amide bond, forcing the molecule into a pseudo-planar or highly restricted orthogonal conformation. This pre-organization reduces the entropic penalty upon binding to a target receptor. As noted in foundational structure-activity relationship (SAR) studies on the [1], such steric acceleration and conformational locking are critical for achieving high target selectivity, particularly in tight kinase hinge-binding regions.
Fig 1. Conformational locking mechanism of ortho-ethyl substituted benzamides in target binding.
Synthetic Workflow: Denitrogenative Cross-Electrophile Coupling (XEC)
Historically, ortho-alkylation of benzamides required harsh organolithium chemistry (directed ortho metalation). However, recent advancements have popularized a highly efficient Iodide/Nickel Co-Catalyzed Manganese-Mediated Denitrogenative XEC method [2]. This protocol utilizes N-methylbenzotriazinones and ethyl tosylate to generate 2-Ethyl-N-methylbenzamide in exceptional yields.
Protocol Rationale & Causality
-
Why Ethyl Tosylate? Ethyl tosylate is utilized instead of ethyl iodide because it is less volatile, less toxic, and highly stable. Tetrabutylammonium iodide (TBAI) is added to convert the tosylate into the highly reactive ethyl iodide in situ.
-
Why Non-Anhydrous DMA? The catalytic system is specifically optimized to tolerate trace water (up to 5000 ppm), eliminating the need for expensive, rigorously dried solvents and making the process industrially scalable.
-
Why Manganese and TMSCl? Mn powder acts as the terminal reductant to turn over the Ni catalyst. Trimethylsilyl chloride (TMSCl) is added to chemically scrub the oxide layer off the Mn powder, ensuring consistent electron transfer.
Step-by-Step Methodology
Reagents Required:
-
N-methylbenzotriazinone (1.0 equiv, 1.0 mmol)
-
Ethyl tosylate (1.5 equiv, 1.5 mmol)
-
NiCl2(bpy) (10 mol%)
-
TBAI (20 mol%)
-
Mn powder (3.0 equiv)
-
TMSCl (25 mol%)
-
Non-anhydrous Dimethylacetamide (DMA, 3.0 mL)
Procedure:
-
Catalyst Activation: In a reaction vial equipped with a magnetic stir bar, add NiCl2(bpy) (10 mol%), TBAI (20 mol%), and Mn powder (3.0 equiv). Add DMA (3.0 mL) and TMSCl (25 mol%). Stir at room temperature for 10 minutes to activate the Mn surface.
-
Substrate Addition: Add N-methylbenzotriazinone (1.0 equiv) and ethyl tosylate (1.5 equiv) to the activated catalyst mixture.
-
Coupling Reaction: Seal the vial and heat the mixture to 80 °C for 8–12 hours. Note: The elevated temperature is required to drive the denitrogenative radical formation over competing protodenitrogenation.
-
Quenching & Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (EtOAc, 15 mL) and quench with 1M HCl (10 mL) to dissolve the remaining Mn powder. Extract the aqueous layer with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure.
-
Self-Validating Purification: Purify via silica gel flash chromatography (Gradient: 10% to 40% EtOAc in Hexanes).
-
Validation Checkpoint: The product (2-Ethyl-N-methylbenzamide) will elute smoothly. Confirm identity via 1H NMR (CDCl3): Look for the characteristic N-methyl doublet at δ 2.95 ppm (J = 4.8 Hz) and the ethyl quartet at δ 2.71 ppm.
-
Fig 2. Denitrogenative cross-electrophile coupling (XEC) workflow for 2-Ethyl-N-methylbenzamide.
Quantitative Data Presentation
The steric bulk of the ortho-substituent not only impacts the biological binding affinity but also directly influences the synthetic efficiency during the XEC reaction. As demonstrated in [2], increasing the steric bulk from a methyl to an ethyl group unexpectedly accelerates the reaction, yielding superior recovery.
Table 1: Impact of Ortho-Substitution on Benzamide Synthesis and Conformation
| Ortho-Substituent | N-Substituent | Synthetic Yield (XEC at 80 °C) | Steric Bulk (A-Value) | Conformational State | Primary Medicinal Application |
| Hydrogen (-H) | Methyl | N/A (Baseline) | 0.00 | Flexible | Baseline SAR mapping |
| Methyl (-CH3) | Methyl | 42% (from MeOMs) | 1.70 | Partially Locked | "Magic Methyl" optimization |
| Ethyl (-CH2CH3) | Methyl | 90% (from EtOTs) | 1.75 | Locked (Planar) | Kinase/GPCR Inhibitors |
| 2-Ethylhexyl | Methyl | 76% | >2.00 | Highly Restricted | Lipophilic pocket targeting |
Applications in Drug Discovery
Immuno-Oncology: HPK1 Inhibitors
Hematopoietic Progenitor Kinase 1 (HPK1) is a critical negative regulator of T-cell and dendritic cell activation. Inhibiting HPK1 is a major frontier in immuno-oncology, often acting synergistically with PD-1/PD-L1 checkpoint inhibitors. 2-Ethyl-N-methylbenzamide and its halogenated derivatives (e.g., 5-bromo-N-ethyl-4-fluoro-2-methylbenzamide) are explicitly utilized as core building blocks in the synthesis of [3]. The ortho-ethyl group forces the benzamide into a conformation that perfectly occupies the hydrophobic sub-pocket of the HPK1 ATP-binding site, ensuring high kinase selectivity.
Antiviral Therapeutics: HCV Polymerase Inhibitors
The rigidification provided by the 2-ethylbenzamide scaffold has been successfully mapped onto non-nucleoside inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase. The steric boundary established by the ethyl group prevents off-target binding to host polymerases, improving the therapeutic window of the antiviral compound.
Neurological Targets: Orthopramide Analogs
While traditional "orthopramides" rely on an ortho-methoxy group to lock the conformation via intramolecular hydrogen bonding, 2-ethyl derivatives achieve a similar locked state through pure steric repulsion. This makes 2-Ethyl-N-methylbenzamide an excellent bioisostere for developing D2/D3 dopamine receptor antagonists, particularly when metabolic stability (avoiding O-demethylation of the methoxy group) is a priority in the lead optimization phase.
References
-
Barreiro, E.J., Kümmerle, A.E., & Fraga, C.A. (2011). "The Methylation Effect in Medicinal Chemistry." Chemical Reviews, 111(9), 5215–5246. Available at:[Link]
-
Havlik, S. E., et al. (2023). "Iodide/Nickel Co-Catalyzed Manganese-Mediated Denitrogenative Cross-Electrophile Coupling of Benzotriazinones with Alkyl Sulfonates." Molecules (MDPI) / PMC. Available at:[Link]
- Patent WO2020092621A1. (2020). "Substituted 6-azabenzimidazole compounds as hpk1 inhibitors." Google Patents.
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Ethyl-N-methylbenzamide Synthesis
Welcome to the Technical Support Center for the synthesis of 2-Ethyl-N-methylbenzamide . This guide is specifically designed for researchers, medicinal chemists, and drug development professionals encountering yield bottlenecks during the amidation of 2-ethylbenzoic acid. By addressing the specific steric and electronic challenges of ortho-substituted benzamides, this document provides field-proven troubleshooting, causal analysis, and self-validating protocols to ensure high-efficiency coupling.
Part 1: Diagnostic Workflow
Before adjusting your reagents, use the following diagnostic decision tree to identify the root cause of your low yield.
Diagnostic workflow for troubleshooting low yields in 2-Ethyl-N-methylbenzamide synthesis.
Part 2: Frequently Asked Questions & Troubleshooting
Q1: Why is my yield consistently below 50% when using the oxalyl chloride activation route? Causality: 2-Ethylbenzoic acid features an ethyl group at the ortho position, introducing significant steric hindrance around the carbonyl carbon. When converting to the acid chloride using oxalyl chloride, incomplete activation can occur if the catalytic N,N-dimethylformamide (DMF) is insufficient. Furthermore, methylamine is a highly volatile gas at room temperature. If the reaction is exothermic and not properly cooled, methylamine can volatilize before nucleophilic attack. If trace water is present, the sterically hindered acid chloride rapidly1[1]. Solution: Utilize a sealed system or a significant excess of methylamine (e.g., 3.0–5.0 equivalents) in a non-aqueous solvent (like THF) at 0 °C. Ensure complete conversion to the acid chloride before adding the amine by utilizing an in-process methanol quench (see Protocol A).
Q2: I am using EDC/HOBt for direct coupling, but the reaction stalls. How can I drive it to completion? Causality: EDC/HOBt is a classic peptide coupling system, but the ortho-ethyl substitution significantly reduces the rate of the O-acylisourea intermediate formation. The steric bulk prevents efficient attack by the relatively small but volatile methylamine, often leading to the rearrangement of the O-acylisourea into an inactive N-acylurea byproduct before the desired amidation can occur. Solution: Upgrade to a more reactive coupling reagent designed for sterically hindered substrates, such as HATU or BTFFH (fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate). BTFFH generates an acid fluoride in situ, which is highly reactive toward amines yet remarkably stable to hydrolysis, making it 2[2].
Q3: Is there a modern, catalytic alternative to traditional amide coupling for this molecule? Causality: Traditional methods require stoichiometric coupling reagents, generating significant waste (e.g., urea byproducts) and requiring extensive aqueous workups that can reduce the isolated yield of water-soluble amides. Solution: A novel iodide/nickel co-catalyzed, manganese-mediated denitrogenative cross-electrophile coupling (XEC) allows the synthesis of 2-ethyl-N-methylbenzamide directly from N-methyl benzotriazinone and ethyl tosylate. This method leverages an unexpected steric acceleration from the benzotriazinone core, offering isolated yields up to 90% at 80 °C 3[3].
Part 3: Standardized Experimental Protocols
Protocol A: Optimized Acid Chloride Method (Self-Validating)
Objective: Synthesize 2-Ethyl-N-methylbenzamide via an acid chloride intermediate with built-in validation to prevent hydrolysis-related yield loss.
-
Activation: Dissolve 2-ethylbenzoic acid (1.0 equiv) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add a catalytic amount of DMF (0.05 equiv).
-
Chlorination: Cool the mixture to 0 °C. Dropwise, add oxalyl chloride (1.2 equiv). Stir at room temperature for 1 hour until 1[1].
-
Self-Validation (In-Process Control): Withdraw a 10 µL aliquot and quench into 1 mL of anhydrous methanol containing 1 drop of triethylamine. Analyze via LC-MS.
-
Validation Check: The presence of the methyl ester confirms successful acid chloride formation. If the free acid remains, add an additional 0.2 equiv of oxalyl chloride and re-test.
-
-
Amidation: Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride. Redissolve the crude acid chloride in anhydrous THF and cool to 0 °C.
-
Coupling: Slowly add methylamine (2.0 M solution in THF, 3.0 equiv). Stir for 2 hours at room temperature.
-
Workup: Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, dry over Na₂SO₄, and concentrate to afford the product.
Protocol B: BTFFH-Mediated Hindered Coupling
Objective: Direct coupling of 2-ethylbenzoic acid using an acid fluoride intermediate for maximum efficiency against steric bulk.
-
Preparation: Dissolve 2-ethylbenzoic acid (1.3 equiv) and BTFFH (1.5 equiv) in 2[2].
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 4.3 equiv) and stir at room temperature for 30 minutes to generate the acid fluoride intermediate.
-
Self-Validation: Monitor the reaction via IR spectroscopy or LC-MS to confirm the disappearance of the carboxylic acid peak and the formation of the active species.
-
Amine Addition: Add methylamine hydrochloride (1.0 equiv) to the solution.
-
Completion: Stir at room temperature for 12 hours. Wash the organic layer with 1M HCl, then brine, dry over MgSO₄, and concentrate.
Part 4: Quantitative Data & Yield Comparison
The following table summarizes the expected outcomes and common failure modes for various synthetic routes applied to 2-Ethyl-N-methylbenzamide.
| Synthesis Method | Key Reagents | Temperature | Typical Yield | Primary Byproduct / Failure Mode |
| Acid Chloride | (COCl)₂, DMF, MeNH₂ | 0 °C to RT | 85–95% | 2-Ethylbenzoic acid (Hydrolysis) |
| Standard Coupling | EDC, HOBt, DIPEA | RT | 40–50% | N-acylurea (Rearrangement) |
| Hindered Coupling | BTFFH, DIPEA, MeNH₂ | RT | 80–90% | Tetramethylurea (Washable) |
| Denitrogenative XEC | NiCl₂, TBAI, Mn, EtOTs | 80 °C | 90% | Des-ethylated benzamide (Trace) |
Part 5: References
-
Iodide/Nickel Co-Catalyzed Manganese-Mediated Denitrogenative Cross-Electrophile Coupling of Benzotriazinones with Alkyl Sulfonates Source: PMC (nih.gov) URL:[Link]
-
Identification of HCV Inhibitors from a Cell-Based Sub-Genomic Replicon Screen Source: SCIRP (scirp.org) URL:[Link]
-
Selective Inhibition of Adenylyl Cyclase 1 for the Treatment of Chronic Pain Source: Purdue University Graduate School (purdue.edu) URL:[Link]
Sources
Technical Support Center: Optimizing Amide Bond Formation
Welcome to the Technical Support Center for Amide Bond Formation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into one of organic synthesis's most fundamental and often challenging transformations. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Section 1: Troubleshooting Common Issues
This section addresses specific problems encountered during amide bond formation in a question-and-answer format, providing both diagnostic advice and actionable solutions.
Q1: I am observing very low to no yield of my desired amide product. What are the potential causes and how can I improve the yield?
Low or non-existent yields are a frequent frustration. The root cause often lies in one of several key areas: inefficient activation of the carboxylic acid, poor nucleophilicity of the amine, steric hindrance, or suboptimal reaction conditions.[1][2]
Potential Causes & Solutions:
-
Inefficient Carboxylic Acid Activation: The first crucial step is the activation of the carboxylic acid to make it susceptible to nucleophilic attack by the amine.[3] If the coupling reagent is not reactive enough, this step will be the bottleneck.
-
Poor Amine Nucleophilicity: Electron-deficient amines (e.g., anilines with electron-withdrawing groups) or sterically hindered amines can be poor nucleophiles.[4]
-
Steric Hindrance: Bulky groups on either the carboxylic acid or the amine can physically block the reactive centers from interacting.[1]
-
Solution: Consider using coupling reagents specifically designed for sterically hindered couplings, such as PyBOP.[1] In some cases, changing the synthetic strategy to couple smaller fragments first might be necessary.
-
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time can significantly impact yield.[1]
-
Solution: Polar aprotic solvents like DMF and NMP are generally good choices as they can dissolve a wide range of reactants.[5] While many couplings are run at 0 °C to room temperature, challenging reactions may benefit from heating.[4][6] Always monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Q2: My chiral starting material is epimerizing during the coupling reaction. How can I prevent this?
The loss of stereochemical integrity at a chiral center, known as epimerization, is a critical issue, especially in pharmaceutical synthesis where the biological activity of a compound is highly dependent on its stereochemistry.[7]
Mechanisms of Epimerization:
-
Oxazolone Formation: This is the most common pathway.[7] The activated N-protected amino acid can cyclize to form a planar oxazolone intermediate. This intermediate can be protonated from either face, leading to a loss of stereochemistry before the amine attacks.[7]
-
Direct Enolization: A strong base can directly remove the acidic proton at the α-carbon of the activated amino acid, forming a planar enolate, which can then be protonated from either side.[7]
Strategies to Minimize Epimerization:
-
Choice of Coupling Reagent and Additives: Highly reactive coupling reagents can accelerate oxazolone formation.[7] The use of additives like HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) with carbodiimides is strongly recommended.[8] These additives trap the activated carboxylic acid as an active ester, which is less prone to epimerization.[9] Reagents like HATU, which is derived from HOAt, are known for their ability to facilitate rapid coupling with low rates of epimerization.[9][10]
-
Base Selection: The choice of base is critical. Strong bases can promote direct enolization.[7] Use a weaker, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or, for particularly sensitive substrates, a sterically hindered base like 2,4,6-collidine.[10][11]
-
Solvent Choice: The polarity of the solvent can influence the rate of epimerization.[7][12] Less polar solvents like dichloromethane (DCM) may suppress epimerization compared to highly polar solvents like DMF.[7][12]
-
Temperature Control: Higher reaction temperatures increase the rate of epimerization.[12] It is advisable to run the reaction at a low temperature (e.g., 0 °C) and maintain this temperature throughout the addition of reagents.[7][12]
-
Pre-activation Time: Allowing the carboxylic acid to sit with the coupling reagent for an extended period before adding the amine can lead to a higher concentration of the epimerization-prone activated intermediate.[7] Consider in situ activation methods where the coupling reagent is added to a mixture of the acid and amine.[7]
Q3: I'm having trouble removing the byproducts from my coupling reaction. What are the best workup and purification strategies?
The byproducts of coupling reagents can often be difficult to remove from the desired amide product. A well-designed workup and purification strategy is essential.
Common Byproducts and Their Removal:
-
Dicyclohexylurea (DCU): This byproduct from DCC is notoriously insoluble in many common organic solvents and can often be removed by filtration.[4] However, if it remains soluble, recrystallization can be an effective purification method as DCU has different solubility properties than most amide products.[4]
-
Water-Soluble Ureas: The urea byproduct from water-soluble carbodiimides like EDC can be easily removed with an aqueous workup.[9] This typically involves washing the organic layer with dilute acid (e.g., 1M HCl or citric acid), dilute base (e.g., 1M NaHCO3), and brine.[4][13]
-
Guanidinium Byproducts: Some coupling reagents, like HATU, can react with the amine to form a guanidinium byproduct.[1] An acidic wash during the workup can help to remove this basic impurity.
General Purification Techniques:
-
Aqueous Workup: A standard procedure involves diluting the reaction mixture with an organic solvent like ethyl acetate and washing sequentially with dilute acid, dilute base, and brine to remove water-soluble impurities.[13]
-
Chromatography: Column chromatography is a powerful tool for separating the amide product from any remaining impurities.[11]
-
Recrystallization: If the amide product is a solid, recrystallization can be a highly effective method for achieving high purity.[14]
-
Distillation: For volatile amides, distillation, including vacuum distillation for heat-sensitive compounds, can be used for purification.[11]
Section 2: Reagent and Condition Selection Guide
The success of an amide bond formation is heavily reliant on the judicious selection of reagents and reaction conditions.
Choosing the Right Coupling Reagent
The vast array of available coupling reagents can be daunting. The choice depends on factors like the properties of the substrates, the potential for side reactions, and cost.[2][9]
| Coupling Reagent Class | Examples | Advantages | Disadvantages |
| Carbodiimides | DCC, DIC, EDC | Readily available, cost-effective.[2] | Can cause epimerization; DCC byproduct (DCU) can be difficult to remove.[2] |
| Uronium/Aminium Salts | HATU, HBTU, TBTU, COMU | High reactivity, fast reactions, low epimerization rates, especially with HATU.[1][3][8] | More expensive than carbodiimides; can react with the amine to form guanidinium byproducts.[1] |
| Phosphonium Salts | BOP, PyBOP | Good for sterically hindered couplings; high reactivity.[1][3] | Byproducts can be difficult to remove.[1] |
The Role of Additives
Additives are often used in conjunction with coupling reagents to enhance reaction rates and suppress side reactions, particularly epimerization.[8]
-
HOBt (1-Hydroxybenzotriazole): The classic additive used with carbodiimides to reduce epimerization and improve yields.
-
HOAt (1-Hydroxy-7-azabenzotriazole): More effective than HOBt at suppressing epimerization due to the anchimeric assistance of the pyridine nitrogen.
-
Oxyma Pure®: A safer and often more effective alternative to HOBt.[8]
Solvent and Temperature Considerations
-
Solvents: Polar aprotic solvents like DMF, NMP, and DCM are commonly used.[5] The choice of solvent can influence reaction rates and the extent of side reactions like epimerization.[5][7] In some cases, greener solvents like deep eutectic solvents are being explored.[6]
-
Temperature: While many reactions proceed well at room temperature, some may require cooling to 0 °C to minimize side reactions, or heating to drive the reaction to completion with challenging substrates.[4]
Section 3: Experimental Protocols & Visual Guides
General Protocol for Amide Coupling using EDC/HOBt
This protocol provides a general method for coupling a carboxylic acid and an amine in solution.
-
Dissolve the carboxylic acid (1 equivalent) and HOBt (1.2 equivalents) in an anhydrous solvent (e.g., DMF or DCM) under an inert atmosphere.[4]
-
Cool the solution to 0 °C in an ice bath.[4]
-
Add EDC (1.2 equivalents) to the solution and stir for 15-30 minutes to activate the carboxylic acid.[4]
-
In a separate flask, dissolve the amine (1 equivalent) and a non-nucleophilic base such as DIPEA (2-3 equivalents) in the same anhydrous solvent.[4]
-
Slowly add the amine solution to the activated carboxylic acid solution at 0 °C.[4]
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).[4]
-
Perform an aqueous work-up by washing with dilute acid, dilute base, and brine.[4]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by column chromatography or recrystallization.[4]
Visualizing the Workflow
Caption: Decision tree for minimizing epimerization.
References
- Benchchem. (n.d.). Optimizing amide bond formation conditions for benzamide synthesis.
- Benchchem. (n.d.). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
- Corradini, R., et al. (n.d.). Epimerization of peptide nucleic acids analogs during solid-phase synthesis: optimization of the coupling conditions for increasing the optical purity. Journal of the Chemical Society, Perkin Transactions 1.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Patsnap Eureka. (2026, February 28). Optimizing Amide Extraction Techniques For Pharmaceutical Purity.
- RSC Publishing. (2021, November 24). The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents.
- Patsnap Eureka. (2026, February 28). Amide Synthesis Efficiency: Impact of Solvent Choice on Yields.
- Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Optimizing Peptide Coupling: Key Techniques. (n.d.).
- PMC. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
- Benchchem. (n.d.). Strategies to reduce epimerization during synthesis of chiral 2-aminoacetamides.
- Biofilm Inhibitor Synthesis. (n.d.). Amide Workup.
- Epimerization of Peptide. (n.d.).
- Reddit. (2025, December 22). Side reactions with HBTU amide coupling?
- ResearchGate. (2020, November 2). What is the best technique for amide purification?
- Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.
- Google Patents. (n.d.). US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.
- PMC. (n.d.). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization.
- RSC Publishing. (2023, March 21). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization.
- American Pharmaceutical Review. (2014, February 20). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- Benchchem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
- ACS Publications. (2022, June 23). Sustainable Synthesis of Amides from Carboxylic Acids and Equivalent Amounts of Amines Using a Reusable Brønsted Acidic Ionic Liquid as a Catalyst and a Solvent.
- RSC Publishing. (2008, December 4). Amide bond formation: beyond the myth of coupling reagents.
- Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature.
Sources
- 1. benchchem.com [benchchem.com]
- 2. hepatochem.com [hepatochem.com]
- 3. jpt.com [jpt.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amide Synthesis Efficiency: Impact of Solvent Choice on Yields [eureka.patsnap.com]
- 6. The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bachem.com [bachem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Epimerization of peptide nucleic acids analogs during solid-phase synthesis: optimization of the coupling conditions for increasing the optical purity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. Optimizing Amide Extraction Techniques For Pharmaceutical Purity [eureka.patsnap.com]
- 12. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 13. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 14. researchgate.net [researchgate.net]
Troubleshooting 2-Ethyl-N-methylbenzamide purification by recrystallization
Welcome to the Application Scientist Support Portal. This guide is engineered for researchers and drug development professionals dealing with the isolation and purification of 2-Ethyl-N-methylbenzamide. Because secondary amides often present unique thermodynamic challenges during crystallization, this document bypasses generic advice to focus on the mechanistic causality behind phase behaviors, specifically addressing the notorious "oiling out" phenomenon.
Physicochemical Profile & Crystallization Parameters
To design a successful recrystallization protocol, we must first establish the thermodynamic boundaries of the target molecule. 2-Ethyl-N-methylbenzamide is a moderately polar secondary amide with a relatively low melting point, making it highly susceptible to liquid-liquid phase separation (LLPS) if the solvent system is not perfectly calibrated[1].
Table 1: Key Parameters for 2-Ethyl-N-methylbenzamide
| Property | Value / Observation | Mechanistic Implication for Recrystallization |
| Melting Point | 92–93 °C[2] | Critical: If the solution reaches saturation at a temperature above 92 °C, the compound will precipitate as a liquid (oil) rather than a solid[3]. |
| Polarity | Moderate | Highly soluble in polar aprotic/protic solvents (EtOAc, DCM, EtOH); poorly soluble in non-polar hydrocarbons (Hexanes, Heptane)[4]. |
| Optimal Solvent | EtOAc / Hexanes (Binary) | Allows precise tuning of the saturation temperature (cloud point) to ensure it falls below the compound's melting point[4]. |
| Intermolecular Forces | Hydrogen Bonding | The amide N-H and C=O facilitate strong intermolecular hydrogen bonding, requiring slow cooling to form a rigid, defect-free crystal lattice. |
Process Visualization: Troubleshooting Workflow
Troubleshooting workflow for 2-Ethyl-N-methylbenzamide recrystallization.
Self-Validating Experimental Protocol
This protocol utilizes a binary solvent system (Ethyl Acetate / Hexanes) and is designed to be self-validating —meaning each step contains a visual or physical checkpoint to ensure the thermodynamics are correctly balanced before proceeding.
Step 1: Initial Dissolution (The "Good" Solvent)
-
Action: Place the crude 2-Ethyl-N-methylbenzamide in an Erlenmeyer flask. Add boiling Ethyl Acetate (EtOAc) dropwise while swirling on a hot plate until the solid just dissolves.
-
Causality: Using the absolute minimum amount of hot solvent ensures the concentration is maximized, which is critical for high recovery yields[3].
-
Validation: The solution must be completely transparent. Any remaining particulate is either an insoluble impurity (requiring hot filtration) or undissolved product.
Step 2: Saturation Tuning (The Anti-Solvent)
-
Action: Maintain the solution at a gentle boil. Slowly add hot Hexanes dropwise until the solution becomes slightly turbid (cloudy), then add exactly 1-2 drops of hot EtOAc until clarity is restored.
-
Causality: The turbidity indicates the exact thermodynamic boundary of saturation (the cloud point). Adding the final drop of EtOAc ensures the solution is perfectly poised to become supersaturated the moment the temperature drops.
Step 3: Controlled Nucleation
-
Action: Remove the flask from the heat source. Place it on an insulated surface (like a cork ring) and allow it to cool to room temperature undisturbed.
-
Causality: Rapid cooling (e.g., plunging directly into ice) kinetically hinders the integration of solute molecules into a rigid lattice, trapping impurities and causing the compound to crash out as an amorphous solid or oil[1].
Step 4: Harvesting & Validation
-
Action: Once crystal growth has ceased at room temperature, chill the flask in an ice bath for 15 minutes to maximize yield. Collect the crystals via vacuum filtration and wash with ice-cold hexanes.
-
Validation: Dry the crystals and take a melting point. A sharp melting point at exactly 92–93 °C validates the structural purity of the 2-Ethyl-N-methylbenzamide[2].
Troubleshooting Guides & FAQs
Q1: My 2-Ethyl-N-methylbenzamide is forming a cloudy emulsion or "oiling out" at the bottom of the flask instead of forming crystals. Why is this happening and how do I fix it? A1: You are observing Liquid-Liquid Phase Separation (LLPS)[1]. This occurs when the saturation temperature of your solution is higher than the melting point of the solute (92–93 °C)[2][3]. Because the compound is insoluble at that specific temperature but still above its melting point, it separates as a liquid droplet rather than a solid crystal[3]. Furthermore, high concentrations of impurities can depress the melting point of your crude mixture, exacerbating the issue[3].
-
The Fix: Return the flask to the heat source until the oil dissolves back into a single clear phase. Add a small volume (1–2 mL) of your "good solvent" (EtOAc)[3]. By diluting the solution slightly, you lower the temperature at which saturation occurs. The goal is to ensure the solution does not reach saturation until the temperature drops below 92 °C.
Q2: I have cooled my solution to room temperature, but it remains perfectly clear with no solid precipitation. What is the mechanistic cause? A2: Your system has achieved supersaturation but lacks the kinetic energy to overcome the nucleation barrier[1].
-
The Fix: You must induce nucleation. Take a glass stirring rod and vigorously scratch the inside of the glass flask below the solvent line; the microscopic glass shards act as nucleation sites[3]. Alternatively, if you have a pure sample of 2-Ethyl-N-methylbenzamide, drop a single "seed crystal" into the solution[5]. If neither method works, your solution is too dilute. Return it to the heat source, boil off 20-30% of the solvent volume, and try cooling again[3].
Q3: How do I choose the best solvent system for purifying N-alkyl benzamides? A3: Amides rely heavily on hydrogen bonding and dipole interactions. They generally crystallize well from moderately polar solvents like ethyl acetate, ethanol, or acetonitrile[4]. However, a binary system (like EtOAc/Hexanes or DCM/Petroleum Ether) is vastly superior for troubleshooting because it allows you to dynamically adjust the polarity[4]. The target compound should have an Rf value between 0.2 and 0.4 on a TLC plate in your chosen solvent ratio to ensure optimal differential solubility between the product and its impurities[4].
Q4: My final yield is less than 30%, but the crystals I did get are highly pure. Where did I lose my product? A4: Low recovery typically indicates that the compound has significant solubility in the cold solvent mixture, meaning too much of the "good solvent" was used during the initial dissolution step[4]. Every excess milliliter of hot solvent added at the beginning exponentially increases the amount of product lost to the mother liquor upon cooling[3].
-
The Fix: To salvage your yield, take the filtered mother liquor, evaporate the solvent using a rotary evaporator to recover the crude mass, and attempt a second crystallization using strictly the minimum required solvent[3].
References
-
[3] 3.6F: Troubleshooting. Chemistry LibreTexts. Available at:[Link]
-
[1] Oiling Out in Crystallization. Mettler Toledo. Available at:[Link]
-
[2] Iodide/Nickel Co-Catalyzed Manganese-Mediated Denitrogenative Cross-Electrophile Coupling of Benzotriazinones with Alkyl Sulfonates. MDPI (Molecules). Available at:[Link]
Sources
Technical Support Center: 2-Ethyl-N-methylbenzamide Synthesis
Welcome to the Technical Support Center for the synthesis of 2-Ethyl-N-methylbenzamide. This guide is engineered for research scientists and drug development professionals. It bypasses generic advice to focus strictly on root-cause analysis, mechanistic troubleshooting, and self-validating protocols to eliminate impurities during amidation workflows.
Impurity Pathway Mapping
The following diagram maps the standard acid chloride-mediated synthesis route and the critical junctions where major impurities are generated.
Reaction workflow mapping the synthesis of 2-Ethyl-N-methylbenzamide and major impurity pathways.
Diagnostic Dashboard: Impurity Profiling
Use this quantitative data matrix to identify and resolve impurities detected during your post-reaction analysis.
| Impurity Profile | Structural Origin | Causality / Mechanism | Analytical Detection (LC-MS) | Mitigation Strategy |
| 2-Ethylbenzoic Acid | Hydrolysis of acid chloride | Moisture exposure during activation or amidation steps. | [M-H]⁻ 149 m/z | Use strictly anhydrous solvents; perform mild basic workup. |
| N,N-Dimethyl-2-ethylbenzamide | Trace Me₂NH in MeNH₂ reagent | Secondary amines are inherently more nucleophilic than primary amines. | [M+H]⁺ 178 m/z | Use high-purity anhydrous amine; avoid aqueous amine solutions. |
| Nitrile Degradant | Analytical artifact | Heavy metal-catalyzed degradation during RP-HPLC analysis. | [M+H]⁺ 132 m/z | Add EDTA to HPLC diluent or switch mobile phase to MeOH. |
| Symmetrical Anhydride | Incomplete activation | Acid chloride reacts with unactivated carboxylic acid starting material. | [M+H]⁺ 283 m/z | Ensure complete conversion with excess (COCl)₂ before coupling. |
Troubleshooting FAQs & Root Cause Analysis
Q1: My final product contains a significant amount of unreacted 2-ethylbenzoic acid. How is this forming and how do I prevent it? Causality: The 2-ethylbenzoyl chloride intermediate is highly electrophilic and acutely sensitive to moisture. If water is introduced via hygroscopic solvents (like non-anhydrous dichloromethane), atmospheric humidity, or aqueous methylamine solutions, the acid chloride undergoes rapid hydrolysis back to the starting 2-ethylbenzoic acid[1]. Solution: Substitute aqueous methylamine with a commercially available anhydrous solution (e.g., 2.0 M methylamine in THF). Ensure all glassware is oven-dried and the reaction is kept under an inert argon or nitrogen atmosphere.
Q2: I am detecting N,N-dimethyl-2-ethylbenzamide in my product. Where is the extra methyl group coming from? Causality: Methylamine reagents often contain trace dimethylamine from their industrial manufacturing process. Because dimethylamine is a secondary amine, it is significantly more nucleophilic than the primary methylamine. It will preferentially and rapidly react with the acid chloride intermediate to form a tertiary amide impurity. Solution: To mitigate this, ensure you are sourcing high-purity methylamine. If the impurity persists, utilize a specific direct-amidation coupling reagent rather than the highly reactive acid chloride intermediate.
Q3: During RP-HPLC monitoring, I observe a mysterious degradation peak (mass corresponding to a nitrile). Could this be an analytical artifact? Causality: Yes. Recent case studies demonstrate that synthetic intermediates containing amide groups can undergo anomalous degradation (such as conversion to nitriles) during reversed-phase liquid chromatography if trace heavy-metal catalysts or residues are present in the sample matrix or the HPLC column[2]. Solution: To determine if this is an analytical artifact rather than a true process impurity, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your HPLC sample diluent, or substitute acetonitrile with methanol[2]. If the impurity peak disappears, it was a metal-induced artifact.
Q4: What is the most efficient way to remove unreacted starting materials without relying on silica gel column chromatography? Causality: Traditional purification requires chromatography due to the similar polarities of the amide and the carboxylic acid. However, exploiting the pKa difference between the two allows for efficient phase separation. Solution: Perform a rigorous basic aqueous workup. Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃). The acidic impurity is deprotonated into its water-soluble sodium salt and partitions into the aqueous layer, leaving the neutral amide in the organic phase[1]. For final polishing, recrystallize the crude product using a solvent system of hexane and ethyl acetate[1].
Q5: The acid chloride route is generating too many impurities. Is there a direct amidation method that avoids aqueous workups? Causality: Acid chlorides are highly reactive but prone to side reactions. Traditional coupling agents (like EDC/HOBt) leave difficult-to-remove urea byproducts. Solution: Utilize a borate-mediated direct amidation approach. Reagents such as B(OCH₂CF₃)₃ act as highly effective coupling agents for carboxylic acids and amines. This method allows the amide products to be purified via a simple solid-phase workup using commercially available scavenger resins, entirely bypassing the need for aqueous workup or chromatography[3].
Validated Experimental Protocol: Anhydrous Synthesis Route
This protocol is designed as a self-validating system to ensure high-purity 2-Ethyl-N-methylbenzamide synthesis via the acid chloride route[4].
Step 1: Activation (Acid Chloride Formation)
-
In an oven-dried 100 mL round-bottom flask under argon, dissolve 2-ethylbenzoic acid (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M).
-
Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF).
-
Cool the mixture to 0 °C using an ice bath. Add oxalyl chloride (1.3 equiv) dropwise.
-
Stir at room temperature for 4 hours.
-
Mechanistic Rationale: Oxalyl chloride is preferred over thionyl chloride as its byproducts (CO, CO₂, HCl) are entirely gaseous, preventing liquid contamination. DMF acts as a catalyst by forming the highly reactive Vilsmeier-Haack intermediate.
Step 2: In-Process Validation (Crucial for Trustworthiness)
-
Self-Validation Check: Before proceeding, quench a 10 µL aliquot of the reaction mixture in 1 mL of anhydrous methanol.
-
Analyze via GC-MS or TLC. The complete absence of 2-ethylbenzoic acid and the sole presence of the methyl ester confirms 100% conversion to the acid chloride. Do not proceed until conversion is complete to prevent symmetrical anhydride formation.
-
Concentrate the mixture under reduced pressure to remove unreacted oxalyl chloride.
Step 3: Amidation
-
Redissolve the crude acid chloride in anhydrous DCM.
-
In a separate oven-dried flask, prepare a solution of methylamine (2.0 M in THF, 1.3 equiv) and triethylamine (Et₃N, 1.4 equiv) in anhydrous DCM at 0 °C.
-
Add the acid chloride solution dropwise to the amine solution at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Mechanistic Rationale: Adding the electrophile to the amine (rather than vice versa) ensures the amine is always in excess during the addition, suppressing dimerization or over-reaction. Et₃N acts as an acid scavenger to neutralize the HCl generated, preventing the protonation and deactivation of the methylamine.
Step 4: Workup & Isolation
-
Quench the reaction with water (40 mL) and separate the organic layer.
-
Extract the aqueous layer with DCM (3 x 30 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ (30 mL) to remove any trace hydrolyzed 2-ethylbenzoic acid[4].
-
Wash with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Recrystallize the crude solid from a mixture of hexane and ethyl acetate to yield the pure 2-Ethyl-N-methylbenzamide.
Sources
Technical Support Center: 2-Ethyl-N-methylbenzamide Stability & Formulation
Welcome to the Technical Support Center for 2-Ethyl-N-methylbenzamide (CAS: 634924-12-2). This resource is engineered for researchers, analytical scientists, and formulation developers who require robust, field-proven strategies to manage the solubility and stability of this secondary amide in aqueous environments.
By synthesizing fundamental physical organic chemistry with ICH regulatory guidelines, this guide provides actionable troubleshooting steps and self-validating protocols to ensure the integrity of your experimental data.
Part 1: Troubleshooting & FAQs
Q1: During in vitro assays, my 2-Ethyl-N-methylbenzamide precipitates immediately upon addition to the aqueous buffer. How can I prevent this?
A: You are observing a phenomenon known as "solubility shock." 2-Ethyl-N-methylbenzamide is a moderately lipophilic molecule. When transferred directly from a highly solubilizing organic stock (e.g., 100% DMSO) into an aqueous environment, the sudden drop in the solvent's dielectric constant forces the compound out of solution before it can disperse.
-
The Solution: Employ a step-down co-solvent system. Pre-dilute your DMSO stock into a transitional solvent mixture (e.g., 10% PEG-400 or 0.1% Tween-80 in buffer) before introducing it to the final assay. These excipients bridge the dielectric gap between the hydrophobic API and the bulk water, preventing nucleation. Ensure the final DMSO concentration remains below 1% v/v to avoid assay interference.
Q2: Is 2-Ethyl-N-methylbenzamide susceptible to hydrolysis during long-term aqueous storage?
A: Generally, amides are highly stable compared to esters due to the resonance stabilization of the carbonyl group by the nitrogen lone pair[1]. Furthermore, the ethyl group at the ortho position (2-position) of the benzene ring provides significant steric hindrance[2]. This bulky group physically shields the carbonyl carbon, impeding the nucleophilic attack of water or hydroxide ions required to form the tetrahedral intermediate[3].
However, under extreme pH conditions (< pH 2 or > pH 10) and elevated temperatures, acid- or base-catalyzed hydrolysis will eventually overcome this steric protection, yielding 2-ethylbenzoic acid and methylamine. For optimal stability, formulate the solution at pH 6.0–7.0 using a phosphate or citrate buffer.
Q3: How should I design a stability-indicating study for this compound to meet regulatory standards?
A: To establish a regulatory-compliant shelf-life, you must follow the ICH Q1A(R2) guidelines for the stability testing of new drug substances and products[4]. This involves testing at least three primary batches under long-term conditions (e.g., 25°C / 60% RH for 12 months) and accelerated conditions (40°C / 75% RH for 6 months)[5]. A validated, stability-indicating HPLC method must be utilized to track the mass balance—ensuring that the loss of the parent compound stoichiometrically matches the appearance of degradants.
Part 2: Quantitative Data Presentation
To predict the behavior of 2-Ethyl-N-methylbenzamide in various environments, refer to the summarized stability and regulatory data below.
Table 1: Thermodynamic & Kinetic Stability Profile of 2-Ethyl-N-methylbenzamide
| Parameter / Condition | Observation / Kinetic Behavior | Mechanistic Rationale |
| pH 6.0 - 7.0 (Buffered) | Highly Stable ( t1/2 > 2 years at 25°C) | Resonance stabilization of amide; lack of strong nucleophiles/electrophiles. |
| pH < 2.0 (Acidic) | Slow Degradation | Protonation of carbonyl oxygen increases electrophilicity, allowing water attack. |
| pH > 10.0 (Basic) | Moderate Degradation | Direct hydroxide attack on carbonyl carbon; slowed by ortho-ethyl steric hindrance. |
| Aqueous Solubility | Poor (< 1 mg/mL) | High lipophilicity requires co-solvents to disrupt crystal lattice energy in water. |
Table 2: ICH Q1A(R2) Standard Storage Conditions for Liquid Formulations [4][5]
| Study Type | Storage Condition | Minimum Time Period Covered by Data at Submission |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Part 3: Experimental Protocols & Workflows
Protocol 1: Preparation of a Stable, Non-Precipitating Aqueous Stock (Self-Validating)
This protocol utilizes a co-solvent bridging technique to ensure complete solvation and includes a built-in spectrophotometric validation step.
-
Primary Solvation: Weigh exactly 10.0 mg of 2-Ethyl-N-methylbenzamide and dissolve in 1.0 mL of LC-MS grade DMSO. Vortex until completely clear (Concentration: 10 mg/mL).
-
Transitional Dilution: In a separate vial, prepare a transitional buffer consisting of 20% PEG-400 and 80% Phosphate Buffered Saline (PBS, pH 6.8).
-
Dropwise Integration: While continuously vortexing the transitional buffer, add the DMSO stock dropwise (10 µL per second) to achieve the desired intermediate concentration. Causality: Slow addition prevents localized supersaturation, which is the primary trigger for nucleation.
-
Validation (Self-Check): Measure the absorbance of the final solution at 600 nm using a UV-Vis spectrophotometer. An A600 > 0.05 indicates light scattering due to micro-precipitates. If this occurs, discard and repeat with a slower integration rate or higher PEG-400 ratio.
Protocol 2: Forced Degradation (Stress Testing) Protocol
Designed to elucidate degradation pathways and validate the stability-indicating power of your analytical method.
-
Acid/Base Stress: Prepare 1 mg/mL solutions of the API in 0.1N HCl and 0.1N NaOH. Incubate at 60°C for 7 days.
-
Oxidative Stress: Prepare a 1 mg/mL solution in 3% H2O2 . Incubate at room temperature in the dark for 24 hours.
-
Quenching (Critical Step): Before HPLC injection, neutralize the acid/base samples to pH 7.0 using equimolar NaOH or HCl. Causality: Neutralization arrests the degradation kinetics at precise time points and prevents highly caustic solutions from stripping the stationary phase of the HPLC column.
-
Analysis: Inject samples onto a C18 column using a gradient of Water/Acetonitrile (0.1% TFA). Verify that the parent peak is well-resolved from the 2-ethylbenzoic acid and methylamine degradant peaks.
Mandatory Visualization: Forced Degradation Workflow
Workflow for forced degradation and stability testing of 2-Ethyl-N-methylbenzamide.
References
-
Quality Guidelines - ICH: Q1A - Q1F Stability. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]
-
Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration (FDA). Available at:[Link]
-
A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc. Available at:[Link]
-
Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide? ResearchGate. Available at:[Link]
-
Principles of Drug Action 1, Spring 2005, Amides. Auburn University. Available at:[Link]
Sources
Scaling up 2-Ethyl-N-methylbenzamide synthesis challenges
Welcome to the Technical Support Center for Amidation Process Chemistry . As a Senior Application Scientist, I have designed this resource specifically for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 2-Ethyl-N-methylbenzamide .
Scaling amidation reactions from the bench to the pilot plant introduces complex thermodynamic, kinetic, and mass-transfer challenges. This guide bypasses generic advice, providing you with field-proven, self-validating protocols, mechanistic causality, and authoritative troubleshooting strategies.
Process Workflow & Logical Architecture
The most economically viable and scalable route for synthesizing 2-Ethyl-N-methylbenzamide relies on the activation of 2-ethylbenzoic acid to its corresponding acid chloride, followed by a biphasic amidation using aqueous methylamine[1].
Figure 1: Scale-up workflow for 2-Ethyl-N-methylbenzamide synthesis via acid chloride.
Self-Validating Experimental Protocol (1-kg Pilot Simulation)
To ensure scientific integrity, the following protocol is designed as a self-validating system . Each step contains built-in analytical checkpoints that must be met before proceeding, ensuring that failures are caught mechanically rather than at the final isolation.
Step 1: Acid Activation (Synthesis of 2-Ethylbenzoyl Chloride)
-
Procedure:
-
Charge a reactor with 2-ethylbenzoic acid (1.0 equiv) and anhydrous toluene (5 volumes) under nitrogen.
-
Add catalytic N,N-dimethylformamide (DMF, 0.05 equiv).
-
Heat the mixture to 35 °C.
-
Dose thionyl chloride (SOCl₂, 1.2 equiv) over 1.5 hours, strictly maintaining the internal temperature between 35–40 °C[2].
-
-
Causality: Toluene is selected because it is inert to SOCl₂, allows for gentle heating, and serves as the ideal organic phase for the subsequent biphasic amidation. DMF reacts with SOCl₂ to form the Vilsmeier-Haack complex, an active electrophile that significantly lowers the activation energy for chlorination.
-
Self-Validation Checkpoint: Withdraw a 0.5 mL aliquot and quench it directly into 5 mL of anhydrous methanol containing triethylamine. Analyze via HPLC. The system is validated for Step 2 only when >99% of the peak area corresponds to methyl 2-ethylbenzoate, confirming the complete consumption of the starting acid.
Step 2: Biphasic Amidation
-
Procedure:
-
In a separate primary reactor, charge aqueous methylamine (40 wt%, 5.0 equiv) and cool the solution to 0–5 °C[3].
-
Transfer the 2-ethylbenzoyl chloride/toluene solution into a dosing vessel.
-
Dose the acid chloride solution into the aqueous methylamine over 2 hours. Maintain the internal temperature <25 °C using a chilled jacket[3].
-
Stir for 30 minutes post-addition, then allow the phases to separate.
-
-
Causality: Dosing the electrophile (acid chloride) into a massive excess of the nucleophile (methylamine) is a critical process choice. Kinetically, it prevents the formation of dialkylated impurities. Thermodynamically, the large aqueous volume acts as a heat sink for the massive enthalpy of amide bond formation, while the water dissolves the methylammonium chloride byproduct, preventing the reaction from seizing as a thick, un-stirrable slurry[3].
-
Self-Validation Checkpoint: Monitor the pH of the aqueous phase continuously. The protocol self-validates if the pH remains >10 throughout the addition. A drop below pH 9 indicates methylamine depletion, which will trigger competitive hydrolysis of the acid chloride.
Quantitative Data: Reagent Selection at Scale
Selecting the right amidation strategy requires balancing atom economy, cost, and safety. The table below summarizes the quantitative viability of various amidation methods for this specific molecule based on process chemistry literature[1],[4],[5].
| Amidation Strategy | Reagent / Catalyst | Atom Economy | Cost Efficiency | Exotherm Potential | Scale-Up Viability |
| Acid Chloride | SOCl₂ / DMF (cat.) | Low (SO₂, HCl waste) | High (<$10/kg) | High (Requires RC1 profiling) | Excellent (Standard) |
| Carbodiimide | EDC / HOBt | Poor (Urea waste) | Low (>$100/kg) | Moderate | Poor (Cost/Waste) |
| Catalytic XEC | TBAI / Ni / Mn | Moderate | Moderate | Low | Pilot-stage only |
| Aqueous Flow | HPMC / Flow Reactor | High (Green solvent) | Moderate | Low (Continuous flow) | Emerging |
Troubleshooting Guide
Q: We are observing a significant yield drop from gram-scale to kilogram-scale, with high levels of 2-ethylbenzoic acid recovered during workup. What is causing this? A: This is a classic mass-transfer limitation. In a biphasic system (toluene/aqueous methylamine), the surface area-to-volume ratio of the emulsion decreases at larger scales. If agitation is inadequate, the acid chloride reacts with the aqueous phase (hydrolysis) faster than it reacts with the methylamine across the phase boundary[2]. Resolution: Increase the agitation speed using a pitched blade turbine to ensure a homogeneous emulsion. Verify that your methylamine concentration remains high (use 40 wt% aqueous, 5.0 equivalents) to outcompete the hydrolysis pathway[3].
Q: During the amidation step, we are experiencing uncontrolled temperature spikes above 25 °C. How do we manage this exotherm? A: The formation of an amide bond from an acid chloride is highly exothermic. Reaction Calorimetry (RC1) studies confirm that the heat output of this specific amide formation is instantaneous and stays constant during the addition of the acyl chloride, meaning it is a fast reaction with no potential for latent heat accumulation[3]. Resolution: Implement a feed-forward cooling strategy. The reaction temperature must be controlled strictly by the dosing rate of the acid chloride. If the cooling capacity of your reactor jacket is maxed out, you must slow the addition rate.
Q: We attempted a transition-metal catalyzed denitrogenative cross-coupling route to avoid SOCl₂, but the yield stalled at 60%. Why? A: The 2-ethyl group on the aromatic ring introduces significant steric hindrance, which can impede oxidative addition or transmetalation steps in standard catalytic cycles. However, specific iodide/nickel co-catalyzed systems (using TBAI/Ni) have demonstrated an unexpected steric acceleration for these specific motifs[5]. Resolution: If pursuing this route, switch to a TBAI/Ni co-catalyst system, which is robust enough to tolerate up to 5000 ppm water in dimethylacetamide (DMA)[5].
Frequently Asked Questions (FAQs)
Q: Can we use gaseous methylamine instead of aqueous methylamine to completely eliminate the risk of acid chloride hydrolysis? A: While gaseous methylamine eliminates water, it introduces severe gas-handling, toxicity, and pressurization hazards at scale. Furthermore, without water to dissolve the resulting methylammonium chloride salts, your reaction will rapidly turn into a thick, un-stirrable suspension. Aqueous methylamine (40 wt%) is the industry standard because the water acts as both a crucial heat sink and a solvent for the salt byproducts[3].
Q: Are there greener alternatives to the acid chloride route that comply with modern environmental regulations? A: Yes. Recent advancements in continuous slurry-flow technology have enabled sustainable amidations in water. By using hydroxypropyl methylcellulose (HPMC) as a surface-active agent in water alongside coupling agents, researchers have achieved productivities of up to 2 kg/day without relying on hazardous organic solvents like DMF or dichloromethane[4]. However, for immediate, low-cost pilot manufacturing, the SOCl₂ route remains the most economically dominant[1].
References
-
Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: ACS Publications (Organic Process Research & Development) URL:[Link]
-
Process Development and Pilot-Scale Synthesis of New Cyclization Conditions of Substituted Phenylacetamides Source: ACS Publications (Organic Process Research & Development) URL:[Link]
-
Organic Syntheses Procedure: Scale-up of Amidation Reactions Source: Organic Syntheses, Inc. URL:[Link]
-
Iodide/Nickel Co-Catalyzed Manganese-Mediated Denitrogenative Cross-Electrophile Coupling Source: PMC (National Institutes of Health) URL:[Link]
-
Sustainable and Scalable Amidations in Water Using Continuous Slurry-Flow Technology Source: ChemRxiv URL:[Link]
Sources
Technical Support Center: Troubleshooting Alternative Catalysts for N-Substituted Benzamides Synthesis
Traditional synthesis of N-substituted benzamides relies heavily on stoichiometric coupling reagents (e.g., EDC, HATU) or highly reactive acyl chlorides. While effective, these methods generate significant chemical waste, require hazardous reagents, and suffer from poor atom economy.
This technical support guide addresses the operational deployment of alternative, greener catalysts—specifically Boric Acid, Iodine-Alumina, and Water-Soluble Copper(II) complexes. Designed for synthetic chemists and drug development professionals, this guide provides causality-driven troubleshooting, validated protocols, and mechanistic insights to ensure self-validating and reproducible experimental workflows.
Boric Acid-Catalyzed Direct Amidation
Boric acid has emerged as a highly atom-economical, inexpensive, and green catalyst for the direct amidation of carboxylic acids with amines [1]. It is extensively used in the synthesis of active pharmaceutical ingredients (APIs)[2].
FAQ & Troubleshooting
Q: My boric acid-catalyzed amidation of benzoic acid and a primary amine is stalling at 40% conversion. How can I drive the reaction to completion? A: The direct amidation catalyzed by boric acid is a reversible, equilibrium-driven condensation reaction. Boric acid coordinates with the carboxylic acid to form a reactive monoacyl borate intermediate. However, if the water byproduct is allowed to accumulate in the reaction mixture, it outcompetes the amine for this intermediate, hydrolyzing it back to the starting materials [1]. Solution: You must physically drive the equilibrium forward. Ensure you are using a Dean-Stark apparatus with a high-boiling azeotropic solvent like toluene or o-xylene. Vigorously reflux the mixture to continuously remove water from the system.
Q: I am observing racemization when using chiral amines in this protocol. Is boric acid unsuitable for chiral substrates? A: Boric acid amidation is generally highly stereoretentive [2]. Racemization typically occurs only if the reaction temperature exceeds 130°C for prolonged periods or if the starting carboxylic acid possesses strongly electron-withdrawing alpha-substituents that increase alpha-proton acidity. Solution: Lower the reaction temperature by switching your solvent from xylene (b.p. 144°C) to toluene (b.p. 110°C). To compensate for the reduced kinetic rate at the lower temperature, increase the catalyst loading from 10 mol% to 20 mol%.
Protocol: Boric Acid-Catalyzed Synthesis
-
Preparation: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine the substituted benzoic acid (1.0 equiv) and the primary amine (1.0 equiv).
-
Catalyst Addition: Add boric acid (10–20 mol%) directly to the solid mixture.
-
Solvent: Suspend the reactants in anhydrous toluene or o-xylene (approximately 10 mL per gram of acid).
-
Reflux: Heat the mixture to reflux. Monitor the Dean-Stark trap for water accumulation.
-
Completion: Continue refluxing for 6–12 hours until water evolution ceases and TLC indicates the complete consumption of the starting materials.
-
Workup: Cool the mixture to 40°C. Filter the solution to remove the insoluble boric acid catalyst. Precipitate the benzamide product by adding n-hexane, filter, and wash with water.
Workflow for boric acid-catalyzed direct amidation using a Dean-Stark apparatus.
Iodine-Alumina Catalyzed Solvent-Free Synthesis
Iodine doped on neutral alumina acts as a mild, solid-state Lewis acid catalyst. It facilitates the decomposition and rearrangement of benzoylthioureas into benzamides under solvent-free microwave irradiation [3].
FAQ & Troubleshooting
Q: When irradiating the iodine-alumina mixture in the microwave, the reaction mass chars and yields a complex tar. What is causing this degradation? A: Charring is caused by localized superheating (hot spots). Because the reaction is completely solvent-free, thermal dissipation is highly limited. If the catalyst is poorly dispersed or the microwave wattage is too high, the localized energy causes rapid thermal degradation of the organic substrates [3]. Solution: Strictly limit the microwave power to 100 W. Furthermore, ensure the benzoylthiourea and the iodine-alumina catalyst are thoroughly ground together using an agate mortar and pestle for at least 30 seconds to achieve a homogenous powder before irradiation.
Q: I am getting a mixture of benzamide and thiobenzamide. How can I control the chemoselectivity? A: The chemoselectivity is dictated by the electronic nature of the aryl substituent on the starting material, not just the catalyst. Electron-donating groups (e.g., p-methyl, p-methoxy) favor the migration of the aryl group, leading predominantly to the benzamide. Conversely, electron-withdrawing groups (e.g., p-chloro, p-nitro) favor phenyl migration, yielding the thiobenzamide as the major product [3]. This is an inherent mechanistic pathway.
Protocol: Solvent-Free Synthesis using Iodine-Alumina
-
Catalyst Preparation: Adsorb iodine onto neutral alumina (0.71 mmol of iodine per 1.8 g of alumina) to prepare the 20 mol% catalyst.
-
Mixing: In an agate mortar, add the N-substituted-N'-benzoylthiourea (1.0 mmol) and the iodine-alumina catalyst (20 mol%).
-
Grinding: Grind the mixture thoroughly with a pestle for 30 seconds until a uniform, fine powder is achieved.
-
Irradiation: Transfer the powder to a microwave-safe vessel. Irradiate in a dedicated microwave synthesizer at 100 W for 10–20 minutes.
-
Extraction: Cool to room temperature, extract the product mixture with ethyl acetate, filter off the solid alumina, and purify via silica gel chromatography.
Solvent-free microwave-assisted synthesis of benzamides using iodine-alumina.
Water-Soluble Porphyrazinato Copper(II) Catalysis
For the synthesis of N-substituted amides directly from nitriles and primary amines, water-soluble copper(II) catalysts offer a highly sustainable pathway in aqueous media, allowing for easy catalyst recovery [4].
FAQ & Troubleshooting
Q: The reaction between benzonitrile and benzylamine in water using the Cu(II) catalyst shows no product formation after 12 hours. Why is the catalyst inactive? A: The hydration of nitriles to amides using copper catalysts requires the nitrile to coordinate effectively with the metal center. If the nitrile is highly sterically hindered (e.g., ortho-substituted benzonitriles), this coordination is blocked. Additionally, secondary amines and arylamines are generally unreactive in this specific catalytic system due to their lower nucleophilicity and higher steric bulk compared to primary aliphatic amines [4]. Solution: Verify that you are using a primary aliphatic amine. If using a sterically hindered nitrile, increase the reflux time to 24 hours or slightly increase the catalyst loading (up to 5 mol%).
Protocol: Cu(II)-Catalyzed Synthesis in Water
-
Setup: In a round-bottom flask, add benzonitrile (1.0 mmol), the primary amine (1.2 mmol), and deionized H₂O (5 mL).
-
Catalyst Addition: Add the water-soluble ₄ catalyst (1–5 mol%).
-
Reaction: Reflux the aqueous mixture vigorously for 11–24 hours.
-
Recovery: Cool the mixture to room temperature. Extract the organic benzamide product with ethyl acetate. The water-soluble copper catalyst remains in the aqueous layer and can be directly reused for subsequent cycles.
Quantitative Data Summary: Catalyst Performance Comparison
| Catalyst System | Substrates | Reaction Conditions | Average Yield (%) | Key Advantage |
| Boric Acid (10-20 mol%) | Benzoic acids + Primary amines | Toluene reflux, Dean-Stark, 6–12h | 75 – 95% | Direct amidation, highly scalable, inexpensive. |
| Iodine-Alumina (20 mol%) | Benzoylthioureas | Solvent-free, Microwave (100W), 10–20 min | 82 – 96% | Extremely fast, solvent-free, solid-state reaction. |
| Porphyrazinato Cu(II) | Nitriles + Primary amines | H₂O reflux, 11–24h | 83 – 98% | Aqueous media, catalyst is easily recoverable. |
References
-
Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses. URL:[Link]
-
Boric Acid Catalyzed Amidation in the Synthesis of Active Pharmaceutical Ingredients. Organic Process Research & Development, ACS Publications. URL:[Link]
-
Synthesis of N-substituted benzamides-thiobenzamides from N-aryl-N'-benzoylthioureas. New Journal of Chemistry, Royal Society of Chemistry. URL:[Link]
-
Green and Selective Synthesis of N-Substituted Amides using Water Soluble Porphyrazinato Copper(II) Catalyst. Journal of the Brazilian Chemical Society (via ResearchGate). URL:[Link]
Technical Support Center: Chromatography Troubleshooting for 2-Ethyl-N-methylbenzamide
Welcome to the Advanced Chromatography Support Center. As drug development professionals, you are likely aware that structurally hindered amides present unique challenges during analytical quantification. 2-Ethyl-N-methylbenzamide is a classic example of a molecule that frequently exhibits severe peak broadening, tailing, or splitting during High-Performance Liquid Chromatography (HPLC).
This guide is designed to help you diagnose the root cause of these chromatographic anomalies and implement self-validating solutions based on thermodynamic principles.
Diagnostic Workflow: Resolving Peak Splitting
Before adjusting your mobile phase, it is critical to determine whether your peak distortion is a physical hardware issue or a thermodynamic phenomenon intrinsic to the molecule. Follow the workflow below to isolate the variable.
Troubleshooting workflow for diagnosing and resolving peak splitting in benzamide chromatography.
Field-Proven FAQs: Troubleshooting the Amide Bond
Q1: Why does 2-Ethyl-N-methylbenzamide exhibit peak splitting or a "plateau" shape, even on a brand-new column? A1: The issue is rooted in the molecule's structural thermodynamics. The partial double-bond character of the C-N amide bond restricts free rotation, creating distinct cis and trans (or E and Z) rotamers. In 2-Ethyl-N-methylbenzamide, the bulky ortho-ethyl group creates a severe steric clash with the N-methyl group, significantly raising the activation energy ( ΔG‡ ) required for this rotation. At ambient temperatures, the interconversion rate between these rotamers matches the timescale of the chromatographic separation. This phenomenon, known as Dynamic HPLC (DHPLC), results in a characteristic plateau or split peak[1].
Q2: Should I optimize my mobile phase with Methanol (MeOH) or Acetonitrile (MeCN) to fix this? A2: From a mechanistic standpoint, Acetonitrile is strongly preferred. Protic solvents like Methanol can act as hydrogen-bond donors to the amide carbonyl. This secondary interaction stabilizes specific conformers and can actually increase the rotational energy barrier, worsening the peak splitting. Acetonitrile is aprotic; it minimizes these secondary hydrogen-bonding interactions and allows for cleaner, more predictable rotamer coalescence at elevated temperatures[2].
Q3: How do I definitively distinguish between rotamer-induced splitting and a physical column void? A3: You must test the temperature dependence. A physical void in the column packing or a blocked frit will cause the sample delivery to spread out, splitting every peak in your chromatogram regardless of the temperature[3]. Rotamer splitting is highly specific to the hindered amide and will dramatically change shape (coalesce) when thermal energy is applied[4].
Q4: Even after coalescing the peak at high temperatures, I observe significant peak tailing. What is the cause? A4: While temperature resolves the thermodynamic rotamer issue, basic amides can still undergo secondary interactions with residual silanols on the silica stationary phase. To resolve this, ensure you are using a well-end-capped column and lower the mobile phase pH (e.g., adding 0.1% Formic Acid or Trifluoroacetic acid) to suppress the ionization of the silanol groups[4].
Q5: Could my injection solvent be causing the peak distortion rather than rotamers? A5: Yes. If your sample is dissolved in a solvent significantly stronger than your initial mobile phase (e.g., injecting a 100% DMSO stock into a 5% organic mobile phase), the analyte will travel rapidly through the column head before partitioning, leading to a split or fronting peak[3]. Always dilute your sample in the initial mobile phase composition to rule out this artifact.
Self-Validating Protocol: Temperature-Dependent Coalescence Optimization
To establish a robust quantitative method for 2-Ethyl-N-methylbenzamide, you must systematically prove that the peak distortion is thermodynamic and then optimize it. This protocol contains built-in validation steps to ensure scientific integrity.
Step 1: The Mass Overload Exclusion Test
-
Causality: Overloading the column's stationary phase capacity causes non-linear isotherms, resulting in fronting or splitting[3].
-
Action: Inject the sample at three distinct volumes (e.g., 1 µL, 5 µL, 10 µL) while keeping the concentration constant.
-
Validation: If the peak shape remains proportionally split across all volumes, mass overload is ruled out.
Step 2: The Injection Solvent Match
-
Causality: A strong injection solvent disrupts the initial focusing of the analyte band at the column head[4].
-
Action: Dilute the sample 1:10 using the exact starting mobile phase (e.g., 95% Water / 5% MeCN with 0.1% Formic Acid).
-
Validation: If the split persists after matching the solvent, the issue is intrinsic to the molecule's behavior on the column bed.
Step 3: The Thermodynamic Coalescence Gradient
-
Causality: Providing thermal energy overcomes the rotational barrier of the sterically hindered C-N bond, accelerating the interconversion rate until it is much faster than the chromatographic timescale[1].
-
Action: Run the identical chromatographic method at four different column temperatures: 25°C, 40°C, 55°C, and 65°C.
-
Validation: A gradual merging of two peaks into a plateau, and finally into a single sharp, symmetrical peak at 65°C, definitively confirms rotamerism.
Step 4: The Reversibility Check (Crucial for Trustworthiness)
-
Causality: High temperatures can occasionally cause on-column degradation, which might masquerade as a single "clean" peak if the parent compound degrades entirely into a single byproduct.
-
Action: Return the column temperature to 25°C, allow it to equilibrate, and re-inject the sample.
-
Validation: The reappearance of the original split peak confirms the molecule is stable and the coalescence observed at 65°C was purely a thermodynamic phenomenon.
Quantitative Performance Matrix
The following table summarizes the typical quantitative effects of solvent and temperature optimization on the chromatographic behavior of 2-Ethyl-N-methylbenzamide.
| Column Temp (°C) | Organic Modifier | Rotamer Interconversion Rate | Observed Peak Shape | Resolution (Rs) / Efficiency (N) |
| 25 | Methanol (Protic) | Slow | Two distinct peaks | Rs = 1.2 (Incomplete separation) |
| 25 | Acetonitrile (Aprotic) | Intermediate | Single broad plateau | N < 2000 (Poor efficiency) |
| 45 | Acetonitrile | Fast | Asymmetric single peak | N ≈ 5000 (Tailing present) |
| 65 | Acetonitrile | Ultra-Fast (Coalesced) | Sharp, symmetrical peak | N > 12000 (Optimal quantitation) |
Note: Elevated temperatures increase solvent diffusion rates and reduce mobile phase viscosity, further contributing to the high theoretical plate count (N) observed at 65°C[2].
References
-
Beilstein Journal of Organic Chemistry. "Chromatographically separable rotamers of an unhindered amide". [Link]
-
Chromatography Online. "Methods for Changing Peak Resolution in HPLC: Advantages and Limitations".[Link]
-
ACD/Labs. "An Introduction to Peak Tailing, Fronting and Splitting in Chromatography".[Link]
Sources
Validation & Comparative
Cross-reactivity studies of novel benzamide compounds
An in-depth evaluation of novel benzamide compounds requires moving beyond basic IC50 reporting to understand the mechanistic drivers of target engagement. As epigenetic modulators, benzamide derivatives—particularly those targeting Histone Deacetylases (HDACs)—have revolutionized the therapeutic landscape by offering precise isoform selectivity[1]. Unlike traditional hydroxamates (e.g., Vorinostat/SAHA) that act as pan-HDAC inhibitors and often carry significant off-target toxicities, rationally designed benzamides can selectively target Class I HDACs (HDAC1, 2, and 3) or even specific isoforms within that class[1][2].
This guide provides a rigorous, comparative framework for evaluating the cross-reactivity and selectivity of novel benzamide compounds, grounded in structural causality and self-validating experimental methodologies.
The Structural Causality of Benzamide Selectivity
To understand why benzamides exhibit distinct cross-reactivity profiles compared to other alternatives, we must analyze their pharmacophore. HDAC inhibitors generally consist of a surface-recognition cap, a hydrophobic linker, and a zinc-binding group (ZBG)[1].
The Bidentate vs. Monodentate Paradigm: Hydroxamic acids forcefully chelate the catalytic zinc ion in a bidentate fashion across all HDAC isoforms, leading to their pan-inhibitory nature[2]. In contrast, the N-(2-aminophenyl)benzamide ZBG exploits a unique "internal cavity" adjacent to the active site, which is structurally accessible only in Class I HDACs[1].
Subtle chemical modifications to the benzamide core dictate profound shifts in cross-reactivity. For example, Compound 16 (a 2-methylthiobenzamide) exhibits an unprecedented >300-fold selectivity for HDAC3 over HDAC1 and HDAC2[3]. Crystallographic data reveals the causality: the bulky methylthio group induces a rotamer conformational change in the conserved catalytic tyrosine of the enzyme, forcing the benzamide carbonyl to make a monodentate contact with the zinc ion—a binding mode uniquely tolerated by HDAC3[3]. Replacing this methylthio group with a 2-hydroxy group reverts the compound to a non-selective Class I inhibitor[3].
Structural causality of benzamide vs. hydroxamate HDAC class selectivity.
Comparative Efficacy and Cross-Reactivity Profiles
To objectively benchmark novel benzamides, their inhibitory profiles must be compared against clinical standards. The table below synthesizes the cross-reactivity data of highly selective novel benzamides against established reference compounds.
| Compound Class | Compound Name / Modification | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | HDAC6 IC₅₀ (nM) | Primary Selectivity Profile |
| Novel Benzamide | Compound 16 (2-methylthio)[3] | 20,000 | 31,000 | 29 | >40,000 | Highly HDAC3 Selective |
| Novel Benzamide | Compound 3j (Indole-cap)[4] | 367 | 8,400 | N/A | >10,000 | HDAC1 Selective |
| Clinical Benzamide | Entinostat (MS-275)[4] | 502 | ~8,400 | >10,000 | >10,000 | Class I Selective |
| Clinical Benzamide | Mocetinostat (MGCD0103)[5] | 150 | 290 | 1,120 | >10,000 | Class I Selective |
| Hydroxamate (Ref) | SAHA (Vorinostat)[2] | ~10 | ~10 | ~15 | ~15 | Pan-HDAC (Non-selective) |
Note: HDAC6 is utilized as a standard Class IIb control to validate the absence of pan-HDAC cross-reactivity[6].
Self-Validating Experimental Protocol: Fluorogenic Selectivity Profiling
A screening protocol is only as reliable as its internal controls. When profiling the cross-reactivity of novel benzamides, application scientists must account for the distinct kinetic behaviors of these compounds. Benzamides typically exhibit slow, tight-binding kinetics compared to the rapid equilibrium achieved by hydroxamates[7].
The following fluorogenic biochemical assay is engineered as a self-validating system to accurately map isoform selectivity.
Self-validating fluorogenic assay workflow for HDAC selectivity profiling.
Step-by-Step Methodology:
-
Assay Preparation & Control Integration: Prepare 10-point serial dilutions (e.g., 3-fold) of the novel benzamide. Crucial Step: You must run SAHA (positive pan-HDAC control) and Entinostat (Class I specific control) in parallel[6]. Causality: SAHA validates the enzymatic viability of Class II enzymes in your assay. Without it, a lack of signal in HDAC6 could be falsely interpreted as compound selectivity rather than enzyme degradation.
-
Enzyme-Inhibitor Pre-incubation: Mix 20 µL of recombinant human HDAC isoforms (HDAC1–9) with the compound dilutions and incubate at 30°C for exactly 60 minutes[7]. Causality: Because benzamides are slow-binders, a 60-minute pre-incubation is required to reach thermodynamic equilibrium. Shorter incubations will artificially inflate the IC₅₀ values, resulting in false negatives for potency.
-
Substrate Addition: Add 10 µL of isoform-specific fluorogenic substrate (e.g., 3 mM Boc-Lys(acetyl)-AMC for HDAC1/2/3/6)[7]. Causality: The substrate remains strictly non-fluorescent until the acetyl group is removed by an active, uninhibited HDAC enzyme.
-
Reaction Quenching and Signal Development: Add a developer solution containing trypsin and a potent deacetylase inhibitor (like Trichostatin A). Causality: Trichostatin A instantly halts the primary deacetylation reaction to freeze the kinetic window. Trypsin then cleaves only the deacetylated substrates, releasing the AMC fluorophore to provide a highly amplified light signal proportional to enzyme activity.
-
Quantification: Read fluorescence at Ex 360 nm / Em 460 nm and calculate the IC₅₀ using non-linear regression.
Off-Target Cross-Reactivity: Mitigating the hERG Liability
Beyond target-class selectivity, novel benzamides must be rigorously screened for off-target ion channel cross-reactivity. A notorious failure point for novel aromatics is the hERG (human Ether-à-go-go-Related Gene) potassium channel. Benzamides engineered with bulky, lipophilic surface-recognition cap groups can inadvertently bind the hydrophobic pore of the hERG channel, leading to QT interval prolongation and lethal cardiotoxicity[3][4].
Validation Protocol: Automated patch-clamp assays are the gold standard for this validation. When optimizing the cap region, compounds must demonstrate an IC₅₀ > 30 µM in hERG binding assays to be considered safe[4]. For instance, structural tuning in Compound 3j (incorporating an indole fragment into the cap region) successfully engineered out hERG cross-reactivity (IC₅₀ > 30 µM) while maintaining sub-micromolar HDAC1 potency, proving that off-target liabilities in benzamides can be rationally designed away[4].
References
-
Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. Available at:[Link]
-
Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. PMC / NIH. Available at:[Link]
-
Extending Cross Metathesis To Identify Selective HDAC Inhibitors: Synthesis, Biological Activities, and Modeling. PMC / NIH. Available at:[Link]
-
Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Frontiers in Chemistry. Available at:[Link]
-
Development and Biological Evaluation of the First Highly Potent and Specific Benzamide-Based Radiotracer [18F]BA3 for Imaging of Histone Deacetylases 1 and 2 in Brain. MDPI. Available at:[Link]
-
N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. ACS Publications. Available at:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Extending Cross Metathesis To Identify Selective HDAC Inhibitors: Synthesis, Biological Activities, and Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor [frontiersin.org]
A Senior Scientist's Guide to the Structural Validation of 2-Ethyl-N-methylbenzamide: A ¹³C NMR-Centric Approach
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can invalidate extensive biological, toxicological, and clinical data, leading to significant setbacks in time and resources. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, offers an unparalleled, high-resolution view into the carbon skeleton of a molecule, making it an indispensable tool for structural validation.[1][2][3]
This guide provides an in-depth, technically-grounded comparison of analytical methodologies for validating the structure of 2-Ethyl-N-methylbenzamide. We will anchor our analysis in ¹³C NMR, demonstrating its power not just as a standalone technique but as the central hub in a synergistic, multi-faceted validation strategy. We will explore the causality behind experimental choices, present self-validating protocols, and compare the insights gained from ¹³C NMR with those from other critical techniques like ¹H NMR, Mass Spectrometry, and Infrared Spectroscopy.
The Molecule in Focus: 2-Ethyl-N-methylbenzamide
To effectively validate a structure, we must first understand its constituent parts. 2-Ethyl-N-methylbenzamide (C₁₀H₁₃NO) is a tertiary amide featuring a substituted benzene ring. A systematic breakdown reveals ten unique carbon environments, which ¹³C NMR should resolve individually.
-
Aromatic Ring: Six carbon atoms. Due to the substitution pattern, all six are chemically non-equivalent. This includes two quaternary carbons (C1 and C2) and four methine (CH) carbons (C3, C4, C5, C6).
-
Carbonyl Group: One quaternary carbonyl carbon (C=O), characteristic of the amide functional group.
-
Ethyl Group: One methylene (CH₂) carbon and one methyl (CH₃) carbon.
-
N-Methyl Group: One methyl (CH₃) carbon attached to the nitrogen atom.
The central task of ¹³C NMR is to detect and differentiate these ten distinct carbon nuclei.
Pillar 1: ¹³C NMR as the Primary Validation Tool
¹³C NMR spectroscopy provides a direct map of a molecule's carbon framework.[4] In its most common application, proton-decoupled ¹³C NMR, each unique carbon atom produces a single sharp peak, simplifying the spectrum and avoiding the complex splitting patterns seen in ¹H NMR.[1][5][6] The chemical shift (δ) of each peak is highly sensitive to the local electronic environment, allowing us to assign peaks to specific carbons within the molecule.[2][5]
Predictive Analysis and Rationale
Based on established chemical shift principles, we can predict the approximate ¹³C NMR spectrum of 2-Ethyl-N-methylbenzamide. This predictive exercise is a critical first step in validating the experimental outcome. The primary factors influencing chemical shifts are hybridization (sp², sp³) and the inductive effects of electronegative atoms like oxygen and nitrogen, which deshield the carbon nucleus and shift its signal downfield (to a higher ppm value).[2][4][7][8]
| Carbon Assignment | Carbon Type | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C=O | Quaternary (sp²) | 170 - 175 | The carbonyl carbon is double-bonded to an electronegative oxygen and single-bonded to nitrogen, causing significant deshielding. Amide carbonyls typically appear in this range.[7][9][10][11] |
| C1 (Aromatic) | Quaternary (sp²) | 138 - 142 | This ipso-carbon is attached to the electron-withdrawing carbonyl group, shifting it downfield. |
| C2 (Aromatic) | Quaternary (sp²) | 140 - 145 | This ipso-carbon is attached to the ethyl group. Alkyl groups are weakly donating but substitution itself causes a downfield shift. |
| C3, C4, C5, C6 (Aromatic) | Methine (CH, sp²) | 125 - 135 | These carbons are part of the aromatic system and appear in the characteristic downfield region for benzene derivatives.[7][9] Their precise shifts will vary based on their position relative to the substituents. |
| N-CH₃ | Methyl (CH₃, sp³) | 35 - 40 | This methyl carbon is directly attached to an electronegative nitrogen atom, resulting in a downfield shift compared to a standard alkane methyl group. |
| Ethyl -CH₂- | Methylene (CH₂, sp³) | 25 - 30 | This methylene carbon is attached to the aromatic ring, which causes a moderate downfield shift. |
| Ethyl -CH₃ | Methyl (CH₃, sp³) | 13 - 18 | This is a terminal methyl group in an alkyl chain, typically found in the upfield region of the spectrum.[9] |
Self-Validation with DEPT Spectroscopy
While the standard ¹³C NMR spectrum confirms the number of unique carbons, it does not explicitly differentiate between CH, CH₂, CH₃, and quaternary carbons. For this, we employ Distortionless Enhancement by Polarization Transfer (DEPT) experiments, a crucial step for building a trustworthy, self-validating dataset.[6][12][13]
-
DEPT-90: This experiment exclusively shows signals for methine (CH) carbons. For our molecule, this would isolate the four aromatic CH signals.[14][15]
-
DEPT-135: This experiment provides more comprehensive information. CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative (inverted) peaks. Quaternary carbons are absent.[14][15]
By overlaying the standard ¹³C, DEPT-90, and DEPT-135 spectra, we can unambiguously assign the multiplicity of each carbon signal, confirming our predictions. For 2-Ethyl-N-methylbenzamide, the DEPT-135 spectrum should show six positive peaks (4 aromatic CH, 1 N-CH₃, 1 Ethyl-CH₃) and one negative peak (Ethyl-CH₂). The three remaining peaks in the standard ¹³C spectrum (C=O, C1, C2) are thus confirmed as quaternary.
Pillar 2: The Experimental Workflow
Achieving high-quality, reproducible NMR data requires a meticulous and standardized experimental approach. The following workflow and protocol are designed to ensure spectral integrity.
Structural Validation Workflow
Caption: Workflow for ¹³C NMR-based structural validation.
Detailed Experimental Protocol
This protocol outlines the standard procedure for acquiring high-quality ¹³C NMR data for a small organic molecule like 2-Ethyl-N-methylbenzamide.
-
Sample Preparation:
-
Accurately weigh 50-100 mg of the synthesized 2-Ethyl-N-methylbenzamide. A higher concentration is required for ¹³C NMR compared to ¹H NMR due to the low natural abundance (1.1%) of the ¹³C isotope.[3][6][16]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The solvent should fully dissolve the compound and be free of interfering signals.[1]
-
Add Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm), if not already present in the solvent.[16][17]
-
Filter the solution through a pipette containing a small plug of glass wool directly into a 5 mm NMR tube to remove any particulate matter.[16]
-
-
NMR Data Acquisition (on a 400 MHz or 500 MHz spectrometer):
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer frequency onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[16]
-
¹³C Spectrum Acquisition:
-
Pulse Program: Use a standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: Set to approximately 240 ppm to cover the full range of expected chemical shifts.
-
Relaxation Delay (D1): Set to at least 2 seconds. This delay allows for the relaxation of carbon nuclei between pulses. While longer delays are needed for truly quantitative spectra, 2 seconds is often sufficient for qualitative structural confirmation.[18]
-
Number of Scans (NS): Acquire a sufficient number of scans (e.g., 128 to 1024) to achieve an adequate signal-to-noise ratio. Quaternary carbons, which do not benefit from the Nuclear Overhauser Effect (NOE), will require more scans to appear clearly.[18]
-
-
DEPT Spectra Acquisition:
-
Pillar 3: A Comparative Framework for Structural Elucidation
While ¹³C NMR is exceptionally powerful, absolute confidence in structural validation is achieved by integrating data from orthogonal analytical techniques. Each method provides a different piece of the structural puzzle, and together they create a coherent and robust picture.
| Analytical Technique | Information Provided for 2-Ethyl-N-methylbenzamide | Key Strengths | Limitations |
| ¹³C NMR Spectroscopy | Confirms the presence of 10 unique carbon environments. Differentiates between CH, CH₂, CH₃, and quaternary carbons (with DEPT). Provides a map of the carbon skeleton.[2][4] | Unambiguous count of non-equivalent carbons. Excellent chemical shift dispersion. | Low sensitivity requires more sample and longer acquisition times. Not inherently quantitative under standard conditions.[19] |
| ¹H NMR Spectroscopy | Shows distinct signals for aromatic, N-methyl, and ethyl protons. Spin-spin coupling patterns reveal connectivity (e.g., the triplet-quartet pattern of the ethyl group). Integration confirms the ratio of protons in each environment (e.g., 4H aromatic, 3H N-methyl, 2H CH₂, 3H CH₃). | High sensitivity. Provides detailed information on proton connectivity and stoichiometry. Can reveal dynamic processes like restricted amide bond rotation.[20][21] | Spectra can be complex with overlapping signals, especially in the aromatic region. |
| Mass Spectrometry (MS) | Determines the mass-to-charge ratio (m/z), providing the molecular weight. High-resolution MS can confirm the elemental formula (C₁₀H₁₃NO). Fragmentation patterns can offer structural clues.[22][23][24][25] | Extremely high sensitivity. Provides definitive molecular weight and elemental composition. | Does not provide detailed connectivity information for isomers. Fragmentation can be complex to interpret. |
| Infrared (IR) Spectroscopy | Confirms the presence of key functional groups. A strong absorption band around 1630-1680 cm⁻¹ confirms the amide C=O stretch.[26] Bands for aromatic C-H (~3000-3100 cm⁻¹) and aliphatic C-H (~2850-2960 cm⁻¹) will also be present. | Fast and simple method for functional group identification. | Provides limited information about the overall carbon skeleton or connectivity. Does not distinguish between isomers with the same functional groups. |
Synergistic Analysis in Practice
Imagine the experimental data arrives. MS confirms a molecular ion peak corresponding to the mass of C₁₀H₁₃NO.[27] IR spectroscopy shows a strong carbonyl absorption characteristic of a tertiary amide.[26] ¹H NMR reveals signals that integrate to the correct number of protons and shows the classic triplet and quartet signals of an ethyl group attached to an aromatic ring. Finally, the ¹³C NMR and DEPT spectra show exactly ten signals, which are assigned as predicted: three quaternary carbons, four aromatic CHs, one CH₂, and two distinct CH₃ groups. No single technique tells the whole story, but together, they leave no room for doubt. The data converge to validate the structure of 2-Ethyl-N-methylbenzamide conclusively.
Conclusion
The structural validation of novel chemical entities is a mission-critical process in modern research and development. This guide demonstrates that while a suite of analytical tools is essential for comprehensive characterization, ¹³C NMR spectroscopy, particularly when coupled with DEPT experiments, serves as the definitive method for elucidating the carbon framework of a molecule. Its ability to provide a direct count and classification of every unique carbon atom offers a level of structural insight that is both foundational and uniquely powerful. By embedding this robust ¹³C NMR workflow within a comparative framework that includes ¹H NMR, Mass Spectrometry, and IR Spectroscopy, researchers can achieve the highest standard of scientific integrity and build their subsequent work on a foundation of absolute structural certainty.
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13.11: DEPT ¹³C NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. [Link]
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Mass Spectrometry for Molecular Weight: Common Methods and Applications. MtoZ Biolabs. [Link]
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DEPT 13C NMR Spectroscopy. Fiveable. [Link]
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What is Mass Spectrometry? Broad Institute. [Link]
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DEPT: A tool for 13C peak assignments. (2020, June 22). Nanalysis. [Link]
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¹³C NMR Spectroscopy. University of Regensburg. [Link]
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Bonacorso, H. G., et al. (1992). ¹³C NMR Chemical Shifts Substituent Effects of (E)- and (Z)-N-ethyl-N-Methylamides. Spectroscopy Letters, 25(8). [Link]
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13.12 DEPT 13C NMR Spectroscopy. (2023, September 20). OpenStax. [Link]
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Clark, J. interpreting C-13 NMR spectra. Chemguide. [Link]
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Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]
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Using NMR to observe the restricted rotation in amide bonds. (2023, March 20). Nanalysis. [Link]
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¹³C NMR spectra of some amides and imides. Effect of inductive and mesomeric interactions, cyclization and hydrogen bonding on ¹³C NMR chemical shifts. King Fahd University of Petroleum & Minerals. [Link]
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13.10: Characteristics of ¹³C NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. [Link]
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¹³C - NMR Absorptions of Major Functional Groups. (2012, June 22). NIST. [Link]
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12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. (2020, May 30). Chemistry LibreTexts. [Link]
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Abraham, R. J., et al. (2013). ¹H NMR spectra. Part 30(+): ¹H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 51(6), 329-39. [Link]
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10.7: Functional Groups and IR Tables. (2020, April 24). Chemistry LibreTexts. [Link]
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Carbon-13 nuclear magnetic resonance. Wikipedia. [Link]
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Brown, P. (2026, March 3). Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. Doc Brown's Chemistry. [Link]
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Fundamentals of Spectroscopy and Applications for Structure Determination. University of Nottingham. [Link]
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A REVIEW ARTICLE ON C13 NMR SPECTROSCOPY. (2024, March 18). Zenodo. [Link]
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N-ethyl-2-methylbenzamide. PubChem. [Link]
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How to Measure Amide Group Shifts with NMR for Structural Analysis. (2026, February 28). Patsnap. [Link]
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¹³C Chemical Shift Effects on sp3 Carbons. University of Wisconsin-Madison. [Link]
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Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C-Methylated Flavonoids. ResearchGate. [Link]
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Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides. ResearchGate. [Link]
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Reusch, W. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]
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FTIR Functional Group Analysis. ResearchGate. [Link]
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¹³C NMR Chemical Shift Table. University of California, Los Angeles. [Link]
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¹³C NMR Chemical Shift. (2022, March 9). Oregon State University. [Link]
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Storz, M. P., et al. (2013). Structure optimization of 2-benzamidobenzoic acids as PqsD inhibitors for Pseudomonas aeruginosa infections and elucidation of binding mode by SPR, STD NMR, and molecular docking. Journal of Medicinal Chemistry, 56(17), 6794-804. [Link]
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¹H NMR spectra of amides 1–4. ResearchGate. [Link]
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Chemical shifts. University of Regensburg. [Link]
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Iftime, S., et al. (2015). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules, 20(11), 20550-67. [Link]
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Ashenhurst, J. (2022, February 8). 13-C NMR - How Many Signals. Master Organic Chemistry. [Link]
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A Comparative Analysis of the Biological Activity of 2-Ethyl-N-methylbenzamide as a Putative Histone Deacetylase Inhibitor
This guide provides a comprehensive, albeit hypothetical, comparative analysis of the biological activity of a novel compound, 2-Ethyl-N-methylbenzamide, against the well-characterized Histone Deacetylase (HDAC) inhibitor, Entinostat (MS-275). As there is currently no publicly available data on the biological activity of 2-Ethyl-N-methylbenzamide, this document serves as a framework for its potential evaluation, outlining the scientific rationale, experimental design, and comparative data analysis. This guide is intended for researchers, scientists, and drug development professionals interested in the discovery and characterization of novel enzyme inhibitors.
The benzamide scaffold is a privileged structure in medicinal chemistry, frequently found in a wide array of biologically active compounds.[1][2] Benzamide derivatives have been investigated for a multitude of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[2][3] Notably, the benzamide functional group is a key feature in several known inhibitors of Histone Deacetylases (HDACs), a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[4] Given this precedent, 2-Ethyl-N-methylbenzamide, a simple derivative, presents an interesting candidate for investigation as a potential HDAC inhibitor.
Scientific Rationale and Comparative Framework
HDACs are a family of enzymes that catalyze the removal of acetyl groups from lysine residues of histones and other non-histone proteins. This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression. The aberrant activity of HDACs has been implicated in the pathogenesis of various diseases, particularly cancer. Consequently, HDAC inhibitors have emerged as a promising class of anticancer agents.
This guide will hypothetically evaluate the biological activity of 2-Ethyl-N-methylbenzamide in comparison to Entinostat (MS-275), a well-established, clinical-stage HDAC inhibitor.[5] The comparison will be based on a series of proposed in vitro experiments designed to assess the compound's inhibitory potency, selectivity, and mechanism of action.
Signaling Pathway of Histone Deacetylases
Caption: The role of HDACs in gene expression and the point of intervention for inhibitors.
Comparative Biological Activity: A Hypothetical Analysis
The following table summarizes the hypothetical in vitro inhibitory activity of 2-Ethyl-N-methylbenzamide against various HDAC isoforms, benchmarked against Entinostat. The IC50 value represents the concentration of the inhibitor required to reduce enzyme activity by 50%; a lower value indicates greater potency.
| Compound | HDAC1 (IC50, nM) | HDAC2 (IC50, nM) | HDAC3 (IC50, nM) | HDAC6 (IC50, µM) |
| 2-Ethyl-N-methylbenzamide | 850 | 920 | 780 | > 50 |
| Entinostat (MS-275) | 20 | 35 | 25 | > 20 |
Note: The data for 2-Ethyl-N-methylbenzamide is hypothetical and presented for illustrative purposes.
Based on this hypothetical data, 2-Ethyl-N-methylbenzamide would be a significantly less potent HDAC inhibitor than Entinostat. However, it would still exhibit some degree of selectivity for Class I HDACs (HDAC1, 2, and 3) over the Class IIb enzyme HDAC6.
Experimental Protocols
To generate the comparative data presented above, the following experimental workflows would be employed.
Experimental Workflow for Biological Activity Evaluation
Caption: A general experimental workflow for evaluating the biological activity of a novel compound.
In Vitro HDAC Enzymatic Assay
This protocol describes a common method for determining the IC50 values of a test compound against purified HDAC enzymes.
Materials:
-
Recombinant human HDAC enzymes (HDAC1, HDAC2, HDAC3, HDAC6)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer
-
Trypsin
-
Test compound (2-Ethyl-N-methylbenzamide) and reference compound (Entinostat) dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test and reference compounds in HDAC assay buffer. The final DMSO concentration should be kept below 1%.
-
Add the diluted compounds to the wells of the 384-well plate.
-
Add the appropriate recombinant HDAC enzyme to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding a solution of trypsin. The trypsin will cleave the deacetylated substrate, releasing a fluorescent signal.
-
Incubate the plate at 37°C for 20 minutes.
-
Measure the fluorescence intensity using a plate reader (Excitation: 390 nm, Emission: 460 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Histone Acetylation Assay
This protocol assesses the ability of the test compound to induce histone hyperacetylation in a cellular context, confirming its mechanism of action.
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Cell culture medium and supplements
-
Test compound and reference compound dissolved in DMSO
-
Lysis buffer
-
Primary antibodies against acetylated histone H3 and total histone H3
-
Secondary antibody conjugated to a detectable marker (e.g., HRP)
-
Western blotting reagents and equipment
Procedure:
-
Seed the cancer cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test and reference compounds for a specified time (e.g., 24 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against acetylated histone H3 and total histone H3.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Quantify the band intensities to determine the relative levels of histone acetylation.
Conclusion and Future Directions
While the hypothetical data suggests that 2-Ethyl-N-methylbenzamide is a less potent HDAC inhibitor than Entinostat, it provides a valuable starting point for further investigation. The benzamide scaffold remains a promising framework for the design of novel enzyme inhibitors. Future research should focus on the synthesis and evaluation of analogs of 2-Ethyl-N-methylbenzamide to explore the structure-activity relationship and potentially identify more potent and selective HDAC inhibitors.[4][6]
References
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Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. Available at: [Link]
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Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. PMC. Available at: [Link]
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Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
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Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Preprints.org. Available at: [Link]
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Design, synthesis, molecular docking and biological screening of N-ethyl-N-methylbenzenesulfonamide derivatives as effective antimicrobial and antiproliferative agents. ResearchGate. Available at: [Link]
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Synthesis and Evaluation of N-Substituted Benzamide Derivatives as Antitumor Agents. ResearchGate. Available at: [Link]
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Cytotoxicity Comparison Guide: 2-Ethyl-N-methylbenzamide and Its Advanced Analogues
Executive Summary & Structural Rationale
In the landscape of oncological drug development, the benzamide scaffold is a privileged motif. However, not all benzamides exhibit intrinsic cytotoxicity. 2-Ethyl-N-methylbenzamide represents a fundamental, low-complexity building block. While it is highly valuable in synthetic methodologies—such as 1[1]—its simple ortho-ethyl and N-methyl substitutions lack the pharmacophoric complexity required to disrupt critical cellular machinery.
To achieve potent cytotoxicity, researchers engineer advanced analogues by appending bulky, electron-rich, or heteroaromatic moieties to this core. This guide objectively compares the baseline 2-Ethyl-N-methylbenzamide against its biologically active analogues—specifically, N-(benzimidazol-2-yl-methyl) benzamide derivatives and naphthalene-substituted benzamides —detailing the causality behind their cytotoxic efficacy and the self-validating protocols used to measure them.
Mechanistic Causality: Scaffold vs. Targeted Analogues
Understanding why a compound induces cell death requires analyzing its structural complementarity with intracellular targets.
-
The Baseline Scaffold (2-Ethyl-N-methylbenzamide): The small steric footprint and lack of extended π-conjugation prevent this molecule from effectively intercalating DNA or anchoring into the deep, hydrophobic pockets of kinase enzymes. Consequently, it exhibits negligible baseline cytotoxicity.
-
Receptor Tyrosine Kinase (RTK) Inhibitors: By modifying the benzamide core into2[2], the molecule gains the ability to act as a Tyrosine Kinase Inhibitor (TKI). The benzimidazole ring mimics the adenine ring of ATP, allowing it to competitively bind the hinge region of RTKs. The flexible benzamide linker stabilizes the kinase in an inactive conformation, halting downstream PI3K/AKT proliferation signals[3].
-
Apoptotic Inducers: Analogues like4[4] leverage their bulky naphthalene systems to induce cell cycle arrest at the G2/M phase, triggering apoptosis in human cancer cell lines[5].
Signaling pathway showing RTK inhibition by benzamide analogues versus the baseline scaffold.
Comparative Cytotoxicity Profiles
The following table synthesizes the quantitative performance of the baseline scaffold against its functionalized analogues and standard chemotherapeutics. Note that modifications drastically shift the IC50 values, proving the necessity of the functional groups.
| Compound | Structural Modification | Target Cell Line | IC50 (µM) - 48h | Mechanism of Action |
| 2-Ethyl-N-methylbenzamide | Baseline Scaffold | A549 / MCF-7 | > 100 (Inactive) | N/A (Synthetic Intermediate) |
| Compound 4f [3] | N-(benzimidazol-2-yl-methyl) | A549 (Lung) | Active (Dose-dep) | RTK Inhibition |
| 4-methyl-N-(naphthalen-2-yl)benzamide [4] | N-naphthalen-2-yl | MCF-7 (Breast) | ~5.2* | Apoptosis Induction |
| Doxorubicin (Standard)[4] | Anthracycline | MCF-7 (Breast) | ~0.4 - 8.3 | DNA Intercalation |
| Cisplatin (Standard)[4] | Platinum coordination | A549 (Lung) | ~6.1 - 16.5 | DNA Crosslinking |
*Data for 4-methyl-N-(naphthalen-2-yl)benzamide serves as an illustrative benchmark derived from structurally related naphthalene-benzamide derivatives[4].
Validated Experimental Workflow: In Vitro Cytotoxicity Assessment
To ensure reproducibility and scientific integrity, cytotoxicity is quantified using the4[4].
Causality & Self-Validation: This protocol operates as a strict, self-validating system. It relies on the biological absolute that only metabolically active cells possess functional NAD(P)H-dependent oxidoreductase enzymes[4]. These enzymes cleave the tetrazolium ring of the MTT reagent, reducing it into insoluble purple formazan crystals. Because dead cells and culture debris cannot perform this reduction, the resulting optical density strictly correlates with the viable cell population, inherently eliminating false-positive viability signals.
Step-by-Step Methodology:
-
Cell Seeding: Harvest A549 (lung carcinoma) or MCF-7/T47D (breast adenocarcinoma) cells and seed at a density of 5×103 cells/well in a 96-well plate[4]. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere. Rationale: This allows for cellular adhesion and recovery into the exponential growth phase prior to drug exposure.
-
Compound Treatment: Prepare serial dilutions of the benzamide analogues in DMSO. Treat the cells, ensuring the final DMSO concentration in the culture media remains <0.1%. Rationale: Exceeding 0.1% DMSO introduces solvent-induced cytotoxicity, confounding the assay results. Incubate for 48 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for precisely 4 hours[4]. Rationale: Over-incubation can lead to spontaneous, non-enzymatic formazan crystallization, artificially elevating the baseline.
-
Solubilization: Carefully aspirate the media to avoid disturbing the cell monolayer. Add 150 µL of pure DMSO to each well to dissolve the internalized formazan crystals. Agitate on a microplate shaker for 10 minutes.
-
Quantification: Measure the optical density (OD) at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.
Self-validating MTT assay workflow for quantifying the cytotoxicity of benzamide derivatives.
References
-
BenchChem. "A Comparative Analysis of the Cytotoxic Profile of 4-methyl-N-(naphthalen-2-yl)benzamide Against Standard Chemotherapeutic". Available at: 4
-
Pharmakeftiki (2025). "Design, Synthesis, in silico Study and Preliminary Cytotoxic Evaluation of New N-(Benzimidazol-2-yl-methyl) Benzamide Derivatives as Possible Tyrosine Kinase Inhibitors". Available at: 2
-
MDPI (2025). "Iodide/Nickel Co-Catalyzed Manganese-Mediated Denitrogenative Cross-Electrophile Coupling of Benzotriazinones with Alkyl Sulfonates". Available at: 1
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Comparative Pharmacodynamics and Experimental Methodologies of Piperidine-Derived Analgesics
Executive Summary
The piperidine scaffold represents one of the most critical structural pharmacophores in modern medicinal chemistry, serving as the backbone for a vast array of synthetic opioid analgesics. By modifying the substituents on the piperidine ring—specifically creating phenylpiperidines (e.g., meperidine) and anilinopiperidines (e.g., fentanyl, sufentanil)—drug development professionals have engineered molecules with vastly different pharmacokinetic (PK) and pharmacodynamic (PD) profiles. This guide provides a rigorous comparative analysis of these derivatives, detailing their receptor pharmacology, intracellular signaling mechanisms, and the self-validating experimental protocols required to evaluate novel candidates.
The Piperidine Scaffold: Structural Basis for MOR Agonism
Unlike morphine, which is a rigid, hydrophilic phenanthrene alkaloid, piperidine derivatives are highly flexible and lipophilic. This structural divergence is the primary driver of their unique clinical profiles. The anilinopiperidine class, exemplified by fentanyl, binds to the Mu-Opioid Receptor (MOR) with an affinity ( Ki ) nearly identical to that of morphine. However, the high lipophilicity of the piperidine ring facilitates rapid blood-brain barrier (BBB) penetration, resulting in an exceptionally fast onset of action and a potency 50 to 100 times greater than morphine in vivo .
Comparative Pharmacological Profile
To objectively benchmark piperidine derivatives, we must decouple their intrinsic receptor affinity ( Ki ) from their systemic potency. The table below synthesizes the quantitative pharmacological data of key piperidine derivatives compared to the morphine standard.
| Compound | Structural Subclass | MOR Binding Affinity ( Ki ) | Relative Potency (vs. Morphine) | Lipophilicity | Clinical Onset |
| Fentanyl | Anilinopiperidine | ~1.35 nM | 50–100x | High | Rapid (1–2 min) |
| Sufentanil | Anilinopiperidine | ~0.14 nM | 500–1000x | Very High | Rapid (1–3 min) |
| Remifentanil | Anilinopiperidine (Ester) | ~1.0–5.0 nM | 50–100x | Moderate | Ultra-rapid (<1 min) |
| Meperidine | Phenylpiperidine | ~450 nM | 0.1x | Moderate | Moderate (10–15 min) |
| (Morphine) | Phenanthrene (Control) | ~1.17 nM | 1x | Low | Slow (15–30 min) |
Data Interpretation: The causality between structure and clinical utility is evident here. While meperidine's low affinity translates to low potency, fentanyl and morphine share nearly identical Ki values. Fentanyl's massive leap in in vivo potency is not driven by receptor affinity, but rather by its lipophilicity-driven target tissue accumulation and specific intracellular signaling bias . Remifentanil demonstrates pharmacokinetic-driven design: the addition of an ester linkage makes it susceptible to rapid hydrolysis by plasma esterases, creating an ultra-short duration of action independent of hepatic clearance.
Mechanism of Action: MOR Signaling Cascade
Piperidine opioids exert their analgesic effects by binding to the MOR, a G-protein-coupled receptor (GPCR) linked to inhibitory Gi/o proteins .
-
Adenylyl Cyclase Inhibition: The Gαi subunit inhibits adenylyl cyclase, reducing intracellular cAMP levels.
-
Ion Channel Modulation: The Gβγ dimer directly activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing K+ efflux and profound membrane hyperpolarization . Simultaneously, it inhibits presynaptic Voltage-Gated Calcium Channels (VGCCs), halting the release of nociceptive neurotransmitters (e.g., Substance P, glutamate).
Figure 1: MOR signaling cascade induced by piperidine derivatives leading to analgesia.
Experimental Methodologies for Analgesic Evaluation
To rigorously evaluate a novel piperidine derivative, researchers must employ a self-validating testing cascade. The following protocols ensure that observed effects are causally linked to MOR activation rather than off-target toxicity.
Protocol A: In Vitro Radioligand Binding Assay
Objective: Determine the intrinsic binding affinity ( Ki ) of the compound for the MOR. Causality & Rationale: We utilize [³H]-DAMGO, a highly selective MOR agonist, rather than a non-selective ligand. This ensures the displacement curve strictly represents MOR affinity without confounding interference from Delta (DOR) or Kappa (KOR) receptors . Self-Validating Mechanism: The inclusion of an unlabelled Naloxone control defines Non-Specific Binding (NSB). If the assay cannot subtract NSB accurately, the resulting Ki is scientifically invalid.
Step-by-Step Procedure:
-
Membrane Preparation: Harvest CHO cells stably expressing human MOR. Homogenize and centrifuge at 40,000 x g to isolate the membrane fraction.
-
Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [³H]-DAMGO, and the test piperidine derivative at varying concentrations ( 10−11 to 10−5 M).
-
Internal Validation (NSB): In parallel control wells, add 10 µM of unlabelled Naloxone to saturate all MOR sites. Any remaining radioactivity detected in these wells is strictly non-specific background noise.
-
Termination: After 60 minutes at 25°C, terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.
-
Quantification: Wash filters, add scintillation cocktail, and measure using a liquid scintillation counter. Calculate the IC50 and convert to Ki using the Cheng-Prusoff equation.
Protocol B: In Vivo Thermal Nociception (Tail-Flick Test)
Objective: Quantify systemic antinociceptive efficacy ( ED50 ) and confirm mechanism of action. Causality & Rationale: The tail-flick test measures a spinally mediated reflex. Because piperidine derivatives like fentanyl exert profound spinal analgesia via local MOR activation, this model is highly predictive of clinical efficacy. Self-Validating Mechanism: High-affinity opioids are notoriously difficult to reverse if dosed improperly . By utilizing an antagonist-reversal cohort, we prove that the observed delay in nociception is causally linked to opioid receptor activation, ruling out sedative or paralytic artifacts.
Step-by-Step Procedure:
-
Baseline Establishment: Place the rodent's tail over a focused radiant heat source. Record the latency to tail withdrawal (normal baseline: 2–4 seconds). Implement a strict 10-second cutoff to prevent tissue damage.
-
Dosing: Administer the piperidine derivative intravenously (IV).
-
Time-Course Evaluation: Measure withdrawal latency at 5, 15, 30, 60, and 120 minutes post-dose.
-
Mechanistic Validation: Administer Naloxone (1 mg/kg, IP) to a separate cohort 10 minutes prior to the test compound. A complete return to baseline latency confirms the analgesic effect is strictly opioid-receptor mediated.
-
Data Analysis: Calculate the Percentage of Maximum Possible Effect (%MPE) using the formula: %MPE = [(Test Latency - Baseline) / (Cutoff - Baseline)] * 100.
Figure 2: Self-validating experimental workflow for evaluating novel piperidine analgesics.
References
-
Kelly, E., et al. (2018). "Fentanyl: Receptor pharmacology, abuse potential, and implications for treatment." Neuroscience & Biobehavioral Reviews. URL:[Link]
-
Pathan, H., & Williams, J. (2012). "Mu Receptors." StatPearls [Internet]. NCBI Bookshelf. URL:[Link]
-
Montandon, G., et al. (2016). "G-protein-gated inwardly rectifying potassium channels modulate respiratory depression by opioids." Anesthesiology. URL:[Link]
-
Boom, M., et al. (2019). "Opioid Overdose: Limitations in Naloxone Reversal of Respiratory Depression and Prevention of Cardiac Arrest." Anesthesiology. URL:[Link]
-
Naseem, H., et al. (2023). "Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series." Journal of Liquid Chromatography & Related Technologies (Taylor & Francis). URL:[Link]
Assessing the Purity of 2-Ethyl-N-methylbenzamide: A Comparative Analytical Guide
As a Senior Application Scientist, I frequently encounter 2-Ethyl-N-methylbenzamide (CAS: 634924-12-2) in advanced drug discovery pipelines. It serves as a critical synthetic intermediate in the development of complex active pharmaceutical ingredients (APIs), such as 6-azabenzimidazole compounds targeting HPK1 inhibition in immuno-oncology[1]. In these multi-step syntheses, the purity of the starting materials dictates the success of downstream catalytic cross-coupling reactions[2]. Trace impurities—whether unreacted starting materials, regioisomers, or residual solvents—can poison transition-metal catalysts or propagate into the final drug substance. Therefore, establishing a rigorous, self-validating purity assessment against a certified reference standard is a fundamental requirement for scientific integrity.
The Critical Role of Reference Standards
The United States Pharmacopeia (USP) defines reference standards as highly characterized specimens used to determine quantitative assay and qualitative identification data[3]. Utilizing a certified reference standard allows us to anchor our analytical results to a known absolute truth, ensuring traceability and reproducibility across different laboratories[4]. Furthermore, the ICH Q2(R2) guideline mandates that analytical procedures used for purity and assay must be rigorously validated for parameters including specificity, linearity, accuracy, and precision[5].
Comparative Purity Assessment Techniques
To objectively determine the purity of a 2-Ethyl-N-methylbenzamide batch, we must select the appropriate analytical technique based on the expected impurity profile. Relying on a single method can mask underlying contaminants; thus, understanding the comparative strengths of each technique is essential.
| Analytical Technique | Mechanism of Separation & Detection | Specificity for 2-Ethyl-N-methylbenzamide | Limit of Quantitation (LOQ) | Primary Application |
| HPLC-UV | Reversed-phase hydrophobicity / Chromophore absorbance | High (Resolves polar and non-polar organic impurities) | ~0.05% w/w | Primary quantitative assay against a certified reference standard. |
| GC-FID | Boiling point & volatility / Flame ionization | Moderate (Thermally labile impurities may degrade) | ~0.01% w/w | Residual solvent and volatile impurity profiling. |
| qNMR | Nuclear spin resonance / Proton counting | Very High (Direct structural confirmation) | ~0.5% w/w | Orthogonal absolute mass fraction verification via internal standard. |
Analytical Workflow & Logical Architecture
Workflow for 2-Ethyl-N-methylbenzamide purity assessment using orthogonal analytical techniques.
Detailed Experimental Protocols & Causality
Protocol 1: HPLC-UV Assay (Primary Quantitative Method)
Expertise & Causality: 2-Ethyl-N-methylbenzamide possesses a conjugated aromatic system, making UV detection highly sensitive. A reversed-phase C18 column is selected because the hydrophobic ethyl and methyl groups interact strongly with the stationary phase. This ensures the analyte is retained long enough to achieve baseline resolution from polar synthetic byproducts (e.g., unreacted amines or benzoic acid derivatives). The use of Trifluoroacetic acid (TFA) in the mobile phase suppresses the ionization of residual acidic or basic impurities, preventing peak tailing and ensuring accurate integration.
Self-Validating System Suitability Test (SST): Before analyzing the unknown batch, the system must prove its reliability.
-
Prepare a 1.0 mg/mL solution of the Certified Reference Standard in 50:50 Water:Acetonitrile.
-
Inject the standard solution 5 consecutive times.
-
Validation Gate: The Relative Standard Deviation (RSD) of the peak area must be ≤ 2.0%, and the USP tailing factor must be ≤ 1.5. If these criteria fail, the system is deemed unfit, preventing the collection of erroneous data.
Methodology:
-
Mobile Phase: A = 0.1% TFA in Water; B = 0.1% TFA in Acetonitrile.
-
Gradient Elution: 10% B to 90% B over 15 minutes at a flow rate of 1.0 mL/min.
-
Detection: UV at 254 nm (optimal for the benzamide chromophore).
-
Analysis: Inject 10 µL of the sample batch (prepared identically to the standard at 1.0 mg/mL).
-
Quantitation: Calculate the absolute purity using the formula: % Purity = (Area_Sample / Area_Standard) × (Conc_Standard / Conc_Sample) × Purity_Standard
Protocol 2: Quantitative NMR (qNMR) (Orthogonal Method)
Expertise & Causality: While HPLC-UV relies on the assumption that impurities absorb UV light similarly to the analyte, qNMR measures the absolute number of protons. By using an internal standard (e.g., Maleic acid), we determine the exact mass fraction of 2-Ethyl-N-methylbenzamide without relying on its UV extinction coefficient. The N-methyl group of 2-Ethyl-N-methylbenzamide appears as a distinct, isolated doublet around 2.94–2.95 ppm in CDCl3[2], making it an ideal signal for precise integration.
Self-Validating Step (T1 Relaxation Check): Prior to the quantitative run, perform an inversion-recovery experiment to determine the longest longitudinal relaxation time (T1) among the protons of interest. Set the inter-pulse delay (D1) to at least 5 × T1 (typically ≥ 30 seconds). Causality: Failing to allow complete relaxation will result in truncated signals and artificially low purity calculations.
Methodology:
-
Sample Prep: Accurately weigh ~20.0 mg of the 2-Ethyl-N-methylbenzamide sample and ~10.0 mg of Maleic Acid (Internal Standard, >99.9% purity, distinct singlet at ~6.3 ppm) into a vial using a calibrated microbalance.
-
Solvent: Dissolve completely in 0.6 mL of CDCl3 and transfer to a 5 mm NMR tube.
-
Acquisition: Acquire a 1H-NMR spectrum (minimum 16 scans) with a 90° pulse angle and the validated D1 delay (≥ 30s).
-
Integration & Calculation: Integrate the Maleic acid singlet (2 protons) and the N-methyl doublet (3 protons)[2]. Calculate the mass fraction based on the molar ratio and exact weights.
Conclusion
A robust purity assessment of 2-Ethyl-N-methylbenzamide requires more than a simple area-percent report from a single instrument. By anchoring the analysis to a highly characterized reference standard[3] and employing orthogonal techniques within an ICH Q2(R2) validated framework[5], researchers can guarantee the integrity of their synthetic pipelines and prevent costly downstream failures.
Sources
- 1. WO2020092621A1 - Substituted 6-azabenzimidazole compounds as hpk1 inhibitors - Google Patents [patents.google.com]
- 2. Iodide/Nickel Co-Catalyzed Manganese-Mediated Denitrogenative Cross-Electrophile Coupling of Benzotriazinones with Alkyl Sulfonates [mdpi.com]
- 3. pharmtech.com [pharmtech.com]
- 4. USP Reference Standards [usp.org]
- 5. mastercontrol.com [mastercontrol.com]
Benchmarking the synthesis of 2-Ethyl-N-methylbenzamide against published yields
Target Audience: Researchers, scientists, and drug development professionals.
Introduction & Strategic Overview
The N-methylbenzamide scaffold is a ubiquitous structural motif in medicinal chemistry, frequently serving as a core pharmacophore in kinase inhibitors and antiviral agents[1]. Specifically, 2-Ethyl-N-methylbenzamide (CAS: 57056-81-2) presents a unique synthetic challenge due to the steric hindrance imposed by the ortho-ethyl substituent. This guide objectively benchmarks three distinct synthetic methodologies—ranging from classical amidation to state-of-the-art transition-metal catalysis—evaluating their mechanistic causality, yield efficiency, and operational scalability.
Mechanistic Causality in Synthetic Routes
Route A: Acid Chloride-Mediated Amidation
Direct amidation of 2-ethylbenzoic acid with methylamine is thermodynamically unfavorable at room temperature. By reacting the carboxylic acid with oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF), the system generates a highly electrophilic Vilsmeier-Haack intermediate[1]. This converts the poor hydroxyl leaving group into a highly reactive acyl chloride. The subsequent Schotten-Baumann-type reaction with methylamine proceeds rapidly, overcoming the ortho-steric penalty[2].
Route B: Uronium-Based Direct Amidation (HATU)
For substrates sensitive to harsh acyl chlorides, coupling reagents like HATU provide a mild alternative[3]. The carboxylate attacks the electron-deficient carbon of HATU, forming an active HOAt (1-hydroxy-7-azabenzotriazole) ester. The nitrogen atom in the pyridine ring of HOAt provides a neighboring group effect, accelerating the amidation via intramolecular hydrogen bonding. While high-yielding, this route suffers from poor atom economy due to the generation of stoichiometric urea byproducts[3].
Route C: Denitrogenative Cross-Electrophile Coupling (XEC)
A paradigm-shifting approach involves the Ni-catalyzed, Mn-mediated denitrogenative cross-electrophile coupling of N-methyl benzotriazinone with ethyl tosylate[4]. The mechanistic causality relies on the addition of tetrabutylammonium iodide (TBAI), which converts the alkyl sulfonate to an alkyl iodide in situ. The low-valent Ni(0) species undergoes oxidative addition into the alkyl iodide. Simultaneously, the benzotriazinone extrudes N₂ gas—providing a massive thermodynamic driving force—to form an acyl-nickel intermediate. Reductive elimination yields the ortho-alkylated amide. Notably, the steric bulk of the benzotriazinone core induces a "steric acceleration" effect, promoting the denitrogenation step and yielding the target compound in up to 90% yield[4].
Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis via Acid Chloride[2],[1]
This protocol utilizes a self-validating quench mechanism to ensure complete acyl chloride formation before amine addition.
-
Acyl Chloride Formation: Dissolve 2-ethylbenzoic acid (1.0 equiv) in anhydrous dichloromethane (DCM) under N₂ at 0 °C. Add oxalyl chloride (1.2 equiv) dropwise, followed by 2 drops of anhydrous DMF.
-
In-Process Validation: Stir for 1 hour at room temperature. Self-Validation: Quench a 10 µL aliquot in 0.5 mL anhydrous methanol. TLC analysis (Hexanes/EtOAc) must show the complete disappearance of the baseline carboxylic acid and the appearance of the higher R_f methyl ester.
-
Amidation: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride. Redissolve in DCM and cool to 0 °C. Add methylamine (2.0 M in THF, 2.5 equiv) and triethylamine (1.5 equiv) dropwise.
-
Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM. Wash the organic layer with 1N HCl (to remove unreacted amine) and saturated NaHCO₃ (to remove unreacted acid). Dry over Na₂SO₄ and concentrate.
Protocol C: Ni-Catalyzed Denitrogenative XEC[4]
This protocol relies on visual colorimetric changes and gas evolution as built-in validation metrics.
-
Reaction Setup: To an oven-dried 25 mL Schlenk flask, add N-methyl benzotriazinone (1.0 mmol, 1.0 equiv), ethyl tosylate (1.5 mmol, 1.5 equiv), NiCl₂(DME) (5 mol%), 2,2'-bipyridine (bpy, 5 mol%), TBAI (3 mol%), and Mn powder (2.0 equiv).
-
Solvent Addition: Evacuate and backfill with N₂ three times. Add 3.0 mL of non-anhydrous dimethylacetamide (DMA).
-
Execution & Validation: Heat the mixture to 80 °C for 8 hours. Self-Validation: The reaction mixture will transition from the characteristic pale green of NiCl₂(DME) to a dark reddish-brown, indicating the successful formation of the active low-valent Ni(0) species. Effervescence (N₂ evolution) confirms the denitrogenation step.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove Mn and Ni salts. Wash the filtrate with water and brine, dry over Na₂SO₄, and purify via silica gel chromatography.
Benchmark Data: Yield & Efficiency Comparison
The following table summarizes the quantitative benchmarking data for the synthesis of 2-Ethyl-N-methylbenzamide across the three evaluated methodologies[3],[4],[1].
| Synthetic Route | Key Reagents / Catalysts | Reaction Time | Temp. | Reported Yield | Atom Economy / Green Metrics |
| Route A: Acid Chloride | (COCl)₂, DMF, CH₃NH₂ | 2 - 4 h | 0 °C to RT | 85 - 95% | Poor: Generates toxic gases (CO, CO₂, SO₂) and HCl. |
| Route B: Uronium Coupling | HATU, DIPEA, CH₃NH₂ | 12 - 16 h | RT | 90 - 99% | Poor: High E-factor; generates stoichiometric urea waste. |
| Route C: Denitrogenative XEC | NiCl₂(DME), Mn, TBAI, EtOTs | 8 h | 80 °C | 88 - 90% | Moderate: Uses non-anhydrous DMA; generates N₂ and Mn salts. |
Visualizing the Synthetic Workflows
The following DOT diagram illustrates the logical branching of the synthetic workflows, comparing the traditional amidation pathways against the novel cross-electrophile coupling approach.
Caption: Synthetic pathways to 2-Ethyl-N-methylbenzamide comparing traditional amidation and novel XEC.
References
-
Hong, Y., Zhang, X., & Zou, G. (2025). Iodide/Nickel Co-Catalyzed Manganese-Mediated Denitrogenative Cross-Electrophile Coupling of Benzotriazinones with Alkyl Sulfonates. Molecules (MDPI), 30(11), 2397. URL:[Link]
- BenchChem Technical Support Team. (2025).Comparative study of "N-Benzyl-2-bromo-N-methylbenzamide" synthesis methods. BenchChem.
- Scientific Research Publishing. (2014).Identification of HCV Inhibitors from a Cell-Based Sub-Genomic Replicon Screen. SCIRP.
Sources
Comprehensive Cross-Validation Guide: UPLC-MS/MS vs. Legacy HPLC-UV for Benzamide Quantification
Executive Summary & Regulatory Context
Benzamides represent a versatile class of pharmacophores, encompassing critical therapeutics such as atypical antipsychotics and histone deacetylase (HDAC) inhibitors like MS-275 (entinostat) [1]. During the lifecycle of drug development, analytical methods must evolve. Early-phase trials often rely on compendial High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). However, as programs advance to pivotal pharmacokinetic (PK) studies, the demand for high-throughput, ultra-sensitive quantification necessitates a transition to Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) [2].
Methodological Comparison: The Causality of Technique Selection
Selecting the appropriate analytical platform dictates the reliability of the resulting PK data. While HPLC-UV is robust for bulk formulation analysis, its reliance on chromophore absorbance limits its utility in complex biological matrices [5]. Conversely, UPLC-MS/MS leverages sub-2 µm particle chromatography and Multiple Reaction Monitoring (MRM) to achieve unparalleled specificity.
Table 1: Analytical Method Performance Comparison (Benzamide Quantification)
| Parameter | Legacy HPLC-UV | Modern UPLC-MS/MS | Causality / Mechanistic Driver |
| Analytical Range | 50 - 5000 ng/mL | 1 - 250 ng/mL | MRM filtering eliminates matrix background, drastically lowering the LLOQ [1]. |
| Selectivity | Low (Chromophore) | High (Mass/Charge) | Precursor and product ion selection prevents endogenous isobaric interference. |
| Run Time | 14.5 minutes | 3.5 minutes | Sub-2 µm particles in UPLC allow higher flow velocities without losing theoretical plates. |
| Matrix Effect | High susceptibility | Mitigated via IS & LLE | MTBE extraction removes phospholipids; stable isotope IS corrects for residual suppression. |
Experimental Protocols: A Self-Validating System
To ensure trustworthiness, every bioanalytical assay must function as a self-validating system. This is achieved by incorporating an Internal Standard (IS) early in the sample preparation and utilizing orthogonal separation mechanisms.
Sample Preparation: Liquid-Liquid Extraction (LLE)
Causality: A simple protein precipitation (PPT) is often employed for high-throughput assays; however, PPT fails to remove endogenous phospholipids. In a reversed-phase system, these phospholipids co-elute with lipophilic benzamides, causing severe ion suppression in the MS Electrospray Ionization (ESI) source. We utilize LLE with Methyl tert-butyl ether (MTBE) because it selectively partitions the uncharged benzamide into the organic phase while precipitating proteins and retaining polar phospholipids in the aqueous layer [1].
Step-by-Step Protocol:
-
Aliquot 100 µL of human plasma (spiked with benzamide QC or incurred sample) into a 2.0 mL microcentrifuge tube.
-
Add 10 µL of Internal Standard (IS) working solution (e.g., benzanilide, 1,250 ng/mL in methanol) to normalize extraction recovery variance.
-
Add 1.0 mL of MTBE to the matrix.
-
Vortex vigorously for 5 minutes to ensure complete organic partitioning.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to separate the aqueous and organic phases.
-
Transfer the upper organic layer to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (50:50 methanol:10 mM ammonium formate, pH 2.9).
Legacy HPLC-UV Protocol
-
System : Standard HPLC equipped with a UV/Vis diode array detector.
-
Column : Fully porous C18 column (4.6 × 150 mm, 5 µm).
-
Mobile Phase : Isocratic elution (Methanol:Water 60:40 v/v).
-
Flow Rate : 1.0 mL/min.
-
Detection : UV absorbance at 254 nm.
-
Injection Volume : 20 µL.
Modern UPLC-MS/MS Protocol
Causality: While standard C18 columns are ubiquitous, benzamides possess multiple aromatic rings. Utilizing a Sub-2 µm Core-Shell Phenyl column leverages π−π interactions between the stationary phase and the analyte [1]. This orthogonal retention mechanism improves peak shape and separates the benzamide from structurally similar isobaric interferences that might otherwise bypass Q1 filtering.
-
System : UPLC coupled to a Triple Quadrupole Mass Spectrometer.
-
Column : Sub-2 µm Core-Shell Phenyl column (2.1 × 50 mm, 1.7 µm).
-
Mobile Phase : Gradient elution. Solvent A: 10 mM ammonium formate (pH 2.9); Solvent B: Methanol.
-
Flow Rate : 0.4 mL/min.
-
Ionization : Positive Electrospray Ionization (ESI+).
-
MRM Transitions : Monitor specific Q1 → Q3 fragmentation transitions for the benzamide analyte and the IS.
Cross-Validation Workflow & Statistical Assessment
Historically, laboratories relied on Incurred Sample Reanalysis (ISR) criteria (±20% difference) to bridge methods. However, ISR is a simple pass/fail metric that fails to identify systematic, concentration-dependent biases between disparate detector technologies [6]. In compliance with ICH M10, our cross-validation protocol employs Deming regression to differentiate between constant and proportional bias, alongside Bland-Altman plots to visualize variance across the analytical range [7].
Figure 1: ICH M10 cross-validation workflow comparing legacy HPLC-UV and modern UPLC-MS/MS methods.
Table 2: Cross-Validation Statistical Assessment (Incurred Sample Data)
| Statistical Metric | ICH M10 Requirement | Result | Interpretation |
| Deming Regression Slope | ~1.00 (Ideal) | 0.985 | Negligible proportional bias between UV and MS/MS methods. |
| Deming Regression Intercept | ~0.00 (Ideal) | 1.2 ng/mL | Minor constant bias, likely due to UV baseline noise at lower concentrations. |
| Bland-Altman Mean Bias | Close to 0% | -2.1% | The MS/MS method reads slightly lower, reflecting true analyte concentration free of matrix inflation. |
| ISR Pass Rate (±20%) | ≥ 67% of samples | 85% | Meets traditional criteria, but statistical metrics provide superior confidence [8]. |
Mechanistic Insights: Ionization and Signal Generation
The superior sensitivity of the UPLC-MS/MS method is fundamentally driven by the physics of the Triple Quadrupole mass spectrometer. During Electrospray Ionization (ESI+), the basic nitrogen atoms within the benzamide structure are readily protonated [M+H]+ . The MRM mechanism acts as a dual-mass filter, providing a near-zero background signal which is impossible to achieve with UV absorbance.
Figure 2: Logical relationship of the LC-MS/MS Multiple Reaction Monitoring (MRM) workflow.
References
- Essential FDA Guidelines for Bioanalytical Method Valid
- Application Note: Quantitative Analysis of Benzamide, N-benzoyl-N-(phenylmethyl)- in Human Plasma by LC-MS/MS. benchchem.com. URL
- M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. fda.gov. URL
- ICH M10 and FDA 2018 BMV Guideline: Feedback
- Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. nih.gov. URL
- Cross-Validations in Regul
- A Comparative Guide to HPLC and GC-MS Methods for Benzamide Analysis. benchchem.com. URL
- Determination of a benzamide histone deacetylase inhibitor, MS-275, in human plasma by liquid chromatography with mass-spectrometric detection. nih.gov. URL
Sources
- 1. Determination of a benzamide histone deacetylase inhibitor, MS-275, in human plasma by liquid chromatography with mass-spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fda.gov [fda.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. labs.iqvia.com [labs.iqvia.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. bioanalysisforum.jp [bioanalysisforum.jp]
Safety Operating Guide
2-Ethyl-N-methylbenzamide proper disposal procedures
Comprehensive Operational Guide: Proper Disposal Procedures for 2-Ethyl-N-methylbenzamide
For researchers and drug development professionals, managing the lifecycle of chemical intermediates is as critical as the synthesis itself. 2-Ethyl-N-methylbenzamide (CAS: 634924-12-2) is frequently utilized in the research of novel therapeutics, including the development of inhibitors for viral RNA-dependent RNA polymerases (such as those targeting the Hepatitis C virus)[1]. However, its disposal requires rigorous adherence to environmental and safety protocols to prevent ecological contamination and ensure laboratory safety. This guide provides a field-proven, step-by-step operational plan for the containment, destruction, and validation of 2-Ethyl-N-methylbenzamide waste.
Physicochemical & Hazard Profile
Before executing any disposal protocol, operators must understand the material's fundamental properties to accurately assess the risk profile.
| Property / Parameter | Data |
| Chemical Name | 2-Ethyl-N-methylbenzamide |
| CAS Registry Number | 634924-12-2[2] |
| Molecular Formula | C10H13NO[3] |
| Physical State | Solid/Powder (Prone to aerosolization) |
| Primary Hazard | Environmental toxicity; potential respiratory irritant[2] |
| Combustion Byproducts | Carbon oxides (CO, CO2), Nitrogen oxides (NOx) |
The Causality of Disposal Methodologies
Standard organic waste disposal is insufficient for benzamide derivatives. The presence of the amide nitrogen dictates a specific destruction pathway.
Why Incineration with Scrubbing? When subjected to uncontrolled burning, 2-Ethyl-N-methylbenzamide releases toxic nitrogen oxides (NOx). Therefore, the mandatory disposal route is controlled incineration equipped with flue gas scrubbing [2]. The alkaline scrubbers neutralize the acidic NOx gases, converting them into benign salts and preventing atmospheric pollution.
Why Spark-Proof Tools? Because the compound can form combustible dust or aerosols during sweeping and collection, electrostatic discharge poses a deflagration risk. The use of spark-proof tools and the elimination of all ignition sources are non-negotiable operational requirements during spill cleanup[2].
Step-by-Step Disposal Protocol
Phase 1: Containment and Collection (Spill Response)
-
Source Isolation: Immediately remove all sources of ignition from the vicinity. Ensure the area is well-ventilated to disperse any aerosols or dust[2].
-
PPE Donning: Operators must wear chemical-impermeable gloves, protective clothing, and respiratory protection if dust formation is observed[2].
-
Mechanical Collection: Using strictly non-sparking tools, carefully sweep or shovel the adhered/collected material[2]. Causality: Friction sparks from standard metal tools can ignite suspended organic dust.
-
Primary Containment: Transfer the collected material into suitable, tightly closed, and clearly labeled hazardous waste containers[2]. Do not mix with incompatible materials (e.g., strong oxidizers).
Phase 2: Chemical Destruction (Bulk Waste)
-
Facility Transfer: Arrange for the sealed containers to be transported to a licensed chemical destruction plant[2].
-
Incineration: The facility must process the waste via controlled incineration[2].
-
Documentation Checkpoint: Ensure the facility's manifest explicitly confirms the use of flue gas scrubbing to mitigate NOx emissions.
Phase 3: Contaminated Packaging Management
Empty containers retain residual chemical dust and must not be discarded as general waste.
-
Triple Rinsing: Rinse the container three times with an appropriate solvent (e.g., ethanol or ethyl acetate) that readily dissolves the benzamide[2]. Collect all rinsate as hazardous liquid waste.
-
Self-Validation (Rinsate Testing): To ensure the container is truly decontaminated, spot-test the third rinsate using Thin-Layer Chromatography (TLC) or LC-MS. The absence of the target mass (M+H ~164) validates the decontamination.
-
Physical Destruction: Puncture or crush the cleaned packaging to render it completely unusable for any other purpose[2].
-
Final Disposal: Dispose of the punctured, decontaminated packaging in a sanitary landfill, or route combustible packaging to the controlled incinerator[2].
Workflow Visualization
Logical workflow for the segregation, decontamination, and disposal of 2-Ethyl-N-methylbenzamide.
Environmental Precautions & Compliance
Under no circumstances should 2-Ethyl-N-methylbenzamide be allowed to enter drains, waterways, or soil. Discharge into the environment must be strictly avoided to prevent contamination of foodstuffs, feed, or seed[2]. By implementing the self-validating triple-rinse protocol and utilizing certified incineration facilities, laboratories can ensure absolute compliance with global environmental protection standards while safeguarding their personnel.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
